1alpha, 24, 25-Trihydroxy VD2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H44O4 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
5-[2-[(7aR)-1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/t18?,22?,23?,24?,25?,27-,28?/m1/s1 |
InChIキー |
KRGCLKZOZQUAFK-SZFWVDOISA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to 1α,24,25-Trihydroxyvitamin D2: Discovery, Synthesis, and Biological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂), a metabolite of the active form of vitamin D2. The document details its discovery as a product of renal metabolism, outlines a plausible synthetic pathway, and discusses its biological significance in the context of the broader vitamin D endocrine system. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside clearly structured tables summarizing quantitative data for related vitamin D analogs to facilitate comparison. Furthermore, this guide employs Graphviz diagrams to visually represent key signaling pathways, synthetic workflows, and experimental procedures, offering a clear and in-depth resource for professionals in the field.
Introduction: Discovery and Metabolic Context
1α,24,25-Trihydroxyvitamin D2 was first identified as a metabolite of 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂) following in vitro perfusion of isolated rat kidneys.[1] This discovery elucidated a further metabolic pathway for the active form of vitamin D2, indicating that it undergoes hydroxylation at the C-24 position.[1] This metabolic step is analogous to the C-24 hydroxylation of 1α,25-dihydroxyvitamin D3, a key reaction in the catabolism and modulation of vitamin D activity. The enzyme responsible for this transformation is the 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), which plays a crucial role in regulating the levels of active vitamin D metabolites.[2] The identification of 1α,24,25-(OH)₃VD₂ underscores the intricate metabolic cascade that fine-tunes the biological effects of vitamin D.
Chemical Synthesis
While a specific, detailed chemical synthesis for 1α,24,25-Trihydroxyvitamin D2 is not extensively documented in publicly available literature, a plausible convergent synthetic strategy can be devised based on established methods for synthesizing vitamin D analogs.[3] This approach typically involves the coupling of an A-ring synthon with a CD-ring side-chain fragment.
A potential synthetic workflow is outlined below:
Caption: A plausible convergent synthesis workflow for 1α,24,25-Trihydroxyvitamin D2.
Biological Activity and Signaling Pathway
The biological actions of vitamin D metabolites are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[4] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
The signaling pathway is initiated by the binding of the active vitamin D metabolite to the VDR, leading to a cascade of molecular events that ultimately regulate gene expression involved in calcium homeostasis, cell proliferation, differentiation, and immune function.
Caption: The Vitamin D Receptor (VDR) signaling pathway.
While specific quantitative data on the VDR binding affinity and cellular potency of 1α,24,25-Trihydroxyvitamin D2 are limited, studies on related vitamin D2 analogs provide valuable comparative insights.
Quantitative Data Presentation
Table 1: Vitamin D Receptor (VDR) Binding Affinity of Vitamin D2 Analogs
| Compound | IC₅₀ (nM) | Relative Binding Affinity (%) vs. 1α,25-(OH)₂D₃ |
| 1α,25-(OH)₂D₃ (Calcitriol) | ~0.1-1 | 100 |
| 1α,25-(OH)₂D₂ | ~1.5 - 4.5 | ~60-70 |
| PRI-1731 (5,6-trans-1α,25-(OH)₂D₂) | 22.18 | 20.3 |
| PRI-1733 (24-epi-5,6-trans-1α,25-(OH)₂D₂) | 2.138 x 10³ | 0.2 |
Data compiled from various sources for comparative purposes. Absolute values can vary based on experimental conditions.[5]
Table 2: In Vitro Differentiation-Inducing Activity of Vitamin D2 Analogs in HL-60 Cells
| Compound | EC₅₀ (nM) for NBT Reduction |
| 1α,25-(OH)₂D₃ (Calcitriol) | ~1-10 |
| 1α,25-(OH)₂D₂ | ~1-10 |
| 24-epi-1α,25-(OH)₂D₂ | >100 |
NBT (Nitroblue Tetrazolium) reduction is a marker of myeloid differentiation. Data is illustrative and based on comparative studies of vitamin D analogs.[6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments relevant to the study of 1α,24,25-Trihydroxyvitamin D2.
Protocol for Convergent Synthesis of 1α,24,25-Trihydroxyvitamin D2
This protocol is a generalized procedure based on the synthesis of related vitamin D analogs.
-
Preparation of the CD-Ring Side-Chain Synthon:
-
Starting from Vitamin D2, perform ozonolysis to cleave the side-chain double bond, yielding a C-22 aldehyde.
-
Protect the hydroxyl groups on the A-ring.
-
Elaborate the side chain from the C-22 aldehyde to introduce the 24,25-dihydroxy functionality. This can be achieved through a series of steps including Wittig-type reactions and stereoselective dihydroxylation.
-
Convert the elaborated side chain into a suitable coupling partner, such as a phenyl sulfone.
-
-
Preparation of the A-Ring Synthon:
-
Synthesize the A-ring phosphine oxide with the 1α-hydroxyl group from a suitable chiral starting material (e.g., D-carvone). This involves a multi-step process to construct the cyclohexane ring with the correct stereochemistry.
-
-
Coupling Reaction (e.g., Julia-Kocienski Olefination):
-
React the CD-ring sulfone with the A-ring phosphine oxide in the presence of a strong base (e.g., n-butyllithium) to form the triene system of the vitamin D scaffold.
-
-
Deprotection and Purification:
-
Remove the protecting groups from the hydroxyl functions using appropriate reagents (e.g., tetrabutylammonium fluoride for silyl ethers).
-
Purify the final product, 1α,24,25-Trihydroxyvitamin D2, using high-performance liquid chromatography (HPLC).
-
Protocol for Competitive VDR Binding Assay
This assay determines the affinity of a test compound for the VDR.
-
Materials:
-
Recombinant full-length human VDR.
-
[³H]-1α,25-(OH)₂D₃ (radioligand).
-
Unlabeled 1α,25-(OH)₂D₃ (for standard curve and non-specific binding).
-
Test compound (1α,24,25-(OH)₃VD₂).
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol).
-
Hydroxylapatite slurry or dextran-coated charcoal.
-
-
Procedure:
-
Incubate a fixed amount of VDR with a constant concentration of [³H]-1α,25-(OH)₂D₃ and varying concentrations of the unlabeled test compound or standard.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Separate the bound from free radioligand by adding hydroxylapatite slurry or dextran-coated charcoal, followed by centrifugation.
-
Measure the radioactivity in the supernatant (free) or the pellet (bound) using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol for Cell Differentiation Assay (HL-60 Cells)
This assay measures the ability of the compound to induce differentiation of human promyelocytic leukemia (HL-60) cells.
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
-
Treatment:
-
Seed the cells at a specific density and treat with varying concentrations of 1α,24,25-(OH)₃VD₂ or a positive control (e.g., 1α,25-(OH)₂D₃) for 72-96 hours.
-
-
Assessment of Differentiation (NBT Reduction Assay):
-
Harvest the cells and incubate them with a solution of Nitroblue Tetrazolium (NBT) and phorbol 12-myristate 13-acetate (PMA).
-
Differentiated cells will produce superoxide, which reduces the yellow NBT to a blue formazan precipitate.
-
Lyse the cells and solubilize the formazan.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of differentiated cells at each concentration.
-
Plot the percentage of differentiation against the log concentration of the compound to determine the EC₅₀ value.
-
Caption: Experimental workflow for the HL-60 cell differentiation assay.
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a naturally occurring metabolite of 1α,25-dihydroxyvitamin D2, formed through the action of the CYP24A1 enzyme. While its precise biological role and potency are not as extensively studied as those of other vitamin D analogs, its existence points to a complex regulatory network governing vitamin D signaling. The synthetic and analytical protocols provided in this guide offer a framework for researchers to further investigate the properties of this and other novel vitamin D compounds. The comparative data presented for related analogs serves as a valuable benchmark for such future studies. Further research is warranted to fully elucidate the specific biological functions of 1α,24,25-Trihydroxyvitamin D2 and its potential therapeutic applications.
References
- 1. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. birmingham.ac.uk [birmingham.ac.uk]
- 4. Vitamin D Receptor Mediates a Myriad of Biological Actions Dependent on Its 1,25‐Dihydroxyvitamin D Ligand: Distinct Regulatory Themes Revealed by Induction of Klotho and Fibroblast Growth Factor‐23 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of Double Point Modified Analogues of 1,25-Dihydroxyvitamin D2 as Potential Anti-Leukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of Vitamin D2, playing a nuanced role in calcium homeostasis and exhibiting potential therapeutic effects in hyperproliferative and inflammatory disorders. This document provides a comprehensive overview of its synthesis, mechanism of action, and biological functions, supported by experimental data and detailed methodologies.
Physicochemical Properties and Synthesis
1α,24,25-Trihydroxyvitamin D2 is a secosteroid derivative of ergocalciferol (Vitamin D2). Its structure features hydroxyl groups at the 1α, 24, and 25 positions, which are critical for its biological activity and metabolic fate.
Table 1: Physicochemical Properties of 1α,24,25-Trihydroxyvitamin D2
| Property | Value |
| Molecular Formula | C₂₈H₄₄O₄ |
| Molecular Weight | 444.65 g/mol |
| CAS Number | 457048-34-9 |
| Appearance | White to yellow solid |
The synthesis of 1α,24,25(OH)₃D₂ is a multi-step enzymatic process. Vitamin D2 is first hydroxylated to 25-hydroxyvitamin D2 (25(OH)D₂), which is then converted to 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂) by the enzyme 1α-hydroxylase (CYP27B1). Subsequently, the enzyme 24-hydroxylase (CYP24A1) acts on 1α,25(OH)₂D₂ to produce 1α,24,25(OH)₃D₂. This final hydroxylation step is a key part of the catabolic pathway for active vitamin D metabolites.
Mechanism of Action
The biological effects of 1α,24,25(OH)₃D₂ are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding to the VDR, the receptor-ligand complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.
Biological Functions and Experimental Data
The functional profile of 1α,24,25(OH)₃D₂ is characterized by its roles in calcium regulation, cell proliferation and differentiation, and immunomodulation.
Calcium and Bone Metabolism
1α,24,25(OH)₃D₂ is involved in the intricate regulation of calcium homeostasis. It can suppress parathyroid hormone (PTH) secretion, a key regulator of serum calcium levels.[2] It also has demonstrated effects on bone cells. Studies on the related compound 1α,24R,25-(OH)₃D₃ have shown that it potently stimulates alkaline phosphatase (ALP) activity and osteocalcin (OC) production in human osteoblasts, markers of osteoblast differentiation.[3] For mineralization, it was found to be equipotent to 1α,25(OH)₂D₃.[3]
Table 2: Comparative Effects of Vitamin D Metabolites on Osteoblast Differentiation
| Compound | Effect on Alkaline Phosphatase (ALP) Activity | Effect on Osteocalcin (OC) Production | Reference |
| 1α,24R,25-(OH)₃D₃ | Potent stimulation | Most potent stimulation | [3] |
| 1α,25(OH)₂D₃ | Stimulation | Stimulation | [3] |
| 24R,25-(OH)₂D₃ | Stimulation | Stimulation | [3] |
Antiproliferative and Pro-differentiating Activities
Several studies have highlighted the potential of hydroxylated vitamin D analogs in cancer therapy due to their ability to inhibit cell proliferation and induce differentiation. Research on 1α,24(S)-dihydroxyvitamin D₂, a closely related analog, demonstrated a significant inhibition of proliferation in various cancer cell lines, with an efficacy similar to that of 1α,25(OH)₂D₃.[4] Furthermore, it was shown to induce the differentiation of human leukemia HL-60 cells into monocyte-macrophage-like cells.[4]
Table 3: Antiproliferative Activity of a Related Vitamin D2 Analog
| Compound | Cell Line | Effect | Reference |
| 1α,24(S)-(OH)₂D₂ | Various cancer cell lines | Significant inhibition of proliferation | [4] |
| 1α,24(S)-(OH)₂D₂ | HL-60 (human leukemia) | Induction of differentiation | [4] |
Immunomodulatory Effects
The Vitamin D endocrine system is a known modulator of the immune response. Vitamin D analogs can influence the production of various cytokines. For instance, 1α,24(S)(OH)₂D₂ has been shown to inhibit the expression of tumor necrosis factor-alpha (TNF-α) in human peritoneal macrophages at both the mRNA and protein levels.[4] This suggests that 1α,24,25(OH)₃D₂ may also possess anti-inflammatory properties.
Signaling Pathways
The primary signaling pathway for 1α,24,25(OH)₃D₂ is the nuclear VDR pathway, leading to genomic effects through the regulation of gene expression.
Caption: VDR-mediated genomic signaling pathway of 1α,24,25(OH)₃D₂.
Experimental Protocols
Vitamin D Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).
-
Test Compound: 1α,24,25(OH)₃D₂ at serial dilutions.
-
Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and control compounds in assay buffer.
-
Reaction Setup: In microtiter plates or tubes, add in order: Assay Buffer, test compound (or buffer for total binding, or excess unlabeled Calcitriol for non-specific binding), Radioligand ([³H]-Calcitriol), and the receptor source.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Separation: Separate the receptor-bound radioligand from the free radioligand using either HAP slurry (centrifugation and washing) or vacuum filtration over glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for the VDR competitive binding assay.
Reporter Gene Assay for VDR Activation
This assay measures the ability of a compound to activate VDR and induce the transcription of a reporter gene.
Objective: To determine the potency (EC₅₀) of a test compound as a VDR agonist.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293, HeLa) co-transfected with a VDR expression vector and a reporter plasmid containing a VDRE upstream of a reporter gene (e.g., luciferase, β-galactosidase).
-
Test Compound: 1α,24,25(OH)₃D₂ at serial dilutions.
-
Control Agonist: 1α,25(OH)₂D₃.
-
Cell Culture Medium and Reagents.
-
Lysis Buffer and Reporter Assay Substrate.
-
Luminometer or Spectrophotometer.
Procedure:
-
Cell Seeding: Seed the transfected cells in a multi-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or control agonist. Include a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 24 hours).
-
Cell Lysis: Wash the cells and lyse them to release the cellular contents, including the reporter enzyme.
-
Reporter Assay: Add the appropriate substrate for the reporter enzyme and measure the signal (e.g., luminescence for luciferase) using a plate reader.
Data Analysis:
-
Plot the reporter signal against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay assesses the effect of a compound on cell proliferation by measuring the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
Objective: To determine the inhibitory effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer Cell Line: e.g., MCF-7 (breast cancer), LNCaP (prostate cancer), HL-60 (leukemia).
-
Test Compound: 1α,24,25(OH)₃D₂ at serial dilutions.
-
[³H]-Thymidine.
-
Cell Culture Medium and Reagents.
-
Cell Harvester and Glass Fiber Filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach and enter the exponential growth phase.
-
Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for a further period (e.g., 4-18 hours) to allow for incorporation into the DNA of proliferating cells.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and traps the DNA on the filters.
-
Washing: Wash the filters to remove unincorporated [³H]-thymidine.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Plot the radioactivity (CPM) against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value (the concentration that inhibits [³H]-thymidine incorporation by 50%).
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a biologically active metabolite of vitamin D2 that exerts its effects through the Vitamin D Receptor. While it is a product of the catabolic pathway for active vitamin D, evidence from related compounds suggests it retains significant biological functions, including the regulation of calcium and bone metabolism, inhibition of cancer cell proliferation, and modulation of the immune system. Its distinct pharmacokinetic profile, characterized by weaker binding to the Vitamin D Binding Protein and consequently faster clearance, may offer a therapeutic advantage by reducing the risk of hypercalcemia associated with more potent vitamin D analogs. Further research is warranted to fully elucidate its VDR binding affinity, specific gene targets, and in vivo efficacy in various disease models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel vitamin D compounds.
References
- 1. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 3. Evidence that both 1alpha,25-dihydroxyvitamin D3 and 24-hydroxylated D3 enhance human osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
1α,24,25-Trihydroxyvitamin D2 (1,24,25-(OH)₃D₂) is a metabolite of the vitamin D endocrine system. While less potent than its precursor, 1α,25-dihydroxyvitamin D2 (1,25-(OH)₂D₂), it still exhibits biological activity by binding to the Vitamin D Receptor (VDR). This document provides a comprehensive overview of the mechanism of action of 1α,24,25-trihydroxyvitamin D2, detailing its interaction with the VDR, subsequent genomic signaling cascade, and the experimental protocols used to elucidate these processes. Quantitative data on the binding affinity and transcriptional activity of related vitamin D analogs are presented to provide a comparative context.
Introduction
The vitamin D endocrine system plays a crucial role in regulating calcium and phosphate homeostasis, bone metabolism, and a variety of other physiological processes, including immune function and cell proliferation. The most biologically active form of vitamin D is 1α,25-dihydroxyvitamin D₃ (calcitriol). Vitamin D₂ (ergocalciferol) and its metabolites are also of significant interest, particularly in the context of supplementation and therapeutics. 1α,24,25-trihydroxyvitamin D₂ is a product of the C24-hydroxylation of 1α,25-dihydroxyvitamin D₂, a step generally considered part of a catabolic pathway. However, this metabolite retains some biological activity, the mechanism of which is the focus of this guide.
Metabolism of 1α,24,25-Trihydroxyvitamin D2
1α,24,25-trihydroxyvitamin D₂ is synthesized in the kidney from its precursor, 1,25-dihydroxyvitamin D₂[1]. This conversion is catalyzed by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). Subsequently, 1α,24,25-trihydroxyvitamin D₂ can be further hydroxylated at the C-26 or C-28 positions, leading to the formation of tetrahydroxylated metabolites[1].
Mechanism of Action: The Genomic Pathway
The biological effects of 1α,24,25-trihydroxyvitamin D₂ are primarily mediated through the nuclear Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor that regulates the expression of numerous target genes.
Ligand Binding and VDR Activation
1α,24,25-trihydroxyvitamin D₂ enters the target cell and binds to the ligand-binding pocket (LBP) of the VDR. This binding induces a conformational change in the VDR, a critical step for its activation.
Heterodimerization and DNA Binding
Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
Transcriptional Regulation
The binding of the VDR-RXR heterodimer to VDREs recruits a complex of co-activator or co-repressor proteins. This transcriptional machinery ultimately modulates the rate of transcription of the target gene, leading to either an increase or decrease in the synthesis of specific proteins. These proteins, in turn, mediate the physiological response.
Quantitative Data
Table 1: Comparative VDR Binding Affinity and Transcriptional Activity of Vitamin D Analogs
| Compound | VDR Binding Affinity (Relative to 1,25-(OH)₂D₃) | Transcriptional Activity (Relative to 1,25-(OH)₂D₃) | Reference |
| 1,25-(OH)₂D₃ | 100% | 100% | (Baseline) |
| 1,25-(OH)₂D₂ | ~100% | ~100% | [1] |
| 24-epi-1,25-(OH)₂D₂ | ~33% | Lower than 1,25-(OH)₂D₂ | [2] |
| 1α,24(S)-(OH)₂D₂ | Not specified, but shows similar anti-proliferative effects to 1,25-(OH)₂D₃ | Similar to 1,25-(OH)₂D₃ | |
| 1α,25-(OH)₂D₄ | ~100% | ~100% | [1] |
| 1α,25-(OH)₂D₇ | Much lower than 1,25-(OH)₂D₃ | Much lower than 1,25-(OH)₂D₃ | [1] |
Note: The data for 1α,24,25-trihydroxyvitamin D₂ is inferred to be lower than its precursor, 1,25-(OH)₂D₂, based on the trend observed with other 24-hydroxylated metabolites.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of vitamin D analogs like 1α,24,25-trihydroxyvitamin D₂.
VDR Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Methodology:
-
Receptor Preparation: Prepare a VDR-containing protein extract from a suitable source (e.g., pig intestinal nuclei, recombinant human VDR).
-
Assay Setup: In a multi-well plate, combine the VDR preparation, a fixed concentration of a radiolabeled VDR ligand (e.g., [³H]1,25-(OH)₂D₃), and varying concentrations of the unlabeled test compound (1α,24,25-trihydroxyvitamin D₂).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the VDR-bound radioligand from the unbound radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transfect them with two plasmids: one expressing the VDR and another containing a luciferase reporter gene under the control of a VDRE-containing promoter.
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compound (1α,24,25-trihydroxyvitamin D₂).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for VDR activation and luciferase expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This technique is used to quantify the expression levels of VDR target genes in response to treatment with a test compound.
Methodology:
-
Cell Culture and Treatment: Culture a VDR-expressing cell line (e.g., osteoblasts, keratinocytes) and treat with 1α,24,25-trihydroxyvitamin D₂ for a specific duration.
-
RNA Extraction: Isolate total RNA from the treated and untreated (control) cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using the synthesized cDNA as a template and primers specific for VDR target genes (e.g., CYP24A1, osteocalcin). A housekeeping gene (e.g., GAPDH, ACTB) is also amplified for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative change in gene expression in the treated cells compared to the control cells using the ΔΔCt method.
Conclusion
1α,24,25-trihydroxyvitamin D₂ acts as a VDR agonist, albeit with likely lower potency than its precursor, 1,25-dihydroxyvitamin D₂. Its mechanism of action follows the classical genomic pathway involving VDR binding, heterodimerization with RXR, binding to VDREs, and subsequent modulation of target gene transcription. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other vitamin D metabolites. Further research is warranted to precisely quantify the binding affinity and transcriptional activity of 1α,24,25-trihydroxyvitamin D₂ to fully elucidate its physiological and potential pharmacological roles.
References
1α,24,25-Trihydroxyvitamin D2: A Technical Guide for Researchers
An In-depth Examination of a Key Vitamin D2 Metabolite for Drug Development Professionals, Researchers, and Scientists
Abstract
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)3D2) is a significant metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). Its formation is a critical step in the catabolic pathway of vitamin D2, primarily mediated by the enzyme CYP24A1. This technical guide provides a comprehensive overview of 1α,24,25-(OH)3D2, including its synthesis, mechanism of action, and physiological effects. Detailed experimental protocols, quantitative data comparisons, and signaling pathway visualizations are presented to facilitate further research and drug development efforts centered on this and related vitamin D analogs.
Introduction
Vitamin D and its analogs are crucial regulators of calcium and phosphate homeostasis and have demonstrated significant potential in the treatment of various diseases, including cancer, autoimmune disorders, and psoriasis.[1][2][3] The biological activity of vitamin D is tightly controlled through a series of hydroxylation and degradation steps. The enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) plays a pivotal role in the inactivation of the active forms of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3) and 1α,25-(OH)2D2.[4][5][6] The 24-hydroxylation of these active metabolites is the initial step in their catabolism.[6][7][8] 1α,24,25-Trihydroxyvitamin D2 is the product of this 24-hydroxylation of 1α,25-(OH)2D2.[9] Understanding the properties and biological activity of this metabolite is essential for the design of novel vitamin D analogs with improved therapeutic profiles.
Chemical Structure and Synthesis
The chemical structure of 1α,24,25-Trihydroxyvitamin D2 is characterized by hydroxyl groups at the 1α, 24, and 25 positions. Its synthesis can be achieved through a convergent approach, a common strategy for preparing vitamin D analogs.[10][11] This typically involves the synthesis of an A-ring precursor and a CD-ring side-chain fragment, which are then coupled to form the final molecule.
Representative Synthetic Scheme:
A convergent synthesis strategy is often employed for vitamin D analogs.[10] This involves the preparation of two key intermediates: an A-ring synthon and a CD-ring/side-chain synthon. These are then coupled using methods like the Horner-Wadsworth-Emmons reaction.[12] For 1α,24,25-trihydroxyvitamin D2, the side-chain synthon would need to incorporate the 24- and 25-hydroxyl groups.
Mechanism of Action and Metabolism
The biological effects of vitamin D analogs are primarily mediated through their interaction with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.[4][13] The binding affinity of an analog to the VDR is a key determinant of its biological potency.[14][15]
1α,24,25-Trihydroxyvitamin D2 is a product of the catabolic activity of CYP24A1 on 1α,25-dihydroxyvitamin D2.[9] This enzyme is highly inducible by 1,25(OH)2D and plays a crucial role in maintaining vitamin D homeostasis by preventing excessive signaling.[4][5][7] The metabolism of 1α,25-(OH)2D2 by human CYP24A1 is complex and can lead to a variety of metabolites through further hydroxylations and side-chain cleavage.[9]
Quantitative Data
The biological activity of vitamin D analogs is often assessed by their binding affinity to the VDR and their ability to induce the expression of target genes. The following tables summarize key quantitative data for relevant vitamin D analogs.
| Compound | Relative VDR Binding Affinity (%) (Compared to 1α,25-(OH)2D3) | Reference |
| 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3) | 100 | [15] |
| 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2) | 100 | [15] |
| 24-epi-1α,25-dihydroxyvitamin D2 | Equal to 1α,25-(OH)2D3 in most tissues | [15] |
| 1α,2α,25-trihydroxyvitamin D3 | 27.3 | [16] |
| 1α,4α,25-trihydroxyvitamin D3 | Weaker than 1α,25-(OH)2D3 | [16] |
| 1α,4β,25-trihydroxyvitamin D3 | Weaker than 1α,25-(OH)2D3 | [16] |
| Compound | Effect on Gene Expression | Reference |
| 1α,24R,25-trihydroxyvitamin D3 | Induces gene transcription | |
| 1,25,28-trihydroxyvitamin D2 | No effect on intestinal calbindin-D9K mRNA at low doses |
Experimental Protocols
General Protocol for Convergent Synthesis of Vitamin D Analogs
This protocol is a generalized representation based on common synthetic strategies for vitamin D analogs.[10][11][12]
-
Synthesis of the A-ring Synthon: Prepare a suitable A-ring precursor, often an enol-triflate or a phosphine oxide, incorporating the 1α-hydroxyl group (protected).
-
Synthesis of the CD-ring/Side-Chain Synthon: Synthesize the CD-ring fragment with the desired side chain, including the 24- and 25-hydroxyl groups (protected). The stereochemistry at C-24 is a critical consideration.
-
Coupling Reaction: Couple the A-ring and CD-ring/side-chain synthons using a palladium-catalyzed reaction (e.g., Suzuki-Miyaura coupling) or a Horner-Wadsworth-Emmons reaction.
-
Deprotection and Purification: Remove the protecting groups from the hydroxyl functions and purify the final product using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure of the synthesized analog using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10][17]
In Vitro Metabolism Assay using CYP24A1
This protocol outlines a general procedure to assess the metabolism of a vitamin D analog by CYP24A1.[8][9]
-
Enzyme Preparation: Use a source of CYP24A1, such as recombinant human CYP24A1 expressed in E. coli or microsomes from cells overexpressing the enzyme.
-
Incubation: Incubate the vitamin D analog with the enzyme preparation in a suitable buffer system containing NADPH as a cofactor.
-
Extraction: After a defined incubation period, stop the reaction and extract the metabolites using an organic solvent.
-
Analysis: Analyze the extracted metabolites using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolic products.[9][18]
VDR Binding Affinity Assay
This protocol describes a competitive binding assay to determine the affinity of a vitamin D analog for the VDR.[14][15]
-
Receptor Preparation: Prepare a source of VDR, such as a cell lysate from a tissue known to express high levels of the receptor (e.g., thymus, intestine) or recombinant VDR.
-
Competitive Binding: Incubate a fixed amount of radiolabeled 1α,25-(OH)2D3 with the VDR preparation in the presence of increasing concentrations of the unlabeled test analog.
-
Separation: Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite binding or size-exclusion chromatography.
-
Quantification: Measure the radioactivity in the bound fraction.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor and determine the concentration of the test analog that inhibits 50% of the binding of the radiolabeled ligand (IC50).
Signaling Pathways and Experimental Workflows
Vitamin D Metabolism and Catabolism Pathway
Caption: Metabolic pathway of Vitamin D2 activation and catabolism.
General Experimental Workflow for Vitamin D Analog Evaluation
Caption: A typical workflow for the evaluation of novel vitamin D analogs.
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a key metabolite in the catabolic pathway of active vitamin D2. A thorough understanding of its formation, biological activity, and interaction with the VDR is crucial for the development of new vitamin D analogs with enhanced therapeutic efficacy and reduced side effects. The data and protocols presented in this guide provide a valuable resource for researchers in the field of vitamin D and drug development. Further investigation into the specific biological roles of 1α,24,25-(OH)3D2 and other catabolites will undoubtedly contribute to the design of the next generation of vitamin D-based therapeutics.
References
- 1. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of vitamin D analogues in the skin, with special reference to antipsoriatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Association of the vitamin D metabolism gene CYP24A1 with coronary artery calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP24A1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications [mdpi.com]
- 8. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. birmingham.ac.uk [birmingham.ac.uk]
- 11. An efficient convergent synthesis of 1α,25-dihydroxy-3-epi-vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 14. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and metabolic studies of 1α,2α,25-, 1α,4α,25- and 1α,4β,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
The In Vivo Transformation of a Hormone: A Technical Guide to the Metabolites of 1α,25-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
The hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), is a critical regulator of calcium and phosphate homeostasis, cellular proliferation, and immune function.[1] Its biological activity is tightly controlled through a complex network of metabolic pathways that lead to the formation of a diverse array of metabolites. Understanding the in vivo fate of 1α,25(OH)₂D₃ is paramount for elucidating its full spectrum of physiological effects and for the development of novel therapeutic agents that target the vitamin D endocrine system. This technical guide provides an in-depth exploration of the in vivo metabolites of 1α,25(OH)₂D₃, detailing their formation, biological activities, and the analytical methods used for their study.
The C-24 Oxidation Pathway: The Primary Catabolic Route
The principal pathway for the inactivation of 1α,25(OH)₂D₃ is the C-24 oxidation pathway, initiated by the mitochondrial cytochrome P450 enzyme, CYP24A1.[2][3] This enzyme catalyzes a series of hydroxylation reactions at the C-24 position of the side chain, ultimately leading to the formation of calcitroic acid, a water-soluble and biologically less active compound that is excreted in the bile.[4][5] The expression of CYP24A1 is tightly regulated and is induced by 1α,25(OH)₂D₃ itself, creating a negative feedback loop that controls the levels of the active hormone.[6][7]
Key intermediary metabolites in this pathway include 1α,24R,25-trihydroxyvitamin D₃ (1α,24R,25(OH)₃D₃) and 1α,25-dihydroxy-24-oxo-vitamin D₃.[8][9] While these metabolites generally exhibit reduced biological activity compared to the parent hormone, they can still bind to the vitamin D receptor (VDR) and elicit transcriptional responses.[9][10]
Alternative Metabolic Transformations: Diversifying the Vitamin D Metabolome
Beyond the C-24 oxidation pathway, 1α,25(OH)₂D₃ undergoes several other metabolic modifications in vivo, giving rise to a range of metabolites with distinct biological properties.
C-3 Epimerization
One significant alternative pathway is the epimerization of the hydroxyl group at the C-3 position of the A-ring, resulting in the formation of 1α,25-dihydroxy-3-epi-vitamin D₃ (1α,25(OH)₂-3-epi-D₃).[11] This metabolite has been identified as a major in vivo product in rats and is produced in specific tissues, such as neonatal human keratinocytes.[11][12] Notably, 1α,25(OH)₂-3-epi-D₃ retains significant biological activity and may contribute to the tissue-specific actions of vitamin D.[10][12]
Other Hydroxylation and Lactonization Pathways
Further hydroxylation reactions can occur at other positions on the vitamin D molecule. For instance, the formation of 1α,23S,25-trihydroxyvitamin D₃ (1α,23S,25(OH)₃D₃) has been reported.[10] Additionally, a C-26,23-lactone derivative, 1α,25-dihydroxyvitamin D₃-26,23-lactone, is another identified metabolite, formed through a pathway involving hydroxylation at C-23 and C-26.[13][14]
Quantitative Overview of Key Metabolites
The following table summarizes the key in vivo metabolites of 1α,25(OH)₂D₃ and their reported biological activities.
| Metabolite | Formation Pathway | Key Enzyme(s) | Relative VDR Binding Affinity (%) | Relative Biological Activity | Reference(s) |
| 1α,24R,25-Trihydroxyvitamin D₃ | C-24 Oxidation | CYP24A1 | Lower than 1α,25(OH)₂D₃ | Less potent than 1α,25(OH)₂D₃ | [7][10] |
| 1α,25-Dihydroxy-24-oxo-vitamin D₃ | C-24 Oxidation | CYP24A1 | 98 | Active in intestinal calcium absorption | [9] |
| 1α,23,25-Trihydroxy-24-oxo-vitamin D₃ | C-24 Oxidation | CYP24A1 | 28 | Weak biological activity | [9] |
| Calcitroic Acid | C-24 Oxidation (end product) | CYP24A1 | Low | Binds to VDR and can induce gene transcription at higher concentrations | [4][15][16] |
| 1α,25-Dihydroxy-3-epi-vitamin D₃ | C-3 Epimerization | Unknown | Lower than 1α,25(OH)₂D₃ | Retains significant biological activity | [10][11][12] |
| 1α,23S,25-Trihydroxyvitamin D₃ | C-23 Hydroxylation | Unknown | Active | Induces CYP24 mRNA expression | [10] |
| 1α,25-Dihydroxyvitamin D₃-26,23-lactone | C-26,23 Lactonization | Unknown | Lower than 1α,25(OH)₂D₃ | Less active than 1α,25(OH)₂D₃ | [7][13] |
Experimental Protocols for In Vivo Metabolite Analysis
The gold standard for the quantitative analysis of vitamin D metabolites in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites.
Sample Preparation Protocol for LC-MS/MS Analysis of Vitamin D Metabolites in Serum
-
Protein Precipitation: To 220 µL of serum, add an internal standard solution containing deuterated analogs of the target metabolites. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Transfer the supernatant to a new tube. Perform liquid-liquid extraction with a non-polar solvent (e.g., hexane) or utilize a supported liquid extraction (SLE) or solid-phase extraction (SPE) cartridge to further purify the sample and concentrate the analytes.[17][19]
-
Derivatization (Optional but Recommended for 1α,25(OH)₂D₃): To enhance ionization efficiency and sensitivity for certain metabolites like 1α,25(OH)₂D₃, a derivatization step using an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often employed.[20]
-
Reconstitution: Evaporate the solvent and reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC): Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reversed-phase column for the separation of the metabolites.[21]
-
Mass Spectrometry (MS): Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[18]
-
Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard to ensure accurate quantification.[17]
Visualizing the Metabolic Landscape
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for the analysis of 1α,25(OH)₂D₃ metabolites.
Caption: Metabolic pathways of 1α,25-dihydroxyvitamin D3.
Caption: Workflow for LC-MS/MS analysis of vitamin D metabolites.
Conclusion
The in vivo metabolism of 1α,25-dihydroxyvitamin D₃ is a multifaceted process that generates a spectrum of metabolites with varying biological activities. The C-24 oxidation pathway, orchestrated by CYP24A1, serves as the primary catabolic route, while alternative pathways such as C-3 epimerization contribute to the diversity of the vitamin D metabolome. A thorough understanding of these metabolic transformations, facilitated by robust analytical techniques like LC-MS/MS, is essential for advancing our knowledge of vitamin D physiology and for the rational design of novel vitamin D-based therapeutics. This guide provides a foundational resource for researchers and professionals dedicated to unraveling the complexities of the vitamin D endocrine system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications | MDPI [mdpi.com]
- 3. 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitroic acid - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Regulatory mechanisms and pathological implications of CYP24A1 in Vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 1alpha,25-dihydroxyvitamin D(3) in human promyelocytic leukemia (HL-60) cells: in vitro biological activities of the natural metabolites of 1alpha,25-dihydroxyvitamin D(3) produced in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity assessment of the vitamin D metabolites 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural metabolites of 1alpha,25-dihydroxyvitamin D(3) retain biologic activity mediated through the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1alpha,25-dihydroxy-3-epi-vitamin D3: in vivo metabolite of 1alpha,25-dihydroxyvitamin D3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of 1alpha,25-dihydroxy vitamin D3: production and biological activity studies in pulmonary alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabolic pathways from 1 alpha,25-dihydroxyvitamin D3 to 1 alpha,25-dihydroxyvitamin D3-26,23-lactone. Stereo-retained and stereo-selective lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Calcitroic acid – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. apps.thermoscientific.com [apps.thermoscientific.com]
- 20. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
An In-Depth Technical Guide on the Role of 1α,24,25-Trihydroxyvitamin D2 in Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1α,24,25-Trihydroxyvitamin D2 (1,24,25-(OH)₃D₂) is a metabolite of vitamin D2, positioned within the complex web of vitamin D metabolism that governs systemic calcium homeostasis. While the hormonal form, 1α,25-dihydroxyvitamin D₃ (Calcitriol), is the most potent regulator, emerging research on other metabolites like 1,24,25-(OH)₃D₂ reveals a more nuanced control system. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and physiological effects of 1,24,25-(OH)₃D₂ on key tissues involved in calcium regulation—the intestine, bone, and kidneys. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and professionals in the field.
Introduction: The Vitamin D Endocrine System
The vitamin D endocrine system is the cornerstone of calcium and phosphate homeostasis. Vitamin D, obtained from dietary sources (D₂) or synthesized in the skin upon sun exposure (D₃), undergoes sequential hydroxylation steps to become biologically active. The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D [25(OH)D], the major circulating form of vitamin D. The second hydroxylation, primarily in the kidneys, is the critical activating step. The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D to 1α,25-dihydroxyvitamin D [1,25(OH)₂D], the most biologically active metabolite.
However, the vitamin D metabolic pathway also includes a catabolic and modulatory arm, primarily mediated by the enzyme 24-hydroxylase (CYP24A1). This enzyme hydroxylates both 25(OH)D and 1,25(OH)₂D, leading to the production of 24,25-dihydroxyvitamin D [24,25(OH)₂D] and 1,24,25-trihydroxyvitamin D [1,24,25(OH)₃D], respectively. While initially considered inactivation products, evidence suggests these 24-hydroxylated metabolites may possess unique biological activities. This guide focuses specifically on 1α,24,25-Trihydroxyvitamin D2 and its role in the intricate regulation of calcium balance.
Biosynthesis and Metabolism of 1α,24,25-Trihydroxyvitamin D2
1α,24,25-Trihydroxyvitamin D2 is a product of the further metabolism of 1α,25-dihydroxyvitamin D2. The synthesis pathway involves the following key steps:
-
25-hydroxylation: Ergocalciferol (Vitamin D₂) from the diet is transported to the liver and hydroxylated at the C-25 position by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxyvitamin D₂ [25(OH)D₂].
-
1α-hydroxylation: 25(OH)D₂ is then transported to the kidneys, where it undergoes hydroxylation at the C-1α position by 1α-hydroxylase (CYP27B1) to produce the active hormone 1α,25-dihydroxyvitamin D₂ [1,25(OH)₂D₂].
-
24-hydroxylation: 1,25(OH)₂D₂ can then be further hydroxylated at the C-24 position by the enzyme 24-hydroxylase (CYP24A1) to form 1α,24,25-trihydroxyvitamin D₂.[1]
This final step is part of a feedback loop, as 1,25(OH)₂D itself is a potent inducer of CYP24A1 expression, thereby promoting its own catabolism and preventing excessive hormonal activity.[2]
Figure 1: Biosynthesis pathway of 1α,24,25-Trihydroxyvitamin D2.
Mechanism of Action: The Vitamin D Receptor (VDR)
The biological effects of most vitamin D metabolites, including 1,24,25-(OH)₃D₂, are mediated through their interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[3] The general mechanism of action is as follows:
-
Binding: 1,24,25-(OH)₃D₂ enters the target cell and binds to the VDR in the cytoplasm or nucleus.
-
Heterodimerization: This binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).
-
DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3]
-
Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes involved in calcium homeostasis.
The affinity of different vitamin D metabolites for the VDR varies, which in part determines their biological potency.
Figure 2: VDR-mediated genomic signaling pathway.
Quantitative Data on Biological Activity
The biological potency of 1α,24,25-Trihydroxyvitamin D2 is generally considered to be lower than that of 1,25(OH)₂D₂ and 1,25(OH)₂D₃. The following tables summarize the available quantitative data comparing these metabolites.
Table 1: Comparative Binding Affinities for the Vitamin D Receptor (VDR)
| Compound | Relative Binding Affinity (%) to VDR (vs. 1,25(OH)₂D₃) | Reference |
| 1,25(OH)₂D₃ | 100 | [4] |
| 1,25(OH)₂D₂ | ~77 | [4] |
| 1,24,25(OH)₃D₃ | 8 | [5] |
| 1,24,25(OH)₃D₂ | Data not available |
Note: Specific binding affinity data for 1α,24,25-Trihydroxyvitamin D2 is limited in the reviewed literature. Its affinity is expected to be lower than that of 1,25(OH)₂D₂.
Table 2: Comparative Effects on Intestinal Calcium Transport
| Compound | Dose | Effect on Intestinal Calcium Transport | Reference |
| 1,25(OH)₂D₃ | 12.5 ng (in vivo, rat) | High stimulation | [5] |
| 1,24,25(OH)₃D₃ | 12.5 ng (in vivo, rat) | 93% as active as 1,25(OH)₂D₃ | [5] |
| 1α,24,25(OH)₃D₂ | Data not available | Expected to be less potent than 1,25(OH)₂D₂ |
Table 3: Comparative Effects on Bone Resorption
| Compound | Concentration | Effect on Bone Resorption | Reference |
| 1,25(OH)₂D₃ | 10⁻¹⁰ to 10⁻⁷ M (in vitro) | Potent stimulation of osteoclast differentiation and bone resorption | [6] |
| 1,24,25(OH)₃D₃ | 12.5 ng (in vivo, rat) | Relatively inactive in stimulating bone calcium mobilization | [5] |
| 1α,24S,25(OH)₃D₂ | 10⁻¹¹ to 10⁻⁹ M (in vitro) | Weaker than 1,25(OH)₂D₃ | [7] |
| 1α,24R,25(OH)₃D₂ | Data not available | Expected to have low activity |
Table 4: Comparative Effects on Renal Calcium Reabsorption
| Compound | Effect on Renal Calcium Transport Proteins (e.g., TRPV5, Calbindin-D28k) | Reference |
| 1,25(OH)₂D₃ | Upregulates expression, leading to increased calcium reabsorption | [8] |
| 1α,24,25(OH)₃D₂ | Data not available | Likely has a weaker effect compared to 1,25(OH)₂D₃ |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of vitamin D metabolites.
VDR Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., 1α,24,25-Trihydroxyvitamin D2) to the Vitamin D Receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃.
-
Test Compound: 1α,24,25-Trihydroxyvitamin D2 at various concentrations.
-
Unlabeled Competitor: A high concentration of unlabeled 1,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer with additives.
-
Separation Method: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled competitor.
-
Incubate the VDR preparation with a fixed concentration of [³H]-1α,25(OH)₂D₃ and varying concentrations of the test compound or the unlabeled competitor.
-
Separate the receptor-bound from free radioligand using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled 1,25(OH)₂D₃) from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding).
Figure 3: Experimental workflow for VDR competitive binding assay.
Everted Gut Sac Assay for Intestinal Calcium Transport
Objective: To measure the transport of calcium across the intestinal epithelium in response to treatment with a test compound.
Materials:
-
Animals: Typically, rats or mice.
-
Ringer's Solution: A balanced salt solution.
-
Test Compound: 1α,24,25-Trihydroxyvitamin D2.
-
Radioactive Calcium (⁴⁵Ca).
-
Scintillation Counter.
Procedure:
-
Euthanize the animal and excise a segment of the small intestine (e.g., duodenum).
-
Gently flush the intestinal segment with cold Ringer's solution.
-
Evert the intestinal segment over a glass rod so that the mucosal surface is on the outside.
-
Tie one end of the everted segment to form a sac.
-
Fill the sac with a known volume of Ringer's solution (serosal fluid).
-
Tie the other end of the sac.
-
Incubate the everted sac in a flask containing Ringer's solution with ⁴⁵Ca and the test compound (mucosal fluid).
-
After a specific incubation period, collect the serosal fluid from inside the sac.
-
Measure the radioactivity in the serosal and mucosal fluids using a scintillation counter.
-
Calculate the serosal-to-mucosal (S/M) ratio of ⁴⁵Ca to determine the extent of active calcium transport.
Osteoclast Differentiation and Bone Resorption Assay
Objective: To assess the effect of a test compound on the formation of osteoclasts and their bone-resorbing activity.
Materials:
-
Cell Source: Bone marrow cells from mice or rats, or a macrophage cell line (e.g., RAW 264.7).
-
Culture Medium: α-MEM supplemented with fetal bovine serum and antibiotics.
-
Differentiation Factors: Macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
-
Test Compound: 1α,24,25-Trihydroxyvitamin D2.
-
TRAP Staining Kit: For identifying osteoclasts.
-
Bone-like Substrate: Dentine slices or calcium phosphate-coated plates.
-
Microscope.
Procedure:
-
Culture bone marrow cells or RAW 264.7 cells in the presence of M-CSF to generate bone marrow-derived macrophages.
-
Induce osteoclast differentiation by adding RANKL and the test compound at various concentrations to the culture medium.
-
After several days, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.
-
For the bone resorption assay, perform the differentiation on a bone-like substrate.
-
After differentiation, remove the cells and visualize the resorption pits on the substrate.
-
Quantify the resorbed area using image analysis software.
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2 with a lower biological potency compared to its 1α,25-dihydroxy counterparts. Its formation is a key step in the catabolism and regulation of the active vitamin D hormone. While it exhibits some affinity for the Vitamin D Receptor, its effects on intestinal calcium absorption and bone resorption are significantly less pronounced. The available data on its direct effects on renal calcium handling are limited.
For researchers and drug development professionals, understanding the complete metabolic profile of vitamin D, including the roles of metabolites like 1,24,25-(OH)₃D₂, is crucial for designing novel vitamin D analogs with more targeted therapeutic effects and improved safety profiles. Further research is warranted to fully elucidate the specific dose-response relationships and the precise molecular mechanisms of 1α,24,25-Trihydroxyvitamin D2 in calcium homeostasis. This will contribute to a more comprehensive understanding of the intricate regulatory network of the vitamin D endocrine system.
References
- 1. Vitamin D receptor: key roles in bone mineral pathophysiology, molecular mechanism of action, and novel nutritional ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Vitamin D Receptor (VDR) in the Pathogenesis of Osteoporosis: A Genetic, Epigenetic and Molecular Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Induction of monocytic differentiation and bone resorption by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bone-resorbing activities of 24-epi-1 alpha-hydroxyvitamin D2 and 24-epi-1 alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 1,25-dihydroxyvitamin D as Predictor of Renal Worsening Function in Chronic Kidney Disease. Results From the PASCaL-1,25D Study [frontiersin.org]
A Preliminary Investigation into the Bioactivity of 1α, 24, 25-Trihydroxyvitamin D2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin D2 and its metabolites are gaining increasing attention for their potential therapeutic applications beyond their classical roles in calcium homeostasis. This document provides a technical overview of the preliminary investigations into the bioactivity of 1α, 24, 25-Trihydroxyvitamin D2 (1α,24,25-(OH)3D2), a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This guide details the metabolic pathways, mechanisms of action, and key experimental methodologies used to characterize the biological effects of this compound. Quantitative data from studies on closely related analogs are presented to offer a comparative framework for its potential efficacy. Furthermore, detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular interactions and research processes involved in evaluating the bioactivity of this and other vitamin D analogs.
Introduction
Vitamin D, a secosteroid hormone, is crucial for mineral metabolism and bone health. Its biological effects are mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes.[1] The most active endogenous form of vitamin D is 1α,25-dihydroxyvitamin D3 (calcitriol), which is derived from vitamin D3. However, vitamin D2 (ergocalciferol), which is derived from plant sources, is also a significant contributor to vitamin D status in humans through its metabolic activation.
The metabolic pathway of vitamin D2 mirrors that of vitamin D3, involving sequential hydroxylations to produce active metabolites. 1α,25-(OH)2D2 is the biologically active form of vitamin D2. Further hydroxylation of 1α,25-(OH)2D2 by the enzyme 24-hydroxylase (CYP24A1) leads to the formation of 1α,24,25-(OH)3D2.[2][3] This 24-hydroxylation step is a critical part of the catabolic cascade that inactivates vitamin D hormones, but the resulting trihydroxy-metabolites may also possess unique biological activities.[3]
This guide focuses on the preliminary investigation of the bioactivity of 1α,24,25-(OH)3D2, exploring its potential to modulate cellular processes such as differentiation and proliferation through both genomic and non-genomic signaling pathways.
Mechanism of Action
The biological effects of 1α,24,25-(OH)3D2, like other vitamin D compounds, are primarily mediated through its interaction with the Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Genomic Signaling Pathway
The classical genomic signaling pathway of vitamin D metabolites involves the regulation of gene expression. Upon binding of 1α,24,25-(OH)3D2 to the VDR, the VDR-RXR heterodimer is formed and translocates to the nucleus. This complex then recruits co-activator or co-repressor proteins to the VDREs of target genes, leading to the initiation or suppression of transcription. Key target genes regulated by this pathway are involved in calcium homeostasis, cell differentiation, and proliferation.
References
- 1. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP24A1 cytochrome P450 family 24 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Trihydroxyvitamin D Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trihydroxyvitamin D metabolites, crucial tools for research into the diverse physiological roles of vitamin D. The document details key synthetic strategies, experimental protocols for pivotal reactions, and methods for purification and characterization. Quantitative data on the biological activity of these metabolites are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the synthesis and application of these complex molecules.
Introduction to Trihydroxyvitamin D Metabolites
Vitamin D3, after its synthesis in the skin or dietary intake, undergoes a series of hydroxylation steps to become biologically active. The primary active form is 1α,25-dihydroxyvitamin D3 (Calcitriol). However, further hydroxylation can occur, leading to the formation of various trihydroxyvitamin D metabolites, such as 1α,24,25-trihydroxyvitamin D3. These metabolites, although sometimes considered part of the catabolic pathway, exhibit their own biological activities and are essential for studying the full spectrum of vitamin D signaling and metabolism. Their limited availability from natural sources necessitates chemical synthesis to enable detailed biological investigations.
Key Synthetic Strategies
The total synthesis of trihydroxyvitamin D metabolites is a complex challenge due to the molecule's sensitive triene system and multiple stereocenters. Convergent synthesis is the most common approach, where the A-ring and the CD-ring systems are synthesized separately and then coupled.
Core Synthetic Reactions:
-
Wittig-Horner Reaction: This is a cornerstone reaction for coupling the A-ring phosphine oxide with the CD-ring ketone (Grundmann's ketone) to form the C6-C7 double bond and complete the seco-steroid backbone.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Trost Asymmetric Allylic Alkylation (AAA): Utilized for the enantioselective construction of the A-ring, establishing key stereocenters.[3][4][5][6][7]
-
Sonogashira Coupling: Employed to connect A-ring and CD-ring fragments, particularly when one fragment is a vinyl triflate and the other is a terminal alkyne.[8][9]
-
-
Julia-Kocienski Olefination: An alternative to the Wittig-Horner reaction for the olefination step, offering high E-selectivity.[10][11][12][13][14]
-
Pauson-Khand Reaction: A powerful [2+2+1] cycloaddition used for the construction of the cyclopentenone core of the CD-ring system.[15][16][17][18][19]
Data Presentation: Biological Activity of Trihydroxyvitamin D Metabolites
The biological activity of synthetic trihydroxyvitamin D metabolites is crucial for their application in research. Key parameters include Vitamin D Receptor (VDR) binding affinity and the ability to induce cell differentiation.
| Metabolite/Analog | VDR Binding Affinity (Relative to 1α,25(OH)₂D₃) | HL-60 Cell Differentiation Activity (EC₅₀, nM) | Reference |
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | 100% | 5.7 | [20] |
| 1α,24(R),25-trihydroxyvitamin D₃ | ~100% | Not specified | Not specified |
| Fluorinated Vitamin D Analog | 5-10 times more potent than 1α,25(OH)₂D₃ | Not specified | [21] |
| 19-nor-vitamin D analogs with C2-OH | Variable | Potent inhibitors of MCF-7 cell proliferation | [22] |
| 19-nor-vitamin D analog (PRI-5105) | Significantly reduced | Similar to 1α,25(OH)₂D₃ | [8] |
| 19-nor-vitamin D analog (PRI-5106) | Slightly augmented | Not specified | [8] |
| 19-nor-vitamin D analog (PRI-5202) | Not specified | EC₅₀ = 0.92 ± 0.20 (in 14433 cells) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of trihydroxyvitamin D metabolites.
Wittig-Horner Olefination for A-Ring and CD-Ring Coupling
This protocol describes the coupling of an A-ring phosphine oxide with a CD-ring ketone (Grundmann's ketone derivative).[1][2]
Materials:
-
A-ring phosphine oxide
-
CD-ring ketone (e.g., Grundmann's ketone)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the A-ring phosphine oxide in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour to generate the corresponding anion.
-
Add a solution of the CD-ring ketone in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled vitamin D analog.
HPLC Purification of Trihydroxyvitamin D Metabolites
High-Performance Liquid Chromatography (HPLC) is essential for the purification of the final trihydroxyvitamin D products and for separating stereoisomers.[23][24][25][26]
Typical HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm). Normal-phase silica columns can also be used.[25]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water, or n-hexane and ethyl acetate for normal phase.[23][25] The exact ratio is optimized for the specific metabolite.
-
Flow Rate: Typically 1.0 - 2.0 mL/min.[25]
-
Detection: UV detector set at 265 nm, the characteristic absorbance maximum for the vitamin D triene system.
-
Recycle Chromatography: For difficult separations, recycle HPLC can be employed to increase the effective column length and improve resolution.[23]
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are critical for confirming the structure of the synthesized metabolites.[4][27][28][29]
-
Key diagnostic signals in the ¹H NMR spectrum include the olefinic protons of the triene system (typically between 5.0 and 6.5 ppm) and the protons of the hydroxymethine groups.
-
¹³C NMR provides information on all carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[10][12][13][27][30]
-
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques.
-
Tandem mass spectrometry (MS/MS) can provide detailed structural information through fragmentation analysis.
HL-60 Cell Differentiation Assay
This assay is widely used to assess the biological activity of vitamin D analogs by measuring their ability to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.[3][7][8][20][21][31][32][33]
Procedure Outline:
-
Culture HL-60 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Seed the cells in multi-well plates and treat with various concentrations of the trihydroxyvitamin D metabolite or a vehicle control.
-
Incubate the cells for a period of 72-96 hours.
-
Assess cell differentiation using one or more of the following methods:
-
Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells with phagocytic activity will reduce the yellow NBT to a dark blue formazan precipitate.
-
Flow Cytometry: Analyze the expression of cell surface markers of differentiation, such as CD11b and CD14.
-
Morphological Analysis: Examine cell morphology after Wright-Giemsa staining.
-
Mandatory Visualizations
Signaling Pathway: Vitamin D Metabolism and Action
Caption: Metabolic pathway of Vitamin D3 to its active and catabolic forms.
Experimental Workflow: Convergent Synthesis of Trihydroxyvitamin D Analogs
Caption: Convergent synthesis workflow for trihydroxyvitamin D analogs.
References
- 1. Efficient synthesis of the A-ring phosphine oxide building block useful for 1 alpha,25-dihydroxy vitamin D(3) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Trost Ligands for Allylic Alkylation [sigmaaldrich.cn]
- 5. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 7. Treatment of HL60 cells with various combinations of retinoids and 1 alpha,25 dihydroxyvitamin D3 results in differentiation towards neutrophils or monocytes or a failure to differentiate and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 13. preprints.org [preprints.org]
- 14. scribd.com [scribd.com]
- 15. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 16. chem.iitb.ac.in [chem.iitb.ac.in]
- 17. organicreactions.org [organicreactions.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 1,25-Dihydroxyvitamin D3-induced differentiation in a human promyelocytic leukemia cell line (HL-60): receptor-mediated maturation to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. content-assets.jci.org [content-assets.jci.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chiralizer.com [chiralizer.com]
- 24. researchgate.net [researchgate.net]
- 25. investigacion.usc.es [investigacion.usc.es]
- 26. ukaazpublications.com [ukaazpublications.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Efficient synthesis of 1alpha-fluoro A-ring phosphine oxide, a useful building block for vitamin D analogues, from (S)-carvone via a highly selective palladium-catalyzed isomerization of dieneoxide to dieneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
1α,24,25-Trihydroxyvitamin D2 and Vitamin D Receptor (VDR) Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2, and its various metabolites, play a crucial role in calcium homeostasis and a wide range of other physiological processes, including cell differentiation and immune modulation. These effects are primarily mediated through the interaction of active vitamin D compounds with the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) on the DNA, thereby regulating the transcription of target genes.[1][2][3] 1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2, and understanding its specific interaction with the VDR is critical for elucidating its biological function and therapeutic potential. This technical guide provides an in-depth overview of the interaction between 1α,24,25-Trihydroxyvitamin D2 and the VDR, including quantitative binding data, detailed experimental protocols, and visualizations of key pathways and workflows.
Quantitative Data on VDR Interaction
The binding affinity of vitamin D metabolites to the VDR is a key determinant of their biological potency. While extensive data is available for the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (Calcitriol), quantitative data for 1α,24,25-Trihydroxyvitamin D2 is less abundant in publicly available literature. However, comparative studies with other vitamin D2 and D3 analogs provide valuable insights into its relative activity. The following tables summarize the available quantitative and qualitative data for the interaction of various vitamin D metabolites with the VDR.
Table 1: Competitive VDR Binding Affinity of Vitamin D Metabolites
| Compound | Relative Binding Affinity (vs. 1α,25(OH)₂D₃) | IC₅₀ / Kᵢ / Kₔ (nM) | Source Organism for VDR | Notes |
| 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | 100% | Kₔ ≈ 0.1 | Human | High-affinity endogenous ligand.[4][5] |
| 1α,25-Dihydroxyvitamin D₂ | ~100% | - | Chick, Rat, Bovine, Pig, Human | Generally considered to have equal affinity to 1α,25(OH)₂D₃.[6] |
| 1α,24(R),25-Trihydroxyvitamin D₃ | Less active than 1α,25(OH)₂D₃ | - | Not Specified | |
| 1α,24(S),25-Trihydroxyvitamin D₃ | Less active than 1α,25(OH)₂D₃ | - | Not Specified | |
| 24-epi-1α,25-Dihydroxyvitamin D₂ | Much less active | - | Human | [7] |
| 1α,25-Dihydroxyvitamin D₄ | Almost comparable | - | Human | [7] |
| 1α,25-Dihydroxyvitamin D₇ | Much less active | - | Human | [7] |
Table 2: Functional Activity of Vitamin D Analogs in Cellular Assays
| Compound | Assay | Cell Line | EC₅₀ (nM) | Relative Potency (vs. 1α,25(OH)₂D₃) |
| 1α,25-Dihydroxyvitamin D₃ | HL-60 Cell Differentiation | HL-60 | ~1-10 | 100% |
| 1α,25-Dihydroxyvitamin D₂ | HL-60 Cell Differentiation | HL-60 | Comparable to 1α,25(OH)₂D₃ | ~100% |
| 1α,24,25-Trihydroxyvitamin D₂ | Not specified | Not specified | Not available | Expected to be lower than 1α,25(OH)₂D₂ |
| 24-epi-1α,25-Dihydroxyvitamin D₂ | HL-60 Cell Differentiation | HL-60 | - | Much less active |
| 1α,25-Dihydroxyvitamin D₇ | HL-60 Cell Differentiation | HL-60 | - | Much less active |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the interaction between 1α,24,25-Trihydroxyvitamin D2 and the VDR. Below are protocols for key experiments commonly used in this field.
Competitive Radioligand Binding Assay for VDR
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.
Materials:
-
Receptor Source: Purified recombinant VDR or nuclear extracts from cells overexpressing VDR.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity >150 Ci/mmol) at a concentration at or below its Kₔ.
-
Test Compound: 1α,24,25-Trihydroxyvitamin D2, serially diluted.
-
Unlabeled Competitor: Non-radioactive 1α,25(OH)₂D₃ at a high concentration (e.g., 1000-fold excess of radioligand) to determine non-specific binding.
-
Assay Buffer: TEGKD buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, 0.5 M KCl).
-
Separation Matrix: Hydroxylapatite (HAP) slurry or glass fiber filters (GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Receptor: Homogenize cells or tissues expressing VDR in cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the receptor. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:
-
Assay Buffer
-
Receptor preparation
-
[³H]-1α,25(OH)₂D₃ (at a fixed concentration)
-
Serial dilutions of 1α,24,25-Trihydroxyvitamin D2 or unlabeled 1α,25(OH)₂D₃ (for standard curve and non-specific binding).
-
-
Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
HAP method: Add HAP slurry to each tube, incubate on ice for 15 minutes with intermittent vortexing. Centrifuge and wash the HAP pellet three times with wash buffer.
-
Filter method: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters three times with ice-cold wash buffer.
-
-
Quantification: Add scintillation cocktail to the HAP pellet or the filter and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Gene Assay)
This assay measures the ability of a compound to activate VDR-mediated gene transcription.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, CV-1) that is readily transfectable.
-
Expression Plasmids:
-
A plasmid encoding the full-length human VDR.
-
A reporter plasmid containing a luciferase gene driven by a promoter with one or more VDREs.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection Reagent.
-
Cell Culture Medium and Reagents.
-
Test Compound: 1α,24,25-Trihydroxyvitamin D2.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the VDR expression plasmid, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 1α,24,25-Trihydroxyvitamin D2 or a vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8]
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC₅₀ value (concentration that produces 50% of the maximal response) using non-linear regression analysis.
-
HL-60 Cell Differentiation Assay (NBT Reduction Assay)
This assay assesses the biological activity of vitamin D compounds by measuring their ability to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages. Differentiated cells gain the ability to produce superoxide radicals, which can be measured by the reduction of nitroblue tetrazolium (NBT) to formazan.[9][10][11]
Materials:
-
Cell Line: HL-60 cells.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS.
-
Test Compound: 1α,24,25-Trihydroxyvitamin D2.
-
NBT Solution: 1 mg/mL Nitroblue tetrazolium in PBS.
-
Phorbol 12-myristate 13-acetate (PMA): 200 ng/mL in PBS.
-
Spectrophotometer.
Procedure:
-
Cell Culture and Treatment: Seed HL-60 cells at a density of 2 x 10⁵ cells/mL and treat with serial dilutions of 1α,24,25-Trihydroxyvitamin D2 or a vehicle control.
-
Incubation: Incubate the cells for 72-96 hours.
-
NBT Reduction:
-
Centrifuge the cells and resuspend the pellet in 200 µL of NBT/PMA solution.
-
Incubate at 37°C for 30-60 minutes. The differentiated cells will turn blue due to the formation of formazan deposits.
-
-
Quantification:
-
Stop the reaction by adding 0.1 M HCl.
-
Centrifuge the cells and dissolve the formazan precipitate in DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of differentiated cells based on the absorbance values compared to a positive control (e.g., cells treated with a high concentration of 1α,25(OH)₂D₃).
-
Determine the EC₅₀ value for differentiation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in VDR signaling and the experimental procedures used to study them is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
VDR Genomic Signaling Pathway
The canonical pathway of VDR-mediated gene regulation involves a series of steps from ligand binding to the modulation of protein synthesis.
Caption: The genomic signaling pathway of the Vitamin D Receptor (VDR).
Experimental Workflow for Competitive VDR Binding Assay
This workflow outlines the key steps in determining the binding affinity of a test compound to the VDR.
Caption: Workflow for a competitive VDR radioligand binding assay.
Logical Relationship of VDR-Mediated Cellular Effects
The interaction of 1α,24,25-Trihydroxyvitamin D2 with the VDR initiates a cascade of events leading to specific cellular responses.
Caption: Logical flow of VDR-mediated cellular effects.
Conclusion
While 1α,24,25-Trihydroxyvitamin D2 is generally considered to be less potent than 1α,25-dihydroxyvitamin D2 and D3 in its interaction with the Vitamin D Receptor, a comprehensive understanding of its specific binding kinetics and functional activity is crucial for defining its physiological role and potential as a therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to further investigate the nuanced interactions of this and other vitamin D metabolites with the VDR. Future studies focusing on direct quantitative comparisons of VDR binding and the elucidation of downstream gene regulatory networks will be invaluable in advancing our knowledge in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, stereochemistry, and biological activity of 1alpha,23,25-trihydroxy-24-oxovitamin D3, a major natural metabolite of 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation of HL-60 promyelocytic leukemia cells monitored by flow cytometric measurement of nitro blue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
The Metabolic Journey of Vitamin D2: A Technical Guide to 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of the biologically active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂). Unlike its parent compound, 1α,24,25(OH)₃D₂ is not known to occur naturally in plants or fungi. Instead, its presence in biological systems is a direct result of enzymatic modification of 1α,25(OH)₂D₂. This technical guide provides a comprehensive overview of the formation, experimental protocols for in vitro generation and identification, and the known biological significance of this trihydroxylated metabolite.
Metabolic Pathway
The primary enzyme responsible for the conversion of 1α,25(OH)₂D₂ to 1α,24,25(OH)₃D₂ is the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase , encoded by the CYP24A1 gene . This enzyme plays a crucial role in vitamin D catabolism, regulating the levels of active vitamin D metabolites to prevent potential toxicity. The formation of 1α,24,25(OH)₃D₂ is the initial step in a catabolic cascade.
The metabolic process involves the hydroxylation of 1α,25(OH)₂D₂ at the carbon-24 (C-24) position. This modification marks the compound for further degradation. Subsequent enzymatic reactions can lead to the formation of other polyhydroxylated vitamin D2 metabolites. In studies involving perfused rat kidneys, 1α,24,25(OH)₃D₂ has been shown to be a precursor to 1α,24,25,28-tetrahydroxyvitamin D2 and 1α,24,25,26-tetrahydroxyvitamin D2[1].
Below is a diagram illustrating the metabolic conversion of 1α,25-dihydroxyvitamin D2.
Quantitative Data
Quantitative data on the natural occurrence of 1α,24,25(OH)₃D₂ is not applicable as it is a metabolite. The following table summarizes available data from in vitro studies on its formation. Data is limited, and further research is required to establish precise kinetic parameters.
| Parameter | Value | Species/System | Reference |
| Formation | Identified as a metabolite | Perfused Rat Kidney | [1] |
| Precursor | 1α,25-dihydroxyvitamin D2 | Perfused Rat Kidney | [1] |
| Enzyme | CYP24A1 | Human | [2] |
| Further Metabolism | Precursor to tetrahydroxylated vitamin D2 metabolites | Perfused Rat Kidney | [1] |
Experimental Protocols
The in vitro generation and identification of 1α,24,25(OH)₃D₂ have been primarily achieved through isolated perfused kidney experiments. The following is a generalized protocol based on published methodologies[1].
In Vitro Production using Isolated Perfused Rat Kidney
Objective: To generate hydroxylated metabolites of 1α,25(OH)₂D₂.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit bicarbonate buffer
-
Bovine serum albumin (BSA)
-
1α,25-dihydroxyvitamin D2 (substrate)
-
Perfusion apparatus
Procedure:
-
Anesthetize the rat and surgically expose the kidneys.
-
Cannulate the aorta and vena cava, and initiate perfusion with Krebs-Henseleit bicarbonate buffer containing BSA.
-
Remove the kidneys and place them in the perfusion apparatus.
-
Introduce 1α,25(OH)₂D₂ into the perfusate.
-
Continue perfusion for a specified duration (e.g., several hours) to allow for metabolic conversion.
-
Collect the perfusate for subsequent analysis.
Extraction and Purification of Metabolites
Objective: To isolate vitamin D metabolites from the kidney perfusate.
Materials:
-
Methanol
-
Dichloromethane
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Extract the collected perfusate with a mixture of methanol and dichloromethane to separate the lipid-soluble fraction containing vitamin D metabolites.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for SPE.
-
Apply the sample to a conditioned SPE cartridge.
-
Wash the cartridge with non-polar solvents to remove interfering lipids.
-
Elute the vitamin D metabolites with a more polar solvent mixture.
-
Further purify and separate the metabolites using HPLC. A common approach involves a multi-step HPLC process with different column and solvent systems to achieve high purity.
Identification and Quantification
Objective: To identify and quantify 1α,24,25(OH)₃D₂.
Materials:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., LC-MS/MS)
-
Reference standards for vitamin D metabolites (if available)
Procedure:
-
HPLC Analysis:
-
Inject the purified fractions into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Use a mobile phase gradient to separate the different hydroxylated vitamin D2 metabolites.
-
Monitor the elution profile using a UV detector at a wavelength of approximately 265 nm.
-
Compare the retention time of the putative 1α,24,25(OH)₃D₂ peak with that of a standard, if available.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC system to a mass spectrometer for definitive identification.
-
Obtain the mass spectrum of the eluting peak corresponding to the metabolite.
-
Determine the molecular weight and fragmentation pattern. The fragmentation pattern will provide structural information, confirming the presence and location of the hydroxyl groups.
-
For quantification, use a stable isotope-labeled internal standard and perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high sensitivity and specificity.
-
Below is a workflow diagram for the experimental protocol.
Biological Activity and Significance
The biological activity of 1α,24,25(OH)₃D₂ is not as extensively studied as its vitamin D3 counterpart, 1α,24,25-trihydroxyvitamin D3. Generally, C-24 hydroxylation is considered an inactivating step, reducing the binding affinity of the vitamin D molecule to the vitamin D receptor (VDR). This reduced affinity, in turn, lessens the downstream genomic effects associated with VDR activation.
Studies on 1,25-dihydroxyvitamin D2 have shown that it has a slightly lower binding affinity for the chick intestinal VDR compared to 1,25-dihydroxyvitamin D3[3]. It is plausible that 24-hydroxylation of the D2 metabolite would further decrease this affinity. However, direct competitive binding assays for 1α,24,25(OH)₃D₂ are not widely reported. The primary significance of this metabolite lies in its role as an intermediate in the catabolic pathway of active vitamin D2, providing a mechanism for the tight regulation of vitamin D signaling.
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a key metabolite in the inactivation pathway of 1α,25-dihydroxyvitamin D2, formed through the action of the enzyme CYP24A1. While it does not occur naturally, its study provides valuable insights into the regulation of vitamin D metabolism. The experimental protocols outlined in this guide, involving in vitro generation via perfused organs and subsequent chromatographic and spectrometric analysis, are essential tools for researchers in the field. Further investigation is warranted to fully elucidate the specific biological activities and potential pharmacological relevance of this and other polyhydroxylated vitamin D2 metabolites.
References
- 1. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2, a secosteroid hormone essential for calcium homeostasis and bone metabolism.[1] This document provides detailed application notes and experimental protocols for the investigation of 1α,24,25(OH)₃D₂ in various research and drug development contexts. The protocols outlined below are foundational for characterizing the compound's interaction with the Vitamin D Receptor (VDR), its effects on cellular processes, and its in vivo physiological functions.
Physicochemical Properties and Handling
Proper handling and storage of 1α,24,25(OH)₃D₂ are critical for maintaining its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄O₄ | [1] |
| Molecular Weight | 444.65 g/mol | [1] |
| CAS Number | 457048-34-9 | [1] |
| Storage Conditions | Lyophilized at -20°C to -80°C, protected from light. | [1] |
| Solubility | Soluble in organic solvents such as ethanol and DMSO. Aqueous solutions are unstable. | [1] |
Note: For in vitro experiments, prepare stock solutions in DMSO and store at -80°C. Dilute to the final working concentration in the appropriate cell culture medium immediately before use. Due to its instability in aqueous solutions, prolonged storage of diluted solutions is not recommended.
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data for 1α,24,25(OH)₃D₂ and the reference compound 1α,25-dihydroxyvitamin D₃ (Calcitriol). These values are essential for experimental design and data interpretation.
| Parameter | 1α,24,25-Trihydroxyvitamin D2 | 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | Reference |
| VDR Binding Affinity (Kᵢ) | Data not available; can be determined using Protocol 1. | ~0.1 nM | [2] |
| Cell Differentiation (EC₅₀ in HL-60 cells) | Data not available; can be determined using Protocol 2. | ~5 x 10⁻⁸ M | [3] |
| Cell Proliferation (IC₅₀ in various cancer cells) | Data not available; can be determined using Protocol 3. | Varies by cell line | [3][4] |
| Plasma Half-life (in rats) | < 4 hours | ~15 hours | [1] |
Signaling Pathway
1α,24,25(OH)₃D₂, like other active vitamin D metabolites, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[5] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of 1α,24,25(OH)₃D₂.
Protocol 1: Competitive Radioligand Binding Assay for Vitamin D Receptor (VDR)
This protocol determines the binding affinity (Kᵢ) of 1α,24,25(OH)₃D₂ for the VDR.
Materials:
-
Recombinant human VDR or nuclear extracts from VDR-expressing cells.[1]
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol).[1]
-
Test Compound: 1α,24,25(OH)₃D₂.
-
Unlabeled Ligand: Non-radioactive 1α,25(OH)₂D₃.
-
Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).[6]
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.[1]
-
Scintillation cocktail and liquid scintillation counter.
Workflow:
Procedure:
-
Prepare serial dilutions of 1α,24,25(OH)₃D₂ and unlabeled 1α,25(OH)₂D₃ in assay buffer.
-
In microtiter plates, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃ (at or below its Kₔ), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of unlabeled 1α,25(OH)₂D₃.[1]
-
Incubate the mixture for 15 hours at 4°C to reach equilibrium.[6]
-
Separate the bound from free radioligand using either HAP slurry (centrifuge and wash the pellet) or vacuum filtration through glass fiber filters.[1][7]
-
Quantify the radioactivity of the bound ligand using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 1α,24,25(OH)₃D₂ and use non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]
Protocol 2: Cell Differentiation Assay in HL-60 Cells
This protocol assesses the ability of 1α,24,25(OH)₃D₂ to induce differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.
Materials:
-
HL-60 cells.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
1α,24,25(OH)₃D₂ stock solution in DMSO.
-
Nitroblue Tetrazolium (NBT) solution.
-
Phorbol 12-myristate 13-acetate (PMA) or Tissue Plasminogen Activator (TPA).[9]
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in RPMI-1640 medium with 10% FBS.
-
Treat the cells with varying concentrations of 1α,24,25(OH)₃D₂ or vehicle (DMSO) for 72-96 hours.
-
NBT Reduction Assay:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in an equal volume of 0.2% NBT solution in PBS containing a stimulant like TPA (1 ng/mL).[9]
-
Incubate at 37°C for 30 minutes in the dark.
-
Prepare cytospin slides and examine under a microscope for the presence of blue-black formazan deposits, which indicate differentiated cells capable of a respiratory burst.
-
Count at least 200 cells and determine the percentage of NBT-positive cells.
-
-
Plot the percentage of differentiated cells against the log concentration of 1α,24,25(OH)₃D₂ to determine the EC₅₀.
Protocol 3: Cell Proliferation Assay
This protocol measures the inhibitory effect of 1α,24,25(OH)₃D₂ on the proliferation of cancer cell lines (e.g., HL-60, prostate, or breast cancer cells).
Materials:
-
Cancer cell line of interest.
-
Appropriate cell culture medium with FBS.
-
1α,24,25(OH)₃D₂ stock solution in DMSO.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat the cells with serial dilutions of 1α,24,25(OH)₃D₂ or vehicle control.
-
Incubate for a period appropriate for the cell line's doubling time (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of 1α,24,25(OH)₃D₂ and use non-linear regression to determine the IC₅₀ value.
Protocol 4: In Vivo Assessment of Calcium Metabolism in Rats
This protocol evaluates the effect of 1α,24,25(OH)₃D₂ on serum calcium and parathyroid hormone (PTH) levels in a rat model.
Materials:
-
Male Sprague-Dawley rats.
-
Vehicle (e.g., propylene glycol or ethanol in oil).
-
1α,24,25(OH)₃D₂.
-
Blood collection supplies.
-
Calcium and PTH assay kits (e.g., ELISA).
Procedure:
-
Acclimatize rats for at least one week.
-
Administer 1α,24,25(OH)₃D₂ or vehicle to different groups of rats via intraperitoneal (i.p.) or intravenous (i.v.) injection.[10][11] Doses should be determined based on preliminary dose-finding studies.
-
Collect blood samples at various time points post-administration (e.g., 3, 6, 12, 24, and 48 hours).
-
Separate serum and store at -80°C until analysis.
-
Measure serum calcium concentration using a colorimetric assay kit.
-
Measure serum PTH concentration using a rat-specific ELISA kit.
-
Analyze the data to determine the effect of 1α,24,25(OH)₃D₂ on serum calcium and PTH levels over time.
Workflow for In Vivo Study:
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the investigation of 1α,24,25-Trihydroxyvitamin D2. By systematically applying these methodologies, researchers can elucidate the compound's mechanism of action, determine its potency in various biological assays, and evaluate its potential as a therapeutic agent. The provided diagrams offer a visual representation of the key pathways and experimental workflows, facilitating a deeper understanding of the experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19-Nor-1α,25-dihydroxyvitamin D2 (paricalcitol): effects on clonal proliferation, differentiation, and apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation by vitamin D metabolites of parathyroid hormone gene transcription in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of active vitamin D preparations on PTH secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1α,24,25-Trihydroxyvitamin D2 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental use of 1α,24,25-Trihydroxyvitamin D2 (1,24,25-(OH)₃D₂) in animal studies. This document includes a summary of its biological context, available dosage information for related compounds, detailed protocols for administration, and a description of the relevant signaling pathways.
Biological Context
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2. The metabolism of vitamin D2 begins with its conversion to 25-hydroxyvitamin D2, which is then further hydroxylated in the kidney. One of the key enzymes in vitamin D metabolism is 24-hydroxylase (CYP24A1), which can act on both 25-hydroxyvitamin D and 1α,25-dihydroxyvitamin D. The 24-hydroxylation of 1α,25-dihydroxyvitamin D2 leads to the formation of 1α,24,25-Trihydroxyvitamin D2.[1] This metabolite is part of the catabolic pathway of the active form of vitamin D2, but it may also possess its own biological activities.
Dosage Information from Animal Studies (Related Compounds)
The following tables summarize dosage information from animal studies involving vitamin D analogs closely related to 1α,24,25-Trihydroxyvitamin D2. This data can serve as a reference for designing pilot studies.
Table 1: Oral Administration of 1α,24,25-Trihydroxyvitamin D3 in Rats
| Animal Model | Compound | Dosage Range | Route of Administration | Study Focus | Reference |
| Ovariectomized Female Fischer-344 Rats | 1α,24R,25-Trihydroxyvitamin D3 | 0.05, 0.1, 0.2, and 0.3 µg/kg body weight/day | Oral | Prevention of estrogen depletion-induced bone loss | [2] |
Table 2: Oral Administration of 1α-hydroxyvitamin D2 in Rats
| Animal Model | Compound | Dosage | Route of Administration | Key Observation | Reference |
| Rats | 1α-hydroxyvitamin D2 | > 2.5 µg/kg/day | Oral | Detection of 1α,24-dihydroxyvitamin D2 as a metabolite |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
This protocol describes the standard procedure for administering a liquid substance directly into the stomach of a rodent using a gavage needle.
Materials:
-
1α,24,25-Trihydroxyvitamin D2 solution in a suitable vehicle (e.g., corn oil, propylene glycol)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip
-
Syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the animal to accurately calculate the dosing volume. The maximum recommended volume for oral gavage is typically 10 ml/kg for mice and rats.
-
Dosage Calculation: Based on the desired dose (e.g., µg/kg), calculate the volume of the 1α,24,25-Trihydroxyvitamin D2 solution to be administered.
-
Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the back of the neck to immobilize the head. For rats, a towel can be used to wrap the body, and the head can be secured.
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the animal, with the tip at the mouth and the end of the needle at the last rib. Mark this depth on the needle.
-
Gently open the animal's mouth and insert the gavage needle along the roof of the mouth, over the tongue.
-
Advance the needle smoothly into the esophagus. There should be no resistance. If resistance is met, withdraw and reposition.
-
-
Administration: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the solution.
-
Withdrawal: After administration, gently remove the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the procedure for administering a substance into the peritoneal cavity of a mouse.
Materials:
-
1α,24,25-Trihydroxyvitamin D2 solution in a sterile, biocompatible vehicle
-
Sterile syringes
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume. The recommended maximum IP injection volume is typically 10 ml/kg.
-
Dosage Calculation: Calculate the required volume of the 1α,24,25-Trihydroxyvitamin D2 solution based on the target dose.
-
Restraint: Restrain the mouse by scruffing the neck and securing the tail. Position the mouse so its head is tilted slightly downwards.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger (aspirate) to ensure no blood or urine is drawn, which would indicate incorrect placement.
-
If aspiration is clear, slowly inject the solution.
-
-
Withdrawal: Withdraw the needle swiftly.
-
Monitoring: Return the mouse to its cage and observe for any adverse reactions.
Signaling Pathways and Experimental Workflows
Vitamin D Signaling Pathway
1α,24,25-Trihydroxyvitamin D2, like other active vitamin D metabolites, is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that regulates gene expression.
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of 1α,24,25-Trihydroxyvitamin D2.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Cell-Based Assays Using 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2, formed through the hydroxylation of 1α,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).[1] While 1α,25-dihydroxyvitamin D3 (calcitriol) is the most biologically active form of vitamin D, other metabolites, including 1α,24,25(OH)₃D₂, also exhibit biological activities and are of significant interest in research and drug development.[2][3] These molecules regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis, primarily through their interaction with the vitamin D receptor (VDR).[2][4]
These application notes provide detailed protocols for utilizing 1α,24,25-Trihydroxy VD2 in common cell-based assays to assess its effects on cell proliferation, differentiation, and apoptosis. The provided methodologies are adaptable to various cell lines and research contexts.
Signaling Pathway of Vitamin D Analogs
Vitamin D analogs, including 1α,24,25-Trihydroxy VD2, primarily exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of gene transcription and subsequent cellular responses.
Caption: Simplified signaling pathway of 1α,24,25-Trihydroxy VD2.
Section 1: Cell Proliferation Assays
Cell proliferation assays are fundamental for determining the cytostatic or cytotoxic effects of a compound. The MTT assay is a widely used colorimetric method for assessing cell viability.
Application Note: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of 1α,24,25-Trihydroxy VD2.
Experimental Workflow: MTT Assay
Caption: General workflow for the MTT cell proliferation assay.
Protocol: MTT Cell Proliferation Assay
Materials:
-
1α,24,25-Trihydroxy VD2 stock solution (in a suitable solvent like DMSO or ethanol)
-
Target cell line (e.g., MCF-7 breast cancer, A375 melanoma)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of 1α,24,25-Trihydroxy VD2 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log concentration of the compound.
Comparative Quantitative Data (Reference Vitamin D Analogs)
| Compound | Cell Line | IC₅₀ (nM) | Assay Duration (h) |
| 1α,25(OH)₂D₃ (Calcitriol) | A375 (Melanoma) | 0.274 | 24 |
| Calcipotriol | A375 (Melanoma) | 0.038 | 24 |
| 20(OH)D₃ | A375 (Melanoma) | 5.3 | 24 |
| 1α,24,25(OH)₃D₃ | SK-MEL-28 (Melanoma) | ~35.6 (approx.) | Not Specified |
| 1α,25(OH)₂D₃ (Calcitriol) | AGS (Gastric Cancer) | >1000 | 24 |
| 1α,25(OH)₂D₃ (Calcitriol) | MKN 45 (Gastric Cancer) | ~500 | 24 |
Note: The data presented are for comparative purposes and were obtained for related vitamin D analogs as indicated.[1][7][8]
Section 2: Cell Differentiation Assays
Vitamin D compounds are potent inducers of differentiation in various cell types, particularly in myeloid leukemia cells like HL-60.
Application Note: NBT Reduction Assay for Myeloid Differentiation
The Nitroblue Tetrazolium (NBT) reduction assay is a functional test for granulocytic differentiation. Differentiated myeloid cells, upon stimulation with phorbol 12-myristate 13-acetate (PMA), produce superoxide anions which reduce the soluble yellow NBT to an insoluble dark blue formazan precipitate. The percentage of NBT-positive cells can be quantified by microscopy or flow cytometry.[9]
Protocol: NBT Reduction Assay
Materials:
-
HL-60 (human promyelocytic leukemia) cells
-
1α,24,25-Trihydroxy VD2
-
Complete RPMI-1640 medium
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)
-
Cytocentrifuge and glass slides (for microscopy) or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture HL-60 cells in complete RPMI-1640 medium. Seed cells at a density of 2 x 10⁵ cells/mL and treat with various concentrations of 1α,24,25-Trihydroxy VD2 or vehicle control for 4 days.
-
NBT Reduction: Harvest the cells and resuspend them at 1 x 10⁶ cells/mL in fresh medium. Add PMA to a final concentration of 100 ng/mL and NBT solution to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the cell suspension for 30 minutes at 37°C.
-
Quantification (Microscopy): Prepare cytospin slides, counterstain with Safranin, and count the percentage of blue-black formazan-containing cells out of at least 200 cells.
-
Quantification (Flow Cytometry): Analyze the cells on a flow cytometer to measure the increase in side scatter, which corresponds to formazan granule formation.[9]
Application Note: CD11b Expression by Flow Cytometry
CD11b is a cell surface marker that is upregulated during the differentiation of myeloid cells into monocytes and granulocytes.[10][11] Flow cytometry can be used to quantify the percentage of cells expressing CD11b, providing a quantitative measure of differentiation.
Protocol: CD11b Expression Analysis
Materials:
-
Treated and control HL-60 cells
-
PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample and wash with cold FACS buffer.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer and add the PE-conjugated anti-CD11b antibody or isotype control.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Flow Cytometry: Resuspend the final cell pellet in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of CD11b-positive cells.
Comparative Quantitative Data (Reference Vitamin D Analogs)
| Compound | Cell Line | Differentiation Marker | % Positive Cells (Concentration) |
| 1,25(OH)₂D₃ | HL-60 | NBT Reduction | ~80% (100 nM) |
| 1,25(OH)₂D₃ | HL-60 | CD11b Expression | ~75% (100 nM) |
| All-trans-retinoic acid (ATRA) + Vitamin D₃ | NB-4 / HL-60 | CD11b Expression | >80% at 96h |
Note: Data are representative values from studies using related compounds and are for comparative purposes.[12][13]
Section 3: Apoptosis Assays
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents exert their effects. Vitamin D analogs have been shown to induce apoptosis in various cancer cell lines.[2][4]
Application Note: Annexin V/PI Staining for Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V/PI Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 1α,24,25-Trihydroxy VD2 for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest 1-5 x 10⁵ cells by centrifugation.[14]
-
Washing: Wash cells once with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
Application Note: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of caspase-3 in cell lysates. These assays utilize a specific substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.[15][16]
Protocol: Colorimetric Caspase-3 Activity Assay
Materials:
-
Treated and control cell lysates
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse treated and control cells according to the kit manufacturer's instructions to obtain protein lysates. Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume with cell lysis buffer.
-
Reaction Initiation: Prepare a reaction mix containing reaction buffer and DTT. Add this mix to each well.
-
Substrate Addition: Add the DEVD-pNA substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Comparative Quantitative Data (Reference Vitamin D Analogs)
| Compound | Cell Line | Apoptosis Assay | Result |
| Cholecalciferol (1000 ng/mL) | CaSki | Annexin V/PI | 14.86% early apoptotic cells |
| Cholecalciferol (1000 ng/mL) | CaSki | Caspase-3/7 Activity | 9.43% apoptotic cells |
| Vitamin D₃ (400 µM) | MCF-7 | Acridine Orange/Ethidium Bromide | 52.0% cell death |
| Calcitriol | Y79 (Retinoblastoma Xenograft) | TUNEL | Significant increase in TUNEL-positive cells |
Note: These data are from studies using other vitamin D compounds and are provided for comparative context.[2][4][17]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin D and its low calcemic analogs modulate the anticancer properties of cisplatin and dacarbazine in the human melanoma A375 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of HL-60 promyelocytic leukemia cells monitored by flow cytometric measurement of nitro blue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Flow cytometric analysis of membrane CD11b, CD11c and CD14 expression in acute myeloid leukaemia: relationships with monocytic subtypes and the concept of relative antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. abcam.com [abcam.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for the Analytical Detection of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies applicable to the detection and quantification of 1α,24,25-Trihydroxyvitamin D2. While specific quantitative performance data for this particular metabolite is not extensively available in published literature, the protocols detailed below are based on established and validated methods for structurally similar vitamin D metabolites, particularly other dihydroxy and trihydroxy forms. The principles of sample preparation, chromatographic separation, and detection are highly transferable.
Introduction
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2. The accurate measurement of vitamin D metabolites is crucial for research into vitamin D metabolism, function, and the development of therapeutics related to calcium homeostasis and various other physiological processes. The analytical challenge lies in the low physiological concentrations of these metabolites and the presence of interfering substances in biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and specificity.[1][2][3]
Signaling Pathway Context
The metabolism of vitamin D2 involves a series of hydroxylation steps to produce various active and inactive metabolites. 1,25-dihydroxyvitamin D2 is hydroxylated at C-24 to form 1,24,25-trihydroxyvitamin D2.[4] This metabolic pathway is a key part of the catabolism of the active form of vitamin D2.
Caption: Metabolic pathway of Vitamin D2 leading to 1α,24,25-Trihydroxyvitamin D2.
Analytical Methods
The primary methods for the analysis of vitamin D metabolites are LC-MS/MS and HPLC. LC-MS/MS is generally preferred due to its superior sensitivity and specificity.[3][5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for vitamin D metabolite analysis, offering high sensitivity and the ability to distinguish between different isoforms.[3][5] The general workflow involves sample preparation (protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection.
Experimental Workflow for LC-MS/MS Analysis
Caption: General experimental workflow for LC-MS/MS analysis of vitamin D metabolites.
Quantitative Data for Similar Vitamin D Metabolite Analysis (LC-MS/MS)
The following table summarizes typical performance characteristics for LC-MS/MS methods for related dihydroxyvitamin D metabolites. It is anticipated that a validated method for 1α,24,25-Trihydroxyvitamin D2 would achieve similar performance.
| Parameter | 1,25(OH)2D3 | 1,25(OH)2D2 | 24,25(OH)2D3 | Reference |
| Limit of Detection (LOD) | 1.5 pmol/L | 1.5 pmol/L | ~0.04 ng/mL | [7] |
| Limit of Quantification (LOQ) | 3.0 pmol/L | 1.5 pmol/L | 10.0 pg/mL | [6][7] |
| Linearity Range | 10.0 - 500 pg/mL | 10.0 - 500 pg/mL | N/A | [6] |
| Intra-assay Precision (%CV) | 5.6% - 8.7% | 8.7% - 11% | 3% - 4% | [7][8] |
| Inter-assay Precision (%CV) | 8.0% - 13% | 11% - 13% | 4% - 7% | [7][8] |
| Analytical Recovery (%) | 91% - 120% | 89.9% - 115.5% | 87% - 102% | [7][9][10] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Method for Trihydroxyvitamin D Metabolites
This protocol is adapted from established methods for 1,25-dihydroxyvitamin D2/D3 and 24,25-dihydroxyvitamin D3.[6][7][8]
1. Sample Preparation
-
Protein Precipitation: To 400 µL of serum or plasma, add 992 µL of a precipitation solution (e.g., 80:20 methanol:acetonitrile) containing a suitable deuterated internal standard (e.g., d6-1α,24,25-Trihydroxyvitamin D2).[7] Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 17,000 x g for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 45°C.[7]
-
(Optional) Immunoextraction: For enhanced specificity and concentration, the dried extract can be reconstituted and subjected to immunoextraction using an antibody specific for the 1-alpha-hydroxyl group.[7]
-
(Optional) Derivatization: To improve ionization efficiency and sensitivity, the dried extract can be derivatized with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex.[5][7] Reconstitute the dried extract in the derivatization agent solution and incubate.
-
Reconstitution: Reconstitute the final dried extract in a suitable mobile phase (e.g., 60:40 methanol:water) for LC-MS/MS analysis.[8]
2. LC-MS/MS Conditions
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 or Phenyl column (e.g., 1.7 µm, 2.1 x 50 mm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve the analyte from other metabolites. For example, start at 35% B, increase to 90% B over 5 minutes.[8]
-
Flow Rate: 400 µL/min.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for 1α,24,25-Trihydroxyvitamin D2 and its deuterated internal standard would need to be determined.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
While less sensitive than LC-MS/MS, HPLC with UV detection can be used for the analysis of vitamin D metabolites, particularly if higher concentrations are expected.
1. Sample Preparation
-
Protein Precipitation: To 0.5 mL of serum, add 1 mL of absolute ethanol.[2] Vortex for 1 minute.
-
Centrifugation: Centrifuge at 5500 rpm for 10 minutes.[2]
-
Liquid-Liquid Extraction: Transfer the supernatant and extract twice with 3 mL of hexane.[2]
-
Evaporation: Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitution: Dissolve the dry residue in 0.2 mL of methanol for HPLC analysis.[2]
2. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 4.0 µm).[2]
-
Mobile Phase: An isocratic mobile phase, for example, 70% acetonitrile, 25% methanol, and 5% water.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Detection: UV detection at 265 nm.[2]
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of 1α,24,25-Trihydroxyvitamin D2. While LC-MS/MS offers the highest sensitivity and specificity, HPLC-UV can be a viable alternative in certain research contexts. The successful implementation of these protocols will require method validation specific to the laboratory and the intended application to ensure accurate and reliable results. The provided quantitative data for related compounds serves as a benchmark for expected performance.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. oatext.com [oatext.com]
- 3. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 1,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 in human serum using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Development of a method for the quantification of 1alpha,25(OH)2-vitamin D3 in serum by liquid chromatography tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Identification of 1α, 24, 25-Trihydroxyvitamin D2 by Mass Spectrometry
Introduction
1α, 24, 25-Trihydroxyvitamin D2 is a metabolite of Vitamin D2. The accurate identification and quantification of vitamin D metabolites are crucial for understanding their physiological roles and for the development of new therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity.[1][2] This document provides a detailed protocol for the identification of 1α, 24, 25-Trihydroxyvitamin D2 using LC-MS/MS, including sample preparation, derivatization, and instrument parameters. While a specific validated method for 1α, 24, 25-Trihydroxyvitamin D2 is not widely published, this protocol is based on established methods for other trihydroxyvitamin D metabolites and provides predicted parameters for the target analyte.
Principle
The method involves the extraction of 1α, 24, 25-Trihydroxyvitamin D2 from a biological matrix, followed by derivatization to enhance ionization efficiency and sensitivity. The derivatized analyte is then separated by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM).
Experimental Protocols
1. Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances and to release vitamin D metabolites from the vitamin D binding protein (VDBP).[1] A combination of protein precipitation and liquid-liquid extraction (LLE) is a widely used and effective technique.
-
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Methyl-tert-butyl ether (MTBE), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS): Deuterated 1α, 25-dihydroxyvitamin D3 (d6-1,25(OH)₂D₃) or a closely related labeled standard.
-
-
Procedure:
-
To 100 µL of serum or plasma, add 200 µL of ice-cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of MTBE to the supernatant.
-
Vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
The dried extract is now ready for derivatization.
-
2. Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
Derivatization with PTAD is a common strategy to improve the ionization efficiency of vitamin D metabolites.[3][4] PTAD reacts with the cis-diene moiety of the vitamin D structure in a Diels-Alder reaction.
-
Materials:
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Ethyl Acetate, anhydrous
-
Acetonitrile, LC-MS grade
-
-
Procedure:
-
Prepare a fresh solution of 0.1 mg/mL PTAD in anhydrous ethyl acetate.
-
Reconstitute the dried sample extract in 50 µL of the PTAD solution.
-
Vortex briefly to mix.
-
Incubate the mixture at room temperature for 30 minutes in the dark.[5]
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended for good separation of vitamin D metabolites (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The MRM transitions need to be optimized for the specific instrument. The predicted transitions for PTAD-derivatized 1α, 24, 25-Trihydroxyvitamin D2 are provided below.
-
Quantitative Data
Due to the lack of published experimental data for 1α, 24, 25-Trihydroxyvitamin D2, the following table provides typical quantitative parameters for the closely related and well-studied metabolite, 1α, 25-dihydroxyvitamin D3, to serve as a reference for expected performance.
Table 1: Typical Quantitative Performance for 1α, 25-dihydroxyvitamin D3 Analysis by LC-MS/MS
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1.5 pmol/L | [6] |
| Limit of Quantification (LOQ) | 3.0 pmol/L | [6] |
| Linearity Range | 4.0 - 160.0 pg/mL | |
| Intra-assay Precision (%CV) | < 10% | [6] |
| Inter-assay Precision (%CV) | < 15% | [6] |
| Recovery | 89.9 - 115.5% |
Predicted MRM Transitions for PTAD-derivatized 1α, 24, 25-Trihydroxyvitamin D2
The molecular weight of 1α, 24, 25-Trihydroxyvitamin D2 is 444.65 g/mol .[7] The derivatization with PTAD (MW = 175.17 g/mol ) via a Diels-Alder reaction results in an adduct with a molecular weight of 619.82 g/mol . The protonated precursor ion ([M+H]⁺) is therefore expected to be m/z 620.8.
The fragmentation of PTAD-derivatized 1-hydroxylated vitamin D metabolites commonly yields a product ion at m/z 314, corresponding to the A-ring with the PTAD moiety. Another common fragment is observed at m/z 298.[5][8]
Table 2: Predicted MRM Transitions for PTAD-derivatized 1α, 24, 25-Trihydroxyvitamin D2
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 1α, 24, 25-(OH)₃VD₂-PTAD | 620.8 | 314.2 | 298.2 |
Note: These are predicted values and must be confirmed by direct infusion of the derivatized standard into the mass spectrometer to determine the optimal precursor and product ions, as well as the cone voltage and collision energy.
Visualizations
Caption: Experimental workflow for the analysis of 1α, 24, 25-Trihydroxyvitamin D2.
Caption: Simplified metabolic pathway of Vitamin D2 to 1α, 24, 25-Trihydroxyvitamin D2.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VDR Binding Assay of 1α,24,25-Trihydroxy VD2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of 1α,24,25-Trihydroxy Vitamin D2 to the Vitamin D Receptor (VDR) using a competitive radioligand binding assay. This assay is crucial for the characterization of novel VDR ligands in drug discovery and development.
Introduction
The Vitamin D Receptor (VDR) is a nuclear receptor and a key transcriptional factor that mediates the biological effects of Vitamin D.[1][2] Upon binding to its active ligand, such as 1α,25-dihydroxyvitamin D3 (calcitriol), the VDR undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR).[3] The VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This signaling pathway is integral to calcium homeostasis, cell proliferation and differentiation, and immune system regulation.[2]
The affinity of a ligand for the VDR is a critical parameter in assessing its potential therapeutic efficacy. A competitive binding assay is a standard in vitro method used to determine the binding affinity of an unlabeled test compound (the "competitor") by measuring its ability to displace a radiolabeled ligand from the receptor.[3][5] This document outlines a detailed protocol for a VDR competitive binding assay specifically for 1α,24,25-Trihydroxy VD2.
VDR Signaling Pathway
The canonical VDR signaling pathway initiated by ligand binding is depicted below.
Caption: VDR genomic signaling pathway initiated by ligand binding.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the IC₅₀ value of 1α,24,25-Trihydroxy VD2, which is the concentration required to inhibit 50% of the specific binding of a radiolabeled VDR ligand.
Materials
| Reagent/Equipment | Specifications |
| Receptor Source | Recombinant human VDR or nuclear extracts from VDR-expressing cells. |
| Radioligand | [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) with high specific activity. |
| Test Compound | 1α,24,25-Trihydroxy VD2. |
| Unlabeled Ligand | 1α,25(OH)₂D₃ (Calcitriol) for determining non-specific binding. |
| Assay Buffer | TEKGD Buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol), pH 7.4. |
| Separation Method | Hydroxylapatite (HAP) slurry or glass fiber filters (e.g., GF/C) with a vacuum filtration manifold.[3][5] |
| Scintillation Cocktail | Appropriate for aqueous samples. |
| Instrumentation | Liquid scintillation counter, microplate reader (if applicable), centrifuge. |
| Labware | 96-well plates or microtubes, pipettes. |
Experimental Workflow
Caption: Experimental workflow for the VDR competitive binding assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of 1α,24,25-Trihydroxy VD2 in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.
-
Dilute the [³H]-1α,25(OH)₂D₃ in the assay buffer to a final concentration at or below its Kd.
-
Dilute the VDR preparation in the assay buffer to a concentration that results in approximately 10-15% of the total radioligand being bound.
-
-
Assay Setup:
-
In a 96-well plate or microtubes, set up the following experimental groups in triplicate:
-
Total Binding: VDR + [³H]-1α,25(OH)₂D₃ + Assay Buffer.
-
Non-specific Binding (NSB): VDR + [³H]-1α,25(OH)₂D₃ + excess unlabeled 1α,25(OH)₂D₃ (e.g., 1000-fold higher concentration than the radioligand).
-
Competitor Binding: VDR + [³H]-1α,25(OH)₂D₃ + serial dilutions of 1α,24,25-Trihydroxy VD2.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[3]
-
Hydroxylapatite (HAP) Method: Add an ice-cold HAP slurry to each well, incubate on ice, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellet multiple times with wash buffer.[5]
-
-
Quantification:
-
Place the filters or the HAP pellet into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Generate Competition Curve:
-
Calculate the percentage of specific binding for each concentration of 1α,24,25-Trihydroxy VD2 using the formula:
-
% Specific Binding = (CPMcompetitor - CPMNSB) / (CPMTotal Binding - CPMNSB) x 100
-
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.[5]
-
-
Calculate Kᵢ (Inhibition Constant):
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the VDR.
-
-
Quantitative Data Summary
The following table provides a representative summary of VDR binding and functional activity for the natural ligand and an analog. The data for 1α,24,25-Trihydroxy VD2 should be determined experimentally and populated accordingly.
| Compound | Common Name | Binding Affinity (IC₅₀) | Transcriptional Activation (EC₅₀) | Key Characteristics |
| 1α,25(OH)₂D₃ | Calcitriol | ~3.6 nM[5] | ~0.1 - 1 nM[5] | Endogenous high-affinity VDR agonist with potent effects on gene transcription and calcium homeostasis.[5] |
| 1α,24,25-Trihydroxy VD2 | - | To be determined | To be determined | Expected to be a VDR ligand; its relative affinity and functional activity will determine its biological profile. |
| Calcipotriol | MC 903 | Comparable to Calcitriol[5] | Equipotent to Calcitriol[5] | Synthetic analog with high VDR affinity but significantly lower calcemic activity in vivo.[5] |
Note: IC₅₀ and EC₅₀ values can vary depending on the specific assay conditions, cell types, and receptor source used.
Conclusion
This document provides a comprehensive protocol for conducting a VDR competitive binding assay to characterize the binding affinity of 1α,24,25-Trihydroxy VD2. Accurate determination of the binding affinity is a fundamental step in the preclinical evaluation of novel VDR modulators and provides valuable insights into their potential as therapeutic agents. It is recommended to follow up with functional assays, such as reporter gene assays, to ascertain the agonist or antagonist nature of the test compound.
References
Application Notes and Protocols: 1α,24,25-Trihydroxyvitamin D2 in Bone Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD2) is a metabolite of vitamin D2. While much of the research on vitamin D's role in bone metabolism has centered on its D3 counterpart, 1α,25-dihydroxyvitamin D3 (calcitriol), emerging evidence suggests that other hydroxylated metabolites, including those from the vitamin D2 pathway, are also biologically active. These application notes provide a summary of the anticipated effects of 1α,24,25-(OH)₃VD2 on bone cells and detailed protocols for key in vitro assays to study its impact on bone metabolism. The data presented is largely based on studies of the closely related D3 metabolite, 1α,24R,25-trihydroxyvitamin D3, due to the limited direct data on the D2 form. It is presumed that the D2 and D3 forms will have similar biological activities.
Data Presentation
The following tables summarize the expected quantitative effects of 1α,24,25-(OH)₃VD2 on key markers of osteoblast and osteoclast activity, based on data from its D3 analog.
Table 1: Effect of 1α,24R,25-trihydroxyvitamin D3 on Osteoblast Differentiation Markers
| Concentration | Alkaline Phosphatase (ALP) Activity (% of control) | Osteocalcin (OC) Production (% of control) | Mineralization |
| 10⁻¹⁰ M | Increased | Increased | Enhanced |
| 10⁻⁹ M | Potently Increased | Potently Increased | Enhanced |
| 10⁻⁸ M | Potently Increased | Potently Increased | Enhanced |
Data extrapolated from studies on 1α,24R,25-(OH)₃D3 demonstrating a dose-dependent increase in ALP activity and osteocalcin production.[1] 1α,24R,25-(OH)₃D3 was found to be the most potent stimulator of ALP activity and osteocalcin production compared to 1α,25-(OH)₂D₃ and 24R,25-(OH)₂D₃.[1]
Table 2: Comparative Bone Resorption Activity of Vitamin D Metabolites
| Compound | Concentration for similar activity | Relative Potency |
| 1α,25-(OH)₂D₃ | 10⁻¹¹ M - 10⁻⁸ M | High |
| 24-epi-1α,25-(OH)₂D₂ | 10⁻¹¹ M - 10⁻⁸ M | Similar to 1α,25-(OH)₂D₃ |
| 1α,24S,25-(OH)₃D₂ | 10⁻¹¹ M - 10⁻⁹ M | Similar to 24-epi-1α,25-(OH)₂D₂ |
This data is derived from an in vitro bone resorption test and an osteoclast-like cell formation assay.
Signaling Pathways
The biological effects of 1α,24,25-(OH)₃VD2 in bone cells are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The proposed signaling pathway involves both genomic and non-genomic actions.
Caption: VDR-mediated signaling of 1α,24,25-(OH)₃VD2 in osteoblasts.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of 1α,24,25-(OH)₃VD2 on bone metabolism are provided below.
Protocol 1: In Vitro Osteoblast Differentiation and Mineralization Assay
This protocol outlines the steps to assess the effect of 1α,24,25-(OH)₃VD2 on osteoblast differentiation by measuring alkaline phosphatase (ALP) activity and matrix mineralization using Alizarin Red S staining.
Caption: Workflow for osteoblast differentiation and mineralization assay.
Materials:
-
Osteoblast precursor cell line (e.g., MC3T3-E1, hFOB)
-
Growth medium (e.g., α-MEM with 10% FBS)
-
Osteogenic differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
1α,24,25-Trihydroxyvitamin D2 stock solution
-
24-well plates
-
ALP activity assay kit
-
Alizarin Red S staining solution
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed osteoblast precursor cells into 24-well plates at a density of 2 x 10⁴ cells/well in growth medium and culture until confluent.
-
Osteogenic Induction: Once confluent, replace the growth medium with osteogenic differentiation medium.
-
Treatment: Add 1α,24,25-(OH)₃VD2 to the differentiation medium at final concentrations ranging from 10⁻¹⁰ M to 10⁻⁸ M. Include a vehicle control (e.g., ethanol).
-
Medium Change: Change the medium with fresh differentiation medium and treatments every 2-3 days.
-
ALP Activity Assay (Day 7-10):
-
Alizarin Red S Staining for Mineralization (Day 14-21):
-
Wash cells with PBS and fix with 4% formaldehyde for 15 minutes.[4][5][6]
-
Wash wells twice with deionized water.
-
Add 1 mL of 2% Alizarin Red S solution to each well and incubate for 20 minutes at room temperature.[4][6]
-
Aspirate the staining solution and wash the wells four times with deionized water.
-
-
Quantification of Mineralization:
-
To quantify mineralization, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking.[5]
-
Scrape the cell layer and transfer to a microcentrifuge tube.
-
Heat at 85°C for 10 minutes and then centrifuge.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm using a plate reader.[5]
-
Protocol 2: In Vitro Osteoclast Differentiation Assay
This protocol describes how to assess the effect of 1α,24,25-(OH)₃VD2 on osteoclast differentiation from bone marrow-derived macrophages (BMMs) or a macrophage cell line (e.g., RAW 264.7) by Tartrate-Resistant Acid Phosphatase (TRAP) staining.
Caption: Workflow for osteoclast differentiation assay.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
α-MEM with 10% FBS
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
1α,24,25-Trihydroxyvitamin D2 stock solution
-
96-well plates
-
TRAP staining kit
-
4% Paraformaldehyde (PFA) in PBS
-
Microscope
Procedure:
-
Cell Seeding: Seed BMMs (1 x 10⁴ cells/well) or RAW 264.7 cells (5 x 10³ cells/well) into 96-well plates.[7]
-
Osteoclastogenic Induction: Culture cells in α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.[7]
-
Treatment: Add 1α,24,25-(OH)₃VD2 to the culture medium at final concentrations ranging from 10⁻¹¹ M to 10⁻⁹ M. Include a vehicle control.
-
Medium Change: Change the medium with fresh differentiation medium and treatments every 2 days.
-
TRAP Staining (Day 5-7):
-
Microscopic Analysis: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
-
Data Analysis: Compare the number of osteoclasts in the treated groups to the vehicle control.
Conclusion
The provided application notes and protocols offer a framework for investigating the role of 1α,24,25-Trihydroxyvitamin D2 in bone metabolism. The data from its D3 analog suggests that 1α,24,25-(OH)₃VD2 is a potent stimulator of osteoblast differentiation and mineralization, and also influences osteoclast activity. The detailed protocols for in vitro assays will enable researchers to systematically evaluate the efficacy and mechanism of action of this vitamin D2 metabolite, contributing to a deeper understanding of its potential in bone health and the development of novel therapeutics for bone disorders.
References
- 1. Evidence that both 1alpha,25-dihydroxyvitamin D3 and 24-hydroxylated D3 enhance human osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1a,25-Dihydroxyvitamin D3 stimulates alkaline phosphatase activity and inhibits soft-tissue proliferation in implants of bone matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of alkaline phosphatase by 1,25-dihydroxyvitamin D3 and ascorbic acid in bone-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Real-Time Vital Mineralization Detection and Quantification during In Vitro Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osteoclast differentiation and TRAP staining [bio-protocol.org]
- 8. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. ihisto.io [ihisto.io]
- 11. huble.org [huble.org]
Application Notes and Protocols for In Vitro VDR Activation by 1α,24,25-Trihydroxy VD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂) is a metabolite of the biologically active form of vitamin D2, 1α,25-dihydroxyvitamin D2. As a member of the vitamin D family, it is investigated for its potential to activate the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. This document provides detailed protocols for assessing the in vitro activation of VDR by 1α,24,25-(OH)₃VD₂ and presents available data on the activity of closely related analogs.
The activation of the VDR is a key event in mediating the physiological effects of vitamin D. Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the modulation of gene transcription. In vitro assays that measure VDR activation are therefore essential tools for the discovery and characterization of novel VDR agonists.
While specific quantitative data for the direct in vitro VDR activation by 1α,24,25-Trihydroxy VD2 is not extensively available in the current literature, data from its close structural analog, 1α,24R,25-trihydroxyvitamin D3, demonstrates significant VDR transactivation activity.[1] This suggests that 1α,24,25-(OH)₃VD₂ is also likely to be an active VDR ligand.
Data Presentation
The following table summarizes the VDR activation data for the closely related analog, 1α,24R,25-trihydroxyvitamin D3, in a luciferase reporter gene assay. This data is presented as a representative example of the expected activity profile for 1α,24,25-(OH)₃VD₂.
Table 1: In Vitro VDR Transactivation by 1α,24R,25-trihydroxyvitamin D3
| Compound | Cell Line | Reporter Gene Construct | Fold Activation (at 10⁻⁷ M) | EC₅₀ (nM) | Reference Compound |
| 1α,24R,25-trihydroxyvitamin D₃ | Human G-361 melanoma | pS-mOP-LUC (mouse osteopontin promoter) | ~15-fold | Not Reported | 1α,25(OH)₂D₃ |
| 1α,24R,25-trihydroxyvitamin D₃ | Human G-361 melanoma | pS-24OHase-LUC (CYP24 promoter) | ~20-fold | Not Reported | 1α,25(OH)₂D₃ |
Note: The data presented is for the D3 analog. It is anticipated that 1α,24,25-Trihydroxy VD2 would exhibit a similar activity profile, though direct comparative studies are needed for confirmation.
Signaling Pathway and Experimental Workflow
VDR Activation Signaling Pathway
The binding of 1α,24,25-(OH)₃VD₂ to the VDR initiates a cascade of events leading to the regulation of gene expression.
Experimental Workflow: VDR Luciferase Reporter Assay
This workflow outlines the key steps in determining the VDR activation potential of a test compound using a luciferase reporter assay.
Experimental Protocols
Protocol 1: VDR Transactivation Luciferase Reporter Assay
This protocol is designed to quantify the ability of 1α,24,25-(OH)₃VD₂ to activate the VDR and induce the expression of a reporter gene.
Materials:
-
HEK293T or other suitable host cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or other transfection reagent
-
pCMV-hVDR (human VDR expression vector)
-
pVDRE-Luc (luciferase reporter vector with VDREs)
-
pRL-TK (Renilla luciferase control vector)
-
1α,24,25-(OH)₃VD₂ (test compound)
-
1α,25-dihydroxyvitamin D₃ (positive control)
-
DMSO (vehicle control)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate at 37°C in a 5% CO₂ incubator overnight.
-
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM: 50 ng pCMV-hVDR, 100 ng pVDRE-Luc, and 5 ng pRL-TK.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in Opti-MEM.
-
Combine the DNA and Lipofectamine mixtures and incubate at room temperature for 20 minutes.
-
Add the transfection complex to each well.
-
Incubate for 24 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1α,24,25-(OH)₃VD₂ and 1α,25(OH)₂D₃ in DMEM with 10% charcoal-stripped FBS. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours of transfection, replace the medium with 100 µL of medium containing the test compounds or vehicle control.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells using 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature.
-
Measure Firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the compound concentration to determine the EC₅₀ value.
-
Protocol 2: VDR Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the translocation of VDR from the cytoplasm to the nucleus upon ligand binding.
Materials:
-
MCF-7 or other suitable cells expressing endogenous VDR
-
DMEM with 10% FBS
-
1α,24,25-(OH)₃VD₂
-
1α,25-dihydroxyvitamin D₃ (positive control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Anti-VDR primary antibody
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Glass coverslips in a 24-well plate
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Treat the cells with 100 nM 1α,24,25-(OH)₃VD₂, 100 nM 1α,25(OH)₂D₃, or vehicle (DMSO) for 1 hour at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the anti-VDR primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on glass slides.
-
Visualize the cells using a fluorescence microscope. VDR translocation is indicated by the co-localization of the green fluorescence (VDR) with the blue fluorescence (DAPI).
-
Conclusion
The provided protocols offer robust methods for evaluating the in vitro VDR activation potential of 1α,24,25-Trihydroxy VD2. While direct quantitative data for this specific compound is limited, the activity of its close analog, 1α,24R,25-trihydroxyvitamin D3, strongly supports its role as a VDR agonist. Further studies are warranted to fully characterize the VDR binding affinity and transcriptional activity of 1α,24,25-Trihydroxy VD2. These assays are critical for advancing our understanding of vitamin D metabolism and for the development of novel therapeutic agents targeting the VDR.
References
Troubleshooting & Optimization
Technical Support Center: Stability and Handling of 1α,24,25-Trihydroxy Vitamin D2 in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25-(OH)₃VD₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle 1α,24,25-(OH)₃VD₂ to ensure its stability?
A1: Proper storage and handling are critical for maintaining the biological activity of 1α,24,25-(OH)₃VD₂. This compound is known to be unstable in aqueous solutions and sensitive to light.[1][2]
| Storage Condition | Recommendation | Duration |
| Lyophilized Powder | Store at -20°C. | As per manufacturer's instructions. |
| Stock Solution (in organic solvent, e.g., DMSO) | Store at -80°C under nitrogen, protected from light. | Up to 6 months.[3] |
| Store at -20°C under nitrogen, protected from light. | Up to 1 month.[3] | |
| Working Dilutions (in cell culture media) | Prepare fresh for each experiment. | Use immediately. |
Handling Best Practices:
-
Minimize freeze-thaw cycles of stock solutions.
-
Use amber or foil-wrapped tubes to protect solutions from light.
-
Prepare working dilutions in pre-warmed cell culture media immediately before adding to cells.
Q2: My cells are not showing the expected biological response to 1α,24,25-(OH)₃VD₂. What are the potential causes?
A2: A lack of cellular response can stem from several factors, often related to compound instability or experimental setup.
-
Compound Degradation: 1α,24,25-(OH)₃VD₂ may have degraded due to improper storage, handling, or instability in the cell culture medium over the course of the experiment.
-
Suboptimal Concentration: The effective concentration in your cell model may differ from published values. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
-
Cell Line Sensitivity: Different cell lines can have varying levels of Vitamin D Receptor (VDR) expression and downstream signaling components, leading to different sensitivities to Vitamin D analogs.[4]
-
Interaction with Media Components: Components in the cell culture medium, such as serum proteins, can bind to the compound, reducing its bioavailable concentration.
Q3: How can I assess the stability of 1α,24,25-(OH)₃VD₂ in my specific cell culture medium?
A3: You can perform a stability study by incubating 1α,24,25-(OH)₃VD₂ in your cell culture medium at 37°C and measuring its concentration at various time points using HPLC or LC-MS/MS. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the expected half-life of 1α,24,25-(OH)₃VD₂ in cell culture?
A4: There is limited published data on the specific half-life of 1α,24,25-(OH)₃VD₂ in cell culture media. However, its in vivo half-life in rats is reported to be less than 4 hours, suggesting rapid clearance and metabolism.[1] The half-life of other Vitamin D analogs in vitro can range from hours to days depending on the specific compound and conditions.[1][5] For example, a simulation study of various Vitamin D3 derivatives predicted terminal half-lives ranging from 1.21 to 7.98 hours.[1] Therefore, it is reasonable to assume that 1α,24,25-(OH)₃VD₂ may also have a relatively short half-life in cell culture, making it important to consider the timing of media changes and compound replenishment in your experimental design.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible results between experiments. | - Inconsistent compound concentration due to degradation or precipitation.- Variability in cell density or passage number.- Pipetting errors. | - Prepare fresh dilutions of 1α,24,25-(OH)₃VD₂ for each experiment.- Visually inspect for precipitation after dilution in media.- Standardize cell seeding protocols and use cells within a consistent passage number range.- Use calibrated pipettes. |
| Loss of compound activity over the duration of a multi-day experiment. | - Degradation of 1α,24,25-(OH)₃VD₂ in the cell culture medium at 37°C.- Cellular metabolism of the compound. | - Replenish the media with freshly diluted compound every 24-48 hours.- Consider performing a stability study to determine the degradation rate in your specific medium (see protocol below). |
| High background or off-target effects. | - The concentration of the organic solvent (e.g., DMSO) used for the stock solution is too high in the final culture volume.- The compound itself may have off-target effects at high concentrations. | - Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle control in your experiments.- Perform a dose-response experiment to identify the lowest effective concentration. |
Experimental Protocols
Protocol for Assessing the Stability of 1α,24,25-(OH)₃VD₂ in Cell Culture Media
This protocol outlines a method to determine the chemical stability of 1α,24,25-(OH)₃VD₂ in a cell-free culture medium using HPLC or LC-MS/MS analysis.[3][6][7]
Materials:
-
1α,24,25-(OH)₃VD₂
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiments.
-
Sterile microcentrifuge tubes or a multi-well plate.
-
Incubator set to 37°C and 5% CO₂.
-
Quenching solvent (e.g., ice-cold acetonitrile).
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18).
Procedure:
-
Preparation: Prepare a stock solution of 1α,24,25-(OH)₃VD₂ in a suitable organic solvent (e.g., DMSO).
-
Spiking the Media: Dilute the stock solution into pre-warmed cell culture medium to your final working concentration. Ensure the final solvent concentration is consistent with your planned experiments.
-
Time Zero (T=0) Sample: Immediately after mixing, take an aliquot of the spiked media. This will serve as your T=0 reference point.
-
Sample Processing (T=0): To precipitate proteins, add 3 volumes of a cold quenching solvent (e.g., acetonitrile) to your T=0 sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
Incubation: Dispense the remaining spiked media into sterile tubes or wells and place them in a 37°C incubator.
-
Time-Course Sampling: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), remove a sample from the incubator and process it as described in step 4.
-
Analysis: Analyze the concentration of 1α,24,25-(OH)₃VD₂ in the processed supernatants using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of 1α,24,25-(OH)₃VD₂ remaining at each time point relative to the T=0 concentration.
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
1α,24,25-(OH)₃VD₂, like other active Vitamin D metabolites, is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR). Upon binding, the ligand-VDR complex translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes to modulate their transcription. This is known as the genomic pathway. Additionally, Vitamin D analogs can elicit rapid, non-genomic responses through membrane-associated VDR, which can activate signaling cascades such as the MAP-kinase pathway.[8][9]
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting a cell-based assay with 1α,24,25-(OH)₃VD₂.
References
- 1. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of vitamin D toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,25-DIHYDROXYVITAMIN D3 INDUCES EXPRESSION OF THE WNT SIGNALING CO-REGULATOR LRP5 VIA REGULATORY ELEMENTS LOCATED SIGNIFICANTLY DOWNSTREAM OF THE GENE’S TRANSCRIPTIONAL START SITE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VDR Binding Assays with Vitamin D Analogs
Welcome to the technical support center for Vitamin D Receptor (VDR) binding assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when working with vitamin D analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when setting up a VDR binding assay for vitamin D analogs?
A1: The primary hurdles often revolve around the physicochemical properties of vitamin D analogs, which are typically lipophilic. This can lead to issues with solubility in aqueous assay buffers, resulting in inaccurate concentration determinations and poor reproducibility.[1] Another frequent challenge is high non-specific binding of the analog to assay components like microplates and filters.[2] Additionally, ensuring the stability and activity of the VDR preparation is crucial for a successful assay.
Q2: How can I improve the solubility of my vitamin D analog in the assay buffer?
A2: To enhance the solubility of hydrophobic vitamin D analogs, it is recommended to first dissolve the compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[3][4] This stock solution can then be diluted into the aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low (typically <1%) to avoid denaturing the VDR or interfering with the binding interaction. For particularly challenging compounds, the inclusion of a non-ionic detergent, like Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.05%) in the assay buffer can also aid in solubilization.[2]
Q3: What causes high background or non-specific binding, and how can I minimize it?
A3: High non-specific binding (NSB) occurs when the vitamin D analog binds to components other than the VDR, such as the walls of the microplate, filter membranes, or other proteins in the preparation. This can obscure the specific binding signal. To mitigate NSB, consider the following strategies:
-
Addition of a carrier protein: Including Bovine Serum Albumin (BSA) at a concentration of 0.1% in the assay buffer can help block non-specific sites.[2]
-
Use of non-ionic detergents: Low concentrations of detergents like Tween-20 can reduce the hydrophobic interactions that lead to NSB.[2]
-
Pre-treatment of filters: For filtration assays, pre-soaking the filter plates with a solution like 0.3% polyethylenimine (PEI) can reduce binding of the ligand to the filter material.[5]
-
Choice of assay plates: Utilizing low-binding microplates can significantly decrease the adherence of hydrophobic compounds to the plastic.
Q4: My specific binding signal is very low. What are the potential causes and solutions?
A4: A weak specific binding signal can stem from several factors:
-
Inactive Receptor: The VDR preparation may have degraded. Ensure proper storage at -80°C and minimize freeze-thaw cycles. Always include protease inhibitors during the preparation of cell or tissue lysates.[5]
-
Suboptimal Assay Conditions: The pH, ionic strength, or incubation time may not be optimal. A typical assay buffer for VDR binding is TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).[6] Incubation is often performed at 4°C for 4-18 hours to reach equilibrium.[6]
-
Low Receptor Concentration: The amount of VDR in your preparation may be insufficient. Increase the amount of protein used per well.
-
Degraded Radioligand: If using a radioligand, ensure it has not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaws.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting, especially with viscous organic solvent stock solutions. Temperature fluctuations across the assay plate. Evaporation from wells ("edge effects"). | Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. Use a temperature-controlled incubator. Avoid using the outer wells of the plate or use a plate sealer.[2] |
| Poor Z'-factor (<0.5) | Low signal-to-noise ratio due to high non-specific binding or low specific binding. | Address the root causes of high NSB and low specific binding as detailed in the FAQs. Optimize the concentrations of the radioligand and receptor. |
| Inconsistent IC50 Values for the Same Analog | Differences in reagent preparation (e.g., buffer pH, protein concentration). Inconsistent incubation times. | Prepare large batches of reagents to minimize lot-to-lot variability. Strictly adhere to a standardized protocol with consistent incubation times and temperatures.[7] |
| Non-Secosteroidal Analogs Show Poor Competition | Some non-secosteroidal ligands may have different binding kinetics (fast on-rate, slow off-rate) compared to the secosteroidal radioligand, making them appear less potent in competitive equilibrium binding assays.[8] | Consider using cell-based transcriptional activation assays as a more sensitive method for identifying and characterizing non-secosteroidal VDR ligands.[8] |
Quantitative Data: VDR Binding Affinities of Select Vitamin D Analogs
The following table summarizes the binding affinities of several common vitamin D analogs for the VDR. These values are typically determined through competitive radioligand binding assays and are expressed as IC50 (the concentration of an unlabeled ligand that displaces 50% of a specific radioligand).
| Vitamin D Analog | Common Name | Relative Binding Affinity (RBA) vs. 1α,25(OH)₂D₃ | Reported IC50 (nM) | Key Characteristics |
| 1α,25-dihydroxyvitamin D₃ | Calcitriol | 100% | ~0.93 - 3.6 | Endogenous high-affinity VDR agonist.[6][9] |
| 1α,25-dihydroxyvitamin D₂ | Ercalcitriol | Lower than 1,25(OH)₂D₃ | >10 | Plant-derived form of vitamin D.[10] |
| Calcipotriol | MC 903 | ~60-100% | Comparable to Calcitriol | Synthetic analog with high VDR affinity but lower calcemic activity in vivo.[11] |
| 25-hydroxyvitamin D₃ | Calcifediol | ~0.35% | ~56.2 | Major circulating metabolite with lower VDR affinity than calcitriol.[9] |
| 5,6-trans-vitamin D₃ | Very Low | ~560 | A photoisomer of vitamin D₃ with significantly reduced VDR binding.[12] | |
| 2α-(3'-hydroxypropyl)-1α,25(OH)₂D₃ | ~300% | Lower than Calcitriol | A-ring modified analog with increased VDR binding affinity.[13] | |
| 19-nor-1α,25(OH)₂D₂ | Paricalcitol | ~100% | Similar to Calcitriol | Synthetic analog with reduced hypercalcemic effects.[14] |
Note: IC50 and RBA values can vary depending on the specific assay conditions, receptor source, and radioligand used.
Experimental Protocols
Competitive Radioligand Binding Assay for VDR
This protocol describes a common method to determine the binding affinity of a test compound (a vitamin D analog) for the VDR by measuring its ability to compete with a radiolabeled form of the natural ligand, [³H]-1α,25(OH)₂D₃.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kd.
-
Test Compound: Vitamin D analog at serial dilutions.
-
Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).[6]
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters pre-treated with 0.3% PEI.[5][6]
-
Wash Buffer: Ice-cold PBS containing 0.1% BSA.
-
Scintillation Cocktail & Counter.
-
Low-binding 96-well plates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and the unlabeled ligand in assay buffer. It is advisable to prepare an intermediate dilution in ethanol before the final dilution in the aqueous buffer to ensure solubility.
-
Dilute the [³H]-1α,25(OH)₂D₃ and the VDR preparation to their final concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer + [³H]-1α,25(OH)₂D₃ + VDR preparation.
-
Non-specific Binding (NSB): Excess unlabeled 1α,25(OH)₂D₃ + [³H]-1α,25(OH)₂D₃ + VDR preparation.
-
Competitive Binding: Serial dilutions of the test compound + [³H]-1α,25(OH)₂D₃ + VDR preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 4-18 hours with gentle agitation to allow the binding to reach equilibrium.[6]
-
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the contents of each well through a pre-treated glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Hydroxylapatite (HAP) Method: Add HAP slurry to each well, incubate for 15-20 minutes with shaking, then centrifuge the plate to pellet the HAP (which binds the VDR-ligand complex). Carefully aspirate the supernatant and wash the pellet multiple times with wash buffer.[6]
-
-
Quantification:
-
Dry the filters or resuspend the HAP pellet.
-
Add scintillation cocktail to each filter or vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
VDR Genomic Signaling Pathway
Caption: Genomic signaling pathway of a vitamin D analog via the Vitamin D Receptor (VDR).
Experimental Workflow for VDR Competitive Binding Assay
Caption: A typical experimental workflow for a VDR competitive radioligand binding assay.
Troubleshooting Logic for VDR Binding Assays
Caption: A decision tree for troubleshooting common issues in VDR binding assays.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. swordbio.com [swordbio.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Therapeutic Potential of a Novel Vitamin D3 Oxime Analogue, VD1-6, with CYP24A1 Enzyme Inhibitory Activity and Negligible Vitamin D Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Evaluation of Double Point Modified Analogues of 1,25-Dihydroxyvitamin D2 as Potential Anti-Leukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin D analogs with low affinity for the vitamin D binding protein: enhanced in vitro and decreased in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 1alpha, 24, 25-Trihydroxy VD2 during storage.
Welcome to the Technical Support Center for 1α,24,25-Trihydroxy Vitamin D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during your experiments with 1α,24,25-Trihydroxy Vitamin D2.
Storage and Handling
Q1: My 1α,24,25-Trihydroxy VD2 has been at room temperature for a few hours. Is it still usable?
A1: While short-term exposure to room temperature may not lead to significant degradation, it is not ideal. 1α,24,25-Trihydroxy Vitamin D2, like other vitamin D analogs, is sensitive to heat. For optimal stability, it is crucial to store the solid compound lyophilized at -20°C. If you have a stock solution, it should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light, and preferably under an inert nitrogen atmosphere.[1][2][3] We recommend performing a quality control check, such as HPLC analysis, to assess the purity of the compound before use if it has been exposed to suboptimal temperatures.
Q2: I've noticed a decrease in the expected biological activity of my compound. What could be the cause?
A2: A decrease in biological activity is often linked to chemical degradation. Several factors can contribute to this:
-
Improper Storage: As mentioned, storage at temperatures above -20°C can lead to degradation.
-
Light Exposure: Vitamin D analogs are notoriously sensitive to light, which can cause isomerization to inactive forms.[4][5][6] Always handle the compound and its solutions in amber vials or under low-light conditions.
-
Oxidation: Exposure to oxygen can lead to the formation of oxidation products, reducing the purity and activity of the compound. Storing solutions under nitrogen can mitigate this.[7]
-
Repeated Freeze-Thaw Cycles: To avoid degradation from repeated changes in temperature, it is best practice to aliquot stock solutions into single-use volumes.
-
Solvent Purity: The use of old or impure solvents can introduce contaminants that may accelerate degradation.
Q3: Can I store my 1α,24,25-Trihydroxy VD2 in an aqueous buffer for a few days?
A3: It is highly discouraged. 1α,24,25-Trihydroxy Vitamin D2 is known to be unstable in aqueous solutions.[8] For experiments requiring an aqueous medium, it is best to prepare the solution fresh from a stock in an appropriate organic solvent (e.g., DMSO, ethanol) just before use. The pH of the aqueous buffer can also impact stability, with acidic conditions potentially leading to isomerization.[4][9]
Sample Preparation and Analysis
Q4: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my 1α,24,25-Trihydroxy VD2 sample. What could they be?
A4: Unexpected peaks are likely degradation products. Based on studies of similar vitamin D analogs, these could include:
-
Isomers: Formed due to exposure to heat, light, or acidic conditions.
-
Oxidation Products: Resulting from exposure to air.
-
Products of Side-Chain Cleavage: The enzyme CYP24A1 is known to catabolize vitamin D analogs through hydroxylation and cleavage of the side chain.[7][8][10] While less likely in a pure chemical sample, contamination with biological material could lead to enzymatic degradation.
To identify these peaks, a forced degradation study coupled with LC-MS/MS analysis is recommended.
Q5: How can I be sure my analytical method is suitable for detecting degradation?
A5: You need to use a "stability-indicating" method. This is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you should perform a forced degradation study where the compound is exposed to stress conditions such as heat, light, acid, base, and oxidation. The method should be able to resolve the parent peak from all major degradation product peaks.
Data on Vitamin D Analog Stability
Table 1: Summary of Vitamin D3 Degradation under Different Stress Conditions
| Stress Condition | Details | Observed Effect on Vitamin D3 | Reference |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Isomerization to isotachysterol. | [11] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | More stable than in acidic conditions, but some degradation observed. | [4] |
| Oxidation | 3% H₂O₂ at room temperature | Formation of various oxidation products. | [4] |
| Thermal Degradation | 60°C in solution | Reversible transformation to pre-vitamin D3 isomers. | [11] |
| Photodegradation | Exposure to UV and visible light | Rapid degradation to various photoproducts including 5,6-trans-vitamin D3, suprasterol I, and suprasterol II. | [12] |
Table 2: Recommended Storage Conditions for Vitamin D Analogs
| Form | Temperature | Duration | Additional Precautions | Reference |
| Solid (Lyophilized) | -20°C | Long-term | Protect from light. | [8][13] |
| Stock Solution (in organic solvent) | -80°C | Up to 6 months | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles. | [1][2][3] |
| Stock Solution (in organic solvent) | -20°C | Up to 1 month | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles. | [1][2][3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Vitamin D Analogs
This protocol is a general guideline based on published methods for other vitamin D compounds and should be optimized and validated for 1α,24,25-Trihydroxy Vitamin D2.
-
Chromatographic System:
-
HPLC with a UV detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection Wavelength:
-
265 nm (or the λmax of 1α,24,25-Trihydroxy VD2).
-
-
Sample Preparation:
-
Dissolve the compound in the mobile phase or a compatible organic solvent.
-
Protect the sample from light during preparation and analysis.
-
-
Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Perform a forced degradation study to confirm it is stability-indicating.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method. The extent of degradation should be targeted to be between 5-20%.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time.
-
Thermal Degradation:
-
In Solution: Heat a solution of the compound at a high temperature (e.g., 60-80°C) for a specified time.
-
Solid State: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.
-
-
Photodegradation: Expose the compound (in solid state and in solution) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1][8][10] A control sample should be protected from light.
Visualizations
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. btsa.com [btsa.com]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Troubleshooting inconsistent results in vitamin D signaling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during vitamin D signaling experiments.
Frequently Asked Questions (FAQs)
Q1: My vitamin D treatment shows inconsistent effects on target gene expression across different experiments. What are the potential causes?
A1: Inconsistent results in vitamin D signaling experiments are a common challenge. Several factors can contribute to this variability:
-
Cell Culture Conditions:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage range.
-
Cell Density: The confluency of your cell culture at the time of treatment can significantly impact the outcome. Standardize the seeding density and treatment confluency for all experiments.
-
Serum Lot-to-Lot Variability: Fetal Bovine Serum (FBS) contains endogenous levels of vitamin D and other factors that can influence signaling. Test new lots of FBS for their effect on your experimental system or use charcoal-stripped serum to reduce the levels of lipophilic molecules.
-
Media Composition: Ensure the media formulation, including supplements, is consistent across all experiments.
-
-
Vitamin D Preparation and Handling:
-
Solvent Effects: The vehicle used to dissolve vitamin D (commonly ethanol or DMSO) can have independent effects on cells. Always include a vehicle-only control in your experiments and keep the final solvent concentration low (e.g., <0.1%).[1][2]
-
Light Sensitivity: Vitamin D and its metabolites are light-sensitive. Protect your stock solutions and treated cells from direct light to prevent degradation.[1]
-
Storage and Stability: Aliquot and store vitamin D stock solutions at -20°C or -80°C in light-protected tubes. Avoid repeated freeze-thaw cycles.
-
-
Experimental Parameters:
-
Treatment Duration and Concentration: The response to vitamin D is both time and dose-dependent. A comprehensive time-course and dose-response experiment should be performed to identify the optimal conditions for your specific cell type and target gene.
-
Inter-individual Variability: If using primary cells, genetic variations in the vitamin D receptor (VDR) or metabolizing enzymes can lead to different responses between donors.
-
Q2: I am having trouble preparing my vitamin D solution for cell culture experiments. What is the best practice?
A2: Proper preparation of vitamin D is crucial for obtaining reliable results. Here is a recommended protocol:
-
Solvent Selection: Use absolute ethanol or DMSO to dissolve powdered vitamin D3 (cholecalciferol) or its active form, 1,25-dihydroxyvitamin D3 (calcitriol).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your cell culture medium.
-
Storage: Store the stock solution in small aliquots in amber or foil-wrapped tubes at -20°C to protect from light and prevent repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution directly into your pre-warmed cell culture medium to the desired final concentration.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of ethanol or DMSO to the culture medium as used for the highest concentration of vitamin D.
Q3: Why do I see high background in my VDR ChIP-seq experiment?
A3: High background in Chromatin Immunoprecipitation sequencing (ChIP-seq) for the Vitamin D Receptor (VDR) can obscure true binding sites. Common causes include:
-
Insufficient Cross-linking: Inadequate cross-linking can lead to the loss of VDR from its binding sites. Optimize the formaldehyde concentration and incubation time.
-
Over-fragmentation of Chromatin: Excessive sonication can generate very small DNA fragments that are non-specifically pulled down.
-
Non-specific Antibody Binding: Ensure your VDR antibody is ChIP-grade and specific. Include a negative control IgG immunoprecipitation to assess the level of non-specific binding.
-
Insufficient Washing: Inadequate washing of the immunoprecipitated complexes can leave behind unbound chromatin.
-
High Ratio of Antibody to Chromatin: An excess of antibody can lead to increased non-specific interactions. Titrate your antibody to find the optimal concentration.
Troubleshooting Guides
Guide 1: Inconsistent Gene Expression Results (RT-qPCR)
Problem: High variability in the expression of vitamin D target genes (e.g., CYP24A1, CAMP) as measured by RT-qPCR.
| Potential Cause | Troubleshooting Step |
| RNA Quality and Quantity | Assess RNA integrity (e.g., using a Bioanalyzer) and ensure consistent amounts of high-quality RNA are used for cDNA synthesis. |
| cDNA Synthesis Variability | Use a master mix for the reverse transcription reaction to ensure consistency across samples. |
| Primer/Probe Design | Validate primer efficiency through a standard curve. Ensure primers span an exon-exon junction to avoid amplification of genomic DNA. |
| qPCR Reaction Setup | Use a master mix for the qPCR reaction. Ensure accurate and consistent pipetting, especially for small volumes. |
| Normalization | Use multiple, validated housekeeping genes for normalization, as vitamin D treatment can sometimes affect the expression of commonly used reference genes. |
Table 1: Recommended RT-qPCR Parameters for VDR Target Gene Analysis
| Parameter | Recommendation |
| RNA Integrity Number (RIN) | > 8.0 |
| Primer Amplicon Size | 70-150 bp |
| Primer Efficiency | 90-110% |
| Melt Curve Analysis | Single peak indicating specific amplification |
| Reference Genes | GAPDH, ACTB, TBP (validation for stability under experimental conditions is crucial) |
Guide 2: Low Signal or High Background in Reporter Gene Assays
Problem: Difficulty in detecting a significant increase in luciferase activity or high background signal in a VDR reporter gene assay.
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency | Optimize transfection reagent-to-DNA ratio and cell density. Use a positive control plasmid (e.g., CMV-luciferase) to check transfection efficiency. |
| Weak Promoter Activity | If using a custom reporter construct, the promoter may not be responsive in your cell line. Test a well-characterized vitamin D-responsive promoter. |
| Suboptimal Ligand Concentration | Perform a dose-response curve with 1,25(OH)2D3 to determine the optimal concentration for inducing reporter activity. |
| Cell Lysis and Luciferase Reaction | Ensure complete cell lysis. Use fresh luciferase assay reagents and protect them from light. |
| High Background Signal | Use a promoterless luciferase vector as a negative control. Optimize the amount of reporter plasmid transfected. |
Table 2: Typical Concentration Ranges for VDR Reporter Gene Assays
| Component | Concentration Range |
| 1,25(OH)2D3 (Calcitriol) | 0.1 nM - 100 nM |
| Reporter Plasmid DNA | 100 - 500 ng/well (24-well plate) |
| Transfection Reagent | Follow manufacturer's protocol |
Experimental Protocols
Protocol 1: Vitamin D Receptor (VDR) Ligand Binding Assay (Fluorescence Polarization)
This protocol is adapted from a commercially available competitor assay.[3]
-
Reagent Preparation:
-
Prepare a 2X solution of VDR and a 2X solution of a fluorescently labeled vitamin D ligand (Fluormone™ VDR Red) in assay buffer.
-
Prepare a dilution series of the test compound (competitor).
-
Prepare a positive control competitor (e.g., 1 µM calcitriol).
-
-
Assay Procedure (384-well plate):
-
Add 20 µL of the 2X VDR/Fluormone™ VDR Red mixture to each well.
-
Add 20 µL of the diluted test compound or control to the appropriate wells.
-
Incubate the plate at room temperature for 2-6 hours, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the change in polarization values to determine the binding affinity of the test compound.
-
Protocol 2: VDR-Mediated Reporter Gene Assay
This protocol is a general guideline for a dual-luciferase reporter assay.
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect cells with a VDR expression vector (if not endogenously expressed), a vitamin D response element (VDRE)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid for normalization.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 1,25(OH)2D3 or the test compound. Include a vehicle control.
-
-
Cell Lysis:
-
After 18-24 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
-
Luminescence Measurement:
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
-
Visualizations
Caption: Canonical Vitamin D signaling pathway.
Caption: Workflow for analyzing vitamin D target gene expression.
References
Technical Support Center: Quantification of 1α,24,25-Trihydroxyvitamin D2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1α,24,25-Trihydroxyvitamin D2.
Frequently Asked Questions (FAQs)
Q1: What is the most accurate method for quantifying 1α,24,25-Trihydroxyvitamin D2?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate and specific quantification of 1α,24,25-Trihydroxyvitamin D2 and other vitamin D metabolites.[1][2][3] Unlike traditional immunoassays, LC-MS/MS offers higher sensitivity and specificity, avoids issues with antibody cross-reactivity, and can simultaneously measure multiple vitamin D metabolites.[1][4] The bias of LC-MS/MS procedures is often less than 5%, making it superior to commercial antibody kits.[4]
Q2: Why is derivatization necessary for the LC-MS/MS analysis of 1α,24,25-Trihydroxyvitamin D2?
A2: 1α,24,25-Trihydroxyvitamin D2 is present in very low concentrations (pg/mL range) in biological samples and exhibits poor ionization efficiency in the mass spectrometer.[5][6] Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex™ enhances the ionization efficiency of the molecule, leading to a significant improvement in analytical sensitivity and allowing for detection at very low concentrations.[5][6]
Q3: What are the common sources of interference in the analysis of 1α,24,25-Trihydroxyvitamin D2?
A3: Interferences can arise from isomeric and isobaric compounds, which have the same mass-to-charge ratio as the analyte.[2] For example, the C3-epimer of 25-hydroxyvitamin D3 can interfere with its measurement if not chromatographically separated.[2] Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, are another common issue.[2] Proper sample preparation, including protein precipitation and extraction, is crucial to minimize these interferences.[2]
Q4: What are the expected concentration ranges for 1α,24,25-Trihydroxyvitamin D2 in human serum?
A4: The circulating levels of 1α,24,25-Trihydroxyvitamin D2 are extremely low, typically in the picogram per milliliter (pg/mL) range.[7][8] Due to these low concentrations, highly sensitive analytical methods are required for accurate quantification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of 1α,24,25-Trihydroxyvitamin D2.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for Analyte | 1. Inefficient extraction from the sample matrix. 2. Suboptimal derivatization. 3. Poor ionization in the mass spectrometer. 4. Degradation of the analyte during storage or sample preparation. | 1. Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the chosen solvent effectively extracts the analyte.[2] 2. Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal. Consider testing different derivatization agents like PTAD or Amplifex.[5][6] 3. Optimize mass spectrometer source parameters (e.g., capillary voltage, desolvation temperature, and gas flow rates).[9] Consider using atmospheric pressure chemical ionization (APCI) which can sometimes offer better sensitivity and reduced matrix effects for vitamin D metabolites compared to electrospray ionization (ESI).[2] 4. Store samples at -80°C and protect from light.[10] Minimize freeze-thaw cycles.[10] |
| High Background Noise or Matrix Effects | 1. Insufficient sample cleanup. 2. Co-elution of interfering compounds from the sample matrix. | 1. Incorporate additional cleanup steps in your sample preparation, such as immunoaffinity extraction, which can significantly improve specificity.[5] 2. Optimize the chromatographic separation to resolve the analyte from interfering peaks. This can be achieved by adjusting the gradient, flow rate, or trying a different column chemistry. |
| Poor Reproducibility (High %CV) | 1. Inconsistent sample preparation. 2. Instability of the analyte or internal standard. 3. Variability in instrument performance. | 1. Use an automated liquid handler for precise and consistent pipetting. Ensure thorough mixing at each step. 2. Use a deuterated internal standard that is added early in the sample preparation process to account for analyte loss during extraction and derivatization.[5] Ensure the stability of both the analyte and internal standard in the final extraction solvent. 3. Regularly perform system suitability tests and calibration checks to ensure the LC-MS/MS system is performing optimally. |
| Inaccurate Quantification | 1. Improper calibration. 2. Cross-reactivity or interference from other metabolites. 3. Lack of a suitable internal standard. | 1. Prepare calibration standards in a matrix that closely matches the study samples to compensate for matrix effects.[9] Use a sufficient number of calibration points to cover the expected concentration range. 2. Use high-resolution chromatography to separate isomers.[2] Develop a highly selective MRM (Multiple Reaction Monitoring) method with specific precursor and product ions for 1α,24,25-Trihydroxyvitamin D2. 3. A stable isotope-labeled internal standard (e.g., d6-1α,24,25-Trihydroxyvitamin D2) is highly recommended for the most accurate quantification. |
Experimental Protocols
Sample Preparation: Immunoaffinity Extraction and Derivatization
This protocol is a generalized representation based on common techniques described in the literature.[5][11]
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 1α,24,25-Trihydroxyvitamin D2).
-
Add 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.[9]
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube.
-
-
Immunoaffinity Extraction:
-
Use a commercially available immunoaffinity column or beads coated with an antibody specific for dihydroxylated vitamin D metabolites.
-
Load the supernatant from the protein precipitation step onto the column.
-
Wash the column with appropriate buffers to remove non-specifically bound compounds.
-
Elute the captured vitamin D metabolites using an appropriate elution solvent.
-
-
Derivatization with PTAD:
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the dried extract in a solution of PTAD in an organic solvent (e.g., ethyl acetate).
-
Incubate at room temperature in the dark to allow the derivatization reaction to complete.
-
Dry the derivatized sample and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are example parameters and may require optimization for your specific instrumentation.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | A gradient from a lower to a higher percentage of organic phase (Mobile Phase B) over several minutes to elute the analyte. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 60 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for the derivatized 1α,24,25-Trihydroxyvitamin D2 and its internal standard need to be determined by infusion and optimization. |
Quantitative Data Summary
The following table summarizes the performance characteristics of a representative LC-MS/MS method for dihydroxylated vitamin D metabolites.
| Analyte | LLOQ (pg/mL) | Linear Range (pg/mL) | Intra-assay Imprecision (%CV) | Inter-assay Imprecision (%CV) | Reference |
| 1,25(OH)₂D₃ | 5.0 | 5.0 - 1000.0 | ≤ 7.2% | Not specified | [11] |
| 1,25(OH)₂D₂ | 1.5 pmol/L | Not specified | 8.7% (at 186 pmol/L) | 11% (at 186 pmol/L) | [5] |
| 1,25(OH)₂D₃ | 1.5 pmol/L | Not specified | 5.6% (at 120 pmol/L) | 8.0% (at 120 pmol/L) | [5] |
Note: Data for 1α,24,25-Trihydroxyvitamin D2 specifically is limited in these publications, but the performance for the analogous 1,25-dihydroxyvitamin D metabolites provides a reasonable expectation of assay performance.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of 1α,24,25-Trihydroxyvitamin D2.
Metabolic Pathway of Vitamin D2
Caption: Simplified metabolic pathway of Vitamin D2 leading to 1α,24,25-trihydroxyvitamin D2.
References
- 1. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. mdpi.com [mdpi.com]
- 4. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. medchemexpress.com [medchemexpress.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: 1α,24,25-Trihydroxy Vitamin D2 Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 1α,24,25-Trihydroxy Vitamin D2 powder.
Frequently Asked Questions (FAQs)
1. What is the proper way to store 1α,24,25-Trihydroxy VD2 powder?
For long-term storage, the powder should be kept at -20°C, protected from light, and stored under an inert gas like nitrogen.[1] For short-term storage, 2-8°C is acceptable.[2]
2. How should I store stock solutions of 1α,24,25-Trihydroxy VD2?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, store at -80°C, where it is stable for up to 6 months.[3] For short-term storage, -20°C is suitable for up to one month.[3] Always protect solutions from light.
3. What is the recommended solvent for dissolving 1α,24,25-Trihydroxy VD2 powder?
1α,24,25-Trihydroxy VD2 is soluble in dimethyl sulfoxide (DMSO).[4][5] It is sparingly soluble in ethanol, methanol, ethyl acetate, and tetrahydrofuran. The compound is considered practically insoluble in water.
4. How can I improve the solubility of 1α,24,25-Trihydroxy VD2 in DMSO?
To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[6] Using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3]
5. What are the general safety precautions for handling 1α,24,25-Trihydroxy VD2 powder?
It is recommended to handle the powder in a well-ventilated area.[2] Avoid breathing dust.[3] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2] Avoid contact with skin and eyes.[2][3] Wash hands thoroughly after handling.[2]
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving 1α,24,25-Trihydroxy VD2.
| Problem | Possible Cause | Troubleshooting Steps |
| Powder is difficult to dissolve. | - Inappropriate solvent.- Low-quality or old solvent.- Compound has degraded. | - Ensure you are using a recommended solvent like DMSO.- Use fresh, high-purity, anhydrous solvent.- To aid dissolution, gently warm the solution and use sonication.[6] |
| Precipitate forms in the stock solution during storage. | - Solvent has absorbed water.- Improper storage temperature.- Supersaturated solution. | - Use anhydrous DMSO and store with a desiccant.- Ensure storage at -20°C or -80°C in tightly sealed vials.- If the solution was warmed to dissolve, it might precipitate upon cooling. Try preparing a slightly less concentrated stock solution. |
| Inconsistent or unexpected experimental results. | - Degradation of the compound.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles of the stock solution. | - Protect the powder and solutions from light and air.- Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[3] |
| Low cell viability in cell culture experiments. | - High concentration of DMSO in the final culture medium.- Cytotoxicity of the compound at high concentrations. | - Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and run a vehicle control.- Perform a dose-response experiment to determine the optimal non-toxic concentration range for your cell line. |
Data Presentation
Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Long-term | Protect from light, store under nitrogen[1] |
| Powder | 2-8°C | Short-term | Protect from light[2] |
| Stock Solution | -80°C | Up to 6 months | Aliquot, protect from light[3] |
| Stock Solution | -20°C | Up to 1 month | Aliquot, protect from light[3] |
Solubility Data
The following table provides solubility data for Vitamin D3, a structurally similar compound, to serve as a reference. The solubility of 1α,24,25-Trihydroxy VD2 is expected to be comparable.
| Solvent | Solubility at 298.2 K (25°C) | Classification |
| Water | 1.03 × 10⁻⁶ (Mole Fraction) | Practically Insoluble[7] |
| DMSO | 7.23 × 10⁻³ (Mole Fraction) | Sparingly Soluble[7] |
| Ethanol | 1.77 × 10⁻¹ (Mole Fraction) | Very Soluble[7] |
| Methanol | Lower than Ethanol | - |
| Ethyl Acetate | 1.95 × 10⁻¹ (Mole Fraction) | Very Soluble[7] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials: 1α,24,25-Trihydroxy VD2 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of 1α,24,25-Trihydroxy VD2 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of powder in a sterile microcentrifuge tube. For 1 mg of powder (Molecular Weight: 444.65 g/mol ), you will need 224.9 µL of DMSO to make a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the tube to mix. If the powder does not dissolve completely, warm the solution to 37°C and sonicate for a short period.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
General Protocol for Cell Culture Treatment
-
Materials: Prepared stock solution of 1α,24,25-Trihydroxy VD2, cell culture medium appropriate for your cell line, sterile serological pipettes and pipette tips.
-
Procedure:
-
Thaw an aliquot of the 1α,24,25-Trihydroxy VD2 stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform serial dilutions.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level for your cells.
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of 1α,24,25-Trihydroxy VD2 or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Signaling Pathway
Caption: Vitamin D Receptor (VDR) signaling pathway activated by 1α,24,25-Trihydroxy VD2.
Experimental Workflow
Caption: A general workflow for in vitro experiments using 1α,24,25-Trihydroxy VD2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D Supplementation in Laboratory-Bred Mice: An In Vivo Assay on Gut Microbiome and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Aliquoting and freeze-thaw stability of 1alpha, 24, 25-Trihydroxy VD2 solutions.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25(OH)₃VD₂) solutions. Proper handling and storage are critical to ensure the stability and integrity of this compound for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of 1α,24,25-Trihydroxy VD2?
A1: Lyophilized 1α,24,25-Trihydroxy VD2 is unstable in aqueous solutions and should be stored at -20°C to maintain its activity.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, reconstitute the lyophilized powder in an appropriate organic solvent such as ethanol or DMSO. It is crucial to use a high-purity, anhydrous solvent to minimize degradation.
Q3: What are the recommended storage conditions for a stock solution of 1α,24,25-Trihydroxy VD2?
A3: For optimal stability, stock solutions should be aliquoted into small volumes in tightly sealed vials and stored under a nitrogen atmosphere, protected from light. Recommended storage temperatures and durations are:
Q4: Why is aliquoting the stock solution important?
A4: Aliquoting is strongly recommended to prevent the degradation that can occur with repeated freeze-thaw cycles.[1][2] Using a fresh aliquot for each experiment ensures you are working with a solution of known concentration and integrity.
Q5: How many times can I freeze and thaw my stock solution?
A5: It is highly recommended to avoid multiple freeze-thaw cycles. While specific data on the freeze-thaw stability of 1α,24,25-Trihydroxy VD2 is limited, studies on other vitamin D metabolites have shown significant degradation after even a single cycle. For instance, a study on vitamin D showed a concentration reduction of over 12% after one freeze-thaw cycle. Therefore, it is best practice to aliquot the stock solution into single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of 1α,24,25-Trihydroxy VD2 due to improper storage or handling. | • Prepare a fresh stock solution from lyophilized powder.• Ensure proper storage conditions (temperature, light protection, inert atmosphere).• Use a new, single-use aliquot for each experiment. |
| Loss of compound activity over a shorter period than expected. | Repeated freeze-thaw cycles of the stock solution. | • Discard the repeatedly frozen-thawed stock solution.• Prepare new stock solutions and aliquot into single-use volumes. |
| Exposure to light or oxygen. | • Store all solutions in amber vials or vials wrapped in foil.• Purge vials with an inert gas like nitrogen or argon before sealing. | |
| Use of a non-optimal solvent or presence of water. | • Reconstitute in a high-purity, anhydrous organic solvent.• Ensure solvents are properly stored to prevent water absorption. | |
| Precipitate formation in the stock solution upon thawing. | The concentration of the solution may be too high for the solvent at low temperatures. | • Gently warm the solution to room temperature and vortex to redissolve.• If precipitation persists, consider preparing a more dilute stock solution. |
Stability Data for Vitamin D Analogs
| Compound | Storage/Handling Condition | Observed Effect | Reference |
| Vitamin D | Single freeze-thaw cycle | >12% reduction in concentration | |
| 25(OH)D₃ | 7 months at -80°C | Significant decrease in concentration | [3] |
| 24,25(OH)₂D₃ | 7 months at -80°C | Remained stable | [3] |
Note: Due to the lack of specific stability data for 1α,24,25-Trihydroxy VD2, it is strongly recommended that researchers perform their own stability validation for their specific experimental conditions and solvent systems.
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability
This protocol outlines a general method for determining the stability of 1α,24,25-Trihydroxy VD2 solutions under freeze-thaw conditions using HPLC-MS/MS.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 1α,24,25-Trihydroxy VD2 in a suitable anhydrous organic solvent (e.g., ethanol).
-
Aliquoting: Dispense the stock solution into multiple small-volume, single-use aliquots in amber glass vials. Purge with nitrogen before sealing.
-
Initial Analysis (Time Zero): Immediately analyze three aliquots using a validated HPLC-MS/MS method to determine the initial concentration.
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at -80°C.
-
For each freeze-thaw cycle, remove a set of three aliquots from the freezer, allow them to thaw completely at room temperature, and then refreeze them at -80°C.
-
Perform this for 1, 2, 3, and 5 cycles.
-
-
HPLC-MS/MS Analysis: After the designated number of freeze-thaw cycles, analyze the aliquots to determine the concentration of 1α,24,25-Trihydroxy VD2.
-
Data Analysis: Compare the mean concentrations at each freeze-thaw cycle to the time-zero concentration to calculate the percentage of degradation.
Visualizations
Experimental Workflow for Handling 1α,24,25-Trihydroxy VD2 Solutions
Caption: Recommended workflow for preparing, storing, and using 1α,24,25-Trihydroxy VD2 solutions.
Simplified Metabolic Pathway of 1α,25-dihydroxyvitamin D2
Caption: Simplified metabolic pathway showing the role of 1α,24,25-Trihydroxy VD2.
References
- 1. Stability of 1,25-dihydroxyvitamin D(2) and 1,25-dihydroxyvitamin D(3) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 1 alpha-hydroxyvitamin D2 to activated dihydroxyvitamin D 2 metabolites decreases endogenous 1 alpha, 25-dihydroxyvitamin D 3 in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 1-a,24R,25-Trihydroxyvitamin D2 (HMDB0006227) [hmdb.ca]
Technical Support Center: Optimizing 1α,24,25-Trihydroxyvitamin D2 for Cell Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) for cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1α,24,25-Trihydroxyvitamin D2 and what is its general mechanism of action?
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2.[1] Like other vitamin D compounds, its biological effects are primarily mediated through the Vitamin D Receptor (VDR).[2] Upon binding to the VDR, the complex translocates to the nucleus and modulates the transcription of target genes involved in a variety of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[3] Some rapid, non-genomic effects can also be mediated through a putative membrane-bound VDR, which can activate signaling cascades like the MAP-kinase pathway.[2]
Q2: How should I prepare and store my 1α,24,25-Trihydroxyvitamin D2 stock solution?
Proper preparation and storage are critical for maintaining the compound's activity. It is recommended to dissolve 1α,24,25-Trihydroxyvitamin D2 in a suitable organic solvent such as DMSO or ethanol to create a concentrated stock solution.[4][5]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[4] The compound should be protected from light.[4][5]
-
Final Dilution: For cell treatment, the stock solution should be diluted in the cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the medium is non-toxic to the cells (typically below 0.1%).[5]
Q3: What is a typical starting concentration range for 1α,24,25-Trihydroxyvitamin D2 in cell culture experiments?
The optimal concentration of 1α,24,25-Trihydroxyvitamin D2 is highly cell-type dependent. For initial experiments, a broad range of concentrations is recommended to determine the dose-response relationship. Based on studies with related vitamin D analogs, a starting range of 1 nM to 1 µM is often used.[6][7][8]
Q4: How long should I incubate my cells with 1α,24,25-Trihydroxyvitamin D2?
The incubation time will depend on the specific biological question being addressed.
-
Short-term (minutes to hours): For studying rapid non-genomic effects, such as the activation of signaling pathways like MAPK.[2]
-
Long-term (24 to 72 hours or longer): For assessing effects on gene expression, cell proliferation, differentiation, or apoptosis.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cells | Sub-optimal concentration: The concentration of 1α,24,25(OH)₃D₂ may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). |
| Insufficient incubation time: The treatment duration may be too short for the desired biological effect to manifest. | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | |
| Compound degradation: Improper storage or handling may have led to the degradation of the compound. | Prepare a fresh stock solution from a new vial of the compound, ensuring proper storage conditions (protection from light and avoidance of repeated freeze-thaw cycles). | |
| Low VDR expression: The cell line may have low or no expression of the Vitamin D Receptor (VDR). | Verify VDR expression in your cell line using techniques like Western blot or qPCR. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Standardize your cell culture protocol, using cells within a consistent passage number range and seeding at the same density for each experiment. |
| Precipitation of the compound in the media: The compound may not be fully soluble at the tested concentrations. | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent for the stock solution. Ensure the final solvent concentration is not toxic to the cells. | |
| Cell death at all tested concentrations | Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the compound may be too high. | Prepare a vehicle control with the same final concentration of the solvent to assess its toxicity. Ensure the final solvent concentration is below 0.1%. |
| High sensitivity of the cell line: The chosen cell line may be particularly sensitive to the cytotoxic effects of the compound. | Test a lower range of concentrations (e.g., picomolar to low nanomolar). |
Experimental Protocols
Determining Optimal Concentration: A Dose-Response Experiment
This protocol outlines a general method for determining the optimal concentration of 1α,24,25-Trihydroxyvitamin D2 for inhibiting cell viability using a tetrazolium-based assay like MTT or XTT.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere and recover for 24 hours.
2. Preparation of Treatment Dilutions:
-
Prepare a series of dilutions of 1α,24,25(OH)₃D₂ in your cell culture medium from your stock solution. A common starting range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Include a "vehicle control" (medium with the same final concentration of the solvent used for the stock solution) and a "no treatment" control.
3. Cell Treatment:
-
Remove the old medium from the cells and replace it with the prepared treatment dilutions.
-
Incubate the cells for the desired duration (e.g., 48 or 72 hours).
4. Cell Viability Assay (e.g., XTT):
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for the recommended time (typically 2-4 hours) until a color change is visible.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the log of the concentration of 1α,24,25(OH)₃D₂ to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Quantitative Data from Related Vitamin D Analogs
The following table summarizes the effective concentrations of various vitamin D analogs in different cancer cell lines, which can serve as a reference for designing experiments with 1α,24,25-Trihydroxyvitamin D2.
| Compound | Cell Line | Assay | Effective Concentration (EC₅₀/IC₅₀) | Observed Effect |
| Calcitriol (1,25(OH)₂D₃) | Ovarian Cancer (13781) | CYP24A1 mRNA induction | Not determined | Increased CYP24A1 expression |
| PRI-5202 (Vitamin D analog) | Ovarian Cancer (13781) | CYP24A1 mRNA induction | 2.98 ± 1.10 nmol/L | Increased CYP24A1 expression[6] |
| PRI-5202 (Vitamin D analog) | Ovarian Cancer (14433) | CYP24A1 mRNA induction | 0.92 ± 0.20 nmol/L | Increased CYP24A1 expression[6] |
| 1,25(OH)₂D₃ | Myeloid Leukemia Lines | Clonal Growth Inhibition | 3 x 10⁻⁸ - 8 x 10⁻¹⁰ M | 50% inhibition of clonal growth[7] |
| 1,25(OH)₂D₃ | B-lineage ALL | Cell Viability | 10⁻⁶ M | No significant cytotoxicity[8] |
Signaling Pathways and Experimental Workflows
Vitamin D Receptor Signaling Pathway
The binding of 1α,24,25-Trihydroxyvitamin D2 to the Vitamin D Receptor (VDR) initiates a cascade of events leading to changes in gene expression.
Caption: VDR signaling pathway initiated by 1α,24,25(OH)₃D₂.
Experimental Workflow for Optimizing Concentration
The following diagram illustrates a typical workflow for determining the optimal concentration of 1α,24,25-Trihydroxyvitamin D2 in a cell-based assay.
Caption: A typical experimental workflow for dose-response analysis.
References
- 1. Human Metabolome Database: Showing metabocard for 1-a,24R,25-Trihydroxyvitamin D2 (HMDB0006227) [hmdb.ca]
- 2. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Effects of vitamin D on the growth of normal and malignant B-cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. birmingham.ac.uk [birmingham.ac.uk]
Validation & Comparative
A Comparative Guide: 1α,24,25-Trihydroxyvitamin D2 vs. 1,25-dihydroxyvitamin D3 (Calcitriol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and physiological effects of two key vitamin D metabolites: 1α,24,25-Trihydroxyvitamin D2 (a metabolite of vitamin D2) and 1,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D3. The following sections detail their respective interactions with the vitamin D receptor (VDR), their influence on gene expression, and their roles in calcium metabolism and cellular differentiation, supported by experimental data and detailed protocols.
Biochemical and Physiological Properties: A Comparative Overview
1α,24,25-Trihydroxyvitamin D2 and calcitriol are both active metabolites of the vitamin D endocrine system, playing crucial roles in mineral homeostasis and cellular regulation. While calcitriol is the most potent natural ligand for the vitamin D receptor (VDR), 1α,24,25-Trihydroxyvitamin D2 also exhibits biological activity, though often with different efficacy. Understanding these differences is critical for the development of novel therapeutic agents targeting the VDR.
Data Summary
The following tables summarize the quantitative data from comparative studies on the performance of 1α,24,25-Trihydroxyvitamin D2 and calcitriol.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Receptor Source | Assay Method | Relative Binding Affinity (%) (vs. Calcitriol) |
| 1α,24,25-Trihydroxyvitamin D2 | Not specified in direct comparative studies | Competitive Binding Assay | Data not available in direct head-to-head studies |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | Chick and rat intestine, bovine thymus, human breast cancer cells | Scatchard Analysis | 100% (Reference)[1] |
| 1,25-dihydroxyvitamin D2 | Chick and rat intestine, bovine thymus, human breast cancer cells | Scatchard Analysis | ~100%[1] |
Note: Direct competitive binding data for 1α,24,25-Trihydroxyvitamin D2 against calcitriol is limited in the reviewed literature. However, studies on similar D2 analogs provide context.
Table 2: Potency in Inducing Cell Differentiation (HL-60 Cells)
| Compound | Parameter | Potency |
| 1α,24S,25-trihydroxyvitamin D2 | Differentiation of HL-60 cells | Weaker than calcitriol[2] |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | Differentiation of HL-60 cells | Potent inducer[3] |
| 1,25-dihydroxyvitamin D2 | Antiproliferative and cell-differentiating effects | Almost comparable to calcitriol[4] |
Table 3: Effects on Calcium Metabolism
| Compound | Effect on Intestinal Calcium Absorption | Effect on Bone Resorption | Hypercalcemic Activity |
| 1α,24(OH)2D2 | Less potent than calcitriol[5] | Weaker than calcitriol in vitro[2] | Less potent than calcitriol[6] |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | Potent stimulator[7][8][9] | Potent stimulator[9] | High[10] |
| 1,25-dihydroxyvitamin D2 | Similar to calcitriol[1] | Similar to calcitriol[1] | Data not available in direct comparison |
Table 4: Regulation of Gene Expression
| Compound | Target Gene | Effect |
| Doxercalciferol (pro-drug of 1α,25(OH)2D2) | Cyp24, Cyp3a1 (intestinal mRNA) | Greater effect than calcitriol[11][12] |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | Cyp24, Cyp3a1 (intestinal mRNA) | Inducer[11][12] |
| 1,24(OH)2D2 | Duodenal 24-hydroxylase mRNA | Less potent induction than calcitriol[6] |
Signaling Pathways and Experimental Workflows
Genomic Signaling Pathway of Vitamin D Analogs
The biological effects of both 1α,24,25-Trihydroxyvitamin D2 and calcitriol are primarily mediated through the nuclear vitamin D receptor (VDR). Upon binding, the ligand-VDR complex heterodimerizes with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Genomic signaling pathway of vitamin D analogs.
Experimental Workflow: Competitive Radioligand Binding Assay for VDR
This workflow outlines the key steps in determining the binding affinity of a test compound for the VDR.
Caption: Workflow for VDR competitive binding assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for Vitamin D Receptor (VDR)
Objective: To determine the relative binding affinity (Ki) of test compounds for the VDR.
Materials:
-
Recombinant human VDR or cell membranes expressing VDR
-
Radiolabeled ligand: [³H]-1,25(OH)₂D₃ (Calcitriol)
-
Unlabeled calcitriol (for determining non-specific binding)
-
Test compounds (e.g., 1α,24,25-Trihydroxyvitamin D2)
-
Assay buffer (e.g., Tris-HCl buffer with additives for protein stability)
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Receptor Preparation: Homogenize cells or tissues expressing VDR in a cold lysis buffer. Centrifuge to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
VDR preparation
-
A fixed concentration of [³H]-calcitriol
-
Serial dilutions of the test compound or unlabeled calcitriol.
-
Controls: total binding (no competitor), non-specific binding (a high concentration of unlabeled calcitriol), and vehicle control.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HL-60 Cell Differentiation Assay (NBT Reduction)
Objective: To assess the potency of vitamin D analogs in inducing the differentiation of human promyelocytic leukemia (HL-60) cells into a monocytic/macrophagic lineage.
Materials:
-
HL-60 cells
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
Test compounds (1α,24,25-Trihydroxyvitamin D2, calcitriol)
-
Nitro blue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HL-60 cells in suspension in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Seed the HL-60 cells into 96-well plates at a density of 1x10⁴ cells/well. Treat the cells with various concentrations of the test compounds for a period of 72-96 hours.
-
NBT Reduction Assay:
-
Prepare a solution of NBT and PMA in PBS.
-
Pellet the treated cells by centrifugation and resuspend them in the NBT/PMA solution.
-
Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C. Differentiated cells with functional NADPH oxidase will reduce the yellow, soluble NBT to a dark blue, insoluble formazan precipitate.
-
-
Quantification:
-
Stop the reaction and solubilize the formazan precipitate using a suitable solvent (e.g., DMSO or KOH/DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of differentiated cells based on the absorbance values.
-
Plot the percentage of NBT-positive cells against the log concentration of the test compound to determine the EC₅₀ value.
-
Luciferase Reporter Gene Assay for VDR Activation
Objective: To quantify the ability of test compounds to activate VDR-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., HEK293T, Saos-2)
-
Expression plasmids for human VDR and RXR
-
A luciferase reporter plasmid containing a VDRE upstream of the luciferase gene
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the VDR, RXR, VDRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent.
-
Treatment: After an initial incubation period (e.g., 24 hours), treat the transfected cells with various concentrations of the test compounds for another 24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Plot the fold induction against the log concentration of the test compound to determine the EC₅₀ value.
-
In Vivo Intestinal Calcium Absorption Assay (Rat Model)
Objective: To measure the effect of vitamin D analogs on the rate of intestinal calcium absorption in a living organism.
Materials:
-
Rats (e.g., vitamin D-deficient models)
-
Test compounds
-
Radioisotopes of calcium (e.g., ⁴⁵Ca and ⁴⁷Ca)
-
Oral gavage needles
-
Syringes for intraperitoneal injection
-
Instruments for sample collection (e.g., blood, teeth)
-
Gamma counter and liquid scintillation counter
Procedure:
-
Animal Preparation: Use vitamin D-deficient rats to maximize the response to the test compounds. Administer the test compounds to the rats for a specified period.
-
Isotope Administration:
-
Administer a pre-calibrated dose of ⁴⁵Ca orally via gavage.
-
Administer a pre-calibrated dose of ⁴⁷Ca via intraperitoneal injection.
-
-
Sample Collection: After a defined period, collect samples for analysis. A non-invasive method involves extracting the incisor teeth.
-
Isotope Analysis:
-
Analyze the collected samples for the presence of both ⁴⁵Ca and ⁴⁷Ca using appropriate counting methods.
-
-
Data Analysis:
-
The fraction of orally administered ⁴⁵Ca absorbed from the gut can be calculated from the ratio of the percentage uptake of the two radionuclides in the collected sample (e.g., teeth).
-
Bone Resorption Pit Assay
Objective: To assess the ability of vitamin D analogs to stimulate osteoclast-mediated bone resorption in vitro.
Materials:
-
Osteoclast precursors (e.g., from mouse bone marrow or human peripheral blood mononuclear cells)
-
Culture medium with osteoclastogenic stimuli (e.g., M-CSF and RANKL)
-
Bone slices or calcium phosphate-coated plates
-
Test compounds
-
Fixatives (e.g., glutaraldehyde)
-
Staining reagents (e.g., toluidine blue or fluorescent dyes)
-
Microscope and image analysis software
Procedure:
-
Osteoclast Differentiation: Culture osteoclast precursors on bone slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.
-
Treatment: Treat the mature osteoclasts with various concentrations of the test compounds.
-
Incubation: Incubate the cultures for several days to allow for bone resorption to occur.
-
Cell Removal and Staining:
-
Remove the osteoclasts from the bone slices.
-
Stain the bone slices with a reagent that visualizes the resorption pits (e.g., toluidine blue).
-
-
Image Analysis:
-
Capture images of the stained bone slices using a microscope.
-
Use image analysis software to quantify the number and area of the resorption pits.
-
-
Data Analysis:
-
Compare the extent of bone resorption in the treated groups to the control group to determine the effect of the test compounds.
-
References
- 1. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bone-resorbing activities of 24-epi-1 alpha-hydroxyvitamin D2 and 24-epi-1 alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of HL60 cells with various combinations of retinoids and 1 alpha,25 dihydroxyvitamin D3 results in differentiation towards neutrophils or monocytes or a failure to differentiate and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the relative effects of 1,24-dihydroxyvitamin D(2) [1, 24-(OH)(2)D(2)], 1,24-dihydroxyvitamin D(3) [1,24-(OH)(2)D(3)], and 1,25-dihydroxyvitamin D(3) [1,25-(OH)(2)D(3)] on selected vitamin D-regulated events in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of effects of 1 alpha-hydroxy-vitamin D3 and 1,25-dihydroxy-vitamin D3 in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Comparative evaluation of biological activity of 1 alpha,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bone resorption stimulated by elevated serum 1,25-(OH)2-vitamin D concentrations in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of cholecalciferol and calcitriol on calcium metabolism and bone turnover in Chinese postmenopausal women with vitamin D insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of doxercalciferol (1α-hydroxyvitamin D₂) versus calcitriol (1α,25-dihydroxyvitamin D₃) on the expression of transporters and enzymes in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Vitamin D Analogs for Researchers and Drug Development Professionals
An in-depth guide to the VDR binding affinities, metabolic stability, and cellular effects of key vitamin D analogs, with a special focus on the emerging data for 1α,24,25-Trihydroxyvitamin D2.
This guide provides a comprehensive comparative analysis of 1α,24,25-Trihydroxyvitamin D2 and other significant vitamin D analogs. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their biological activities, supported by experimental data and methodologies.
Introduction to Vitamin D Analogs
Vitamin D, a secosteroid hormone, plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and various other physiological processes, including cell proliferation, differentiation, and immunomodulation.[1][2] Its biological effects are mediated by the active form, 1α,25-dihydroxyvitamin D3 (calcitriol), which binds to the vitamin D receptor (VDR), a nuclear transcription factor.[2] The therapeutic potential of calcitriol is, however, limited by its calcemic side effects. This has driven the development of a vast number of synthetic vitamin D analogs with modified A-rings, side chains, or CD-rings, aiming for enhanced therapeutic efficacy and reduced toxicity.[1][3][4] This guide focuses on a comparative analysis of these analogs, with particular attention to the less-studied 1α,24,25-Trihydroxyvitamin D2.
Quantitative Comparison of Vitamin D Analogs
The biological activity of vitamin D analogs is determined by several factors, including their binding affinity to the VDR, metabolic stability, and their ability to modulate VDR-mediated gene transcription. The following tables summarize key quantitative data for a selection of important vitamin D analogs.
Table 1: Vitamin D Receptor (VDR) Binding Affinity of Selected Vitamin D Analogs
| Compound | Relative Binding Affinity (RBA) vs. 1α,25(OH)₂D₃ | IC₅₀ (nM) | Reference |
| 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | 100% | ~0.1 | [5] |
| 1α,25-Dihydroxyvitamin D₂ | Comparable to 1α,25(OH)₂D₃ | ~0.13 | [6][7] |
| Paricalcitol (19-nor-1α,25-dihydroxyvitamin D₂) | Similar to 1α,25(OH)₂D₃ | Not specified | [8] |
| Calcipotriol | Lower than 1α,25(OH)₂D₃ | Not specified | [8] |
| 24-epi-1α,25-dihydroxyvitamin D₂ | Much less active than 1α,25(OH)₂D₃ | Not specified | [6][7] |
| 1α,24(R),25-Trihydroxyvitamin D₂ | Not specified | Not specified | [9] |
| 1α,25(OH)₂-16-ene-23-yne-D₃ | Not specified | Not specified | [10] |
| 20-epi-1α,25(OH)₂D₃ (MC 1288) | Not specified | Not specified | [10] |
Note: Direct comparative data for 1α,24,25-Trihydroxyvitamin D2 is limited in the current literature.
Table 2: Antiproliferative Activity of Selected Vitamin D Analogs
| Compound | Cell Line | Relative Potency vs. 1α,25(OH)₂D₃ | ED₅₀ (M) | Reference |
| 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | PC-3 (prostate cancer) | 1 | 10⁻⁸ | [10] |
| 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | LNCaP (prostate cancer) | 1 | 7 x 10⁻⁹ | [10] |
| KH 1060 (20-epi-22oxa-24a,26a,27a-tri-homo-1α,25(OH)₂D₃) | PC-3 (prostate cancer) | 25-35 fold higher | Not specified | [10] |
| Calcipotriol | Human Skin Cells | More potent | Not specified | [8] |
| EB 1213 | Human Skin Cells | More potent | Not specified | [8] |
| GS 1500 | Human Skin Cells | More potent | Not specified | [8] |
| 1α,24(R),25-Trihydroxyvitamin D₂ | Not specified | Not specified | Not specified | [9] |
Signaling Pathways of Vitamin D Analogs
Vitamin D analogs exert their effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the vitamin D analog to the VDR in the nucleus. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of target genes.
Non-Genomic Signaling Pathway
Vitamin D analogs can also trigger rapid, non-genomic responses by interacting with a membrane-associated VDR (mVDR).[11][12] This activates a cascade of intracellular signaling molecules, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK), leading to various cellular effects independent of gene transcription.[11][13][14][15]
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ at a concentration at or below its Kd.
-
Test Compound: Serial dilutions of the vitamin D analog.
-
Unlabeled Ligand: High concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: e.g., TEGKD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.3 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.
-
Reaction Setup: In microcentrifuge tubes, add the assay buffer, radioligand, and either the test compound, unlabeled ligand (for non-specific binding), or buffer (for total binding).
-
Incubation: Add the receptor preparation to each tube, vortex, and incubate at 4°C for a specified time (e.g., 4-18 hours).
-
Separation: Add HAP slurry to each tube, vortex, and centrifuge to pellet the HAP-bound receptor-ligand complex.
-
Washing: Wash the pellet multiple times with a wash buffer to remove unbound radioligand.
-
Quantification: Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of vitamin D analogs on the proliferation of a cell line.
Materials:
-
Cell line of interest (e.g., cancer cell line).
-
Complete cell culture medium.
-
Vitamin D analogs dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the vitamin D analogs and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[16][17][18][19][20][21]
Transcriptional Activity (Luciferase Reporter) Assay
This assay measures the ability of a compound to activate VDR-mediated gene transcription.[22][23][24]
Objective: To quantify the potency (EC₅₀) of a vitamin D analog in activating VDR.
Materials:
-
Host cell line (e.g., HEK293T or a relevant cancer cell line).
-
Expression vector for human VDR.
-
Luciferase reporter plasmid containing a VDRE upstream of the luciferase gene.
-
Transfection reagent.
-
Vitamin D analogs.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the host cells with the VDR expression vector and the luciferase reporter plasmid.
-
Cell Seeding: Plate the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with various concentrations of the vitamin D analogs.
-
Incubation: Incubate the plate for 18-24 hours.
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Plot the relative luminescence units (RLU) against the log concentration of the analog and determine the EC₅₀ value using non-linear regression.
Conclusion and Future Directions
The field of vitamin D analog research continues to evolve, with a primary goal of dissociating the therapeutic benefits from the calcemic side effects. While a vast number of analogs have been synthesized and evaluated, providing valuable structure-activity relationship insights, a comprehensive understanding of their differential effects on genomic and non-genomic signaling pathways is still emerging.
A significant knowledge gap exists for certain analogs, such as 1α,24,25-Trihydroxyvitamin D2. Although it is a known metabolite of 1α,25-dihydroxyvitamin D2, detailed comparative studies on its VDR binding, metabolic stability, and cellular effects are lacking in the publicly available literature.[9][25] Future research should focus on conducting direct, head-to-head comparative studies of these less-characterized analogs against well-established compounds like calcitriol and paricalcitol. Such studies will be instrumental in identifying novel candidates with improved therapeutic profiles for a range of diseases, including cancer, autoimmune disorders, and secondary hyperparathyroidism. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such vital comparative investigations.
References
- 1. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. old.nu.edu.kz [old.nu.edu.kz]
- 6. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Human Metabolome Database: Showing metabocard for 1-a,24R,25-Trihydroxyvitamin D2 (HMDB0006227) [hmdb.ca]
- 10. Effects of potent vitamin D3 analogs on clonal proliferation of human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Modulation of MAPK ERK1 and ERK2 in VDR-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wcrj.net [wcrj.net]
- 19. texaschildrens.org [texaschildrens.org]
- 20. MTT (Assay protocol [protocols.io]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. assaygenie.com [assaygenie.com]
- 24. opentrons.com [opentrons.com]
- 25. Metabolism of 1 alpha-hydroxyvitamin D2 to activated dihydroxyvitamin D 2 metabolites decreases endogenous 1 alpha, 25-dihydroxyvitamin D 3 in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vitamin D Receptor Binding Affinity Among Trihydroxy Vitamin D Metabolites
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the Vitamin D Receptor (VDR) binding affinities of key trihydroxy vitamin D metabolites, supported by experimental data and protocols.
The vitamin D endocrine system plays a crucial role in calcium homeostasis, bone metabolism, and a variety of other physiological processes. The biological effects of vitamin D are mediated by the binding of its hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol), to the vitamin D receptor (VDR), a nuclear transcription factor.[1] Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR) and interacts with specific DNA sequences known as vitamin D response elements (VDREs) to modulate gene expression. The affinity of various vitamin D metabolites for the VDR is a critical determinant of their biological potency. This guide provides a comparative analysis of the VDR binding affinity of several trihydroxy vitamin D metabolites, presenting quantitative data and detailed experimental methodologies.
Quantitative Comparison of VDR Binding Affinity
The binding affinity of a ligand for the VDR is typically determined through competitive binding assays, which measure the concentration of a test compound required to displace 50% of a radiolabeled ligand (usually [³H]-1α,25(OH)₂D₃) from the receptor. This value is expressed as the IC₅₀. A lower IC₅₀ value indicates a higher binding affinity. The following table summarizes the VDR binding affinity of several trihydroxy vitamin D metabolites in comparison to the benchmark dihydroxy metabolite, calcitriol.
| Metabolite | Chemical Name | Type | VDR Binding Affinity (IC₅₀/Kᵢ) | Source |
| Calcitriol | 1α,25-dihydroxyvitamin D₃ | Dihydroxy | ~3.6 nmol/L (IC₅₀) | [2] |
| 1α,2β,25(OH)₃D₃ | 1α,2β,25-trihydroxyvitamin D₃ | Trihydroxy | ~3.9 nmol/L (IC₅₀) | [2] |
| Eldecalcitol (ED-71) | 2β-(3-hydroxypropoxy)-1α,25-dihydroxyvitamin D₃ | Dihydroxy Analog | ~4.4 nmol/L (IC₅₀) | [2] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as the source of the VDR and the assay buffer used.
As the data indicates, the trihydroxy metabolite 1α,2β,25-trihydroxyvitamin D₃ exhibits a VDR binding affinity that is very similar to that of the highly potent 1α,25-dihydroxyvitamin D₃ (calcitriol).[2] This suggests that the addition of a hydroxyl group at the 2β position does not significantly hinder the ligand's ability to bind to the VDR's ligand-binding pocket. In contrast, the synthetic analog Eldecalcitol (ED-71), which has a hydroxypropoxy group at the 2β position, shows a slightly lower binding affinity.[2]
VDR Signaling Pathway and Experimental Workflow
The binding of a vitamin D metabolite to the VDR initiates a cascade of events leading to the regulation of gene expression. A simplified representation of this genomic signaling pathway is provided below.
Caption: Genomic signaling pathway of the Vitamin D Receptor.
The experimental determination of VDR binding affinity is a critical step in the evaluation of new vitamin D analogs. The workflow for a competitive radioligand binding assay is outlined in the diagram below.
References
Unveiling the Biological Potency: A Comparative Analysis of 1α,24,25-Trihydroxyvitamin D2 and Its Precursors
For Immediate Release
A detailed comparison of the biological activities of 1α,24,25-trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) and its metabolic precursors, 1α-hydroxyvitamin D₂ (1α-OH-D₂) and 24,25-dihydroxyvitamin D₂ (24,25-(OH)₂D₂), reveals key insights into their potential therapeutic applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective roles in the vitamin D signaling pathway, supported by experimental data on their bioactivity.
The biological actions of vitamin D compounds are primarily mediated through their binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium homeostasis, cell differentiation, and immune function. The hydroxylation state of vitamin D analogs is a critical determinant of their VDR binding affinity and subsequent transcriptional activity.
The Metabolic Journey to Bioactivity
1α-hydroxyvitamin D₂ acts as a prodrug, requiring further hydroxylation to become biologically active. In vivo, it is metabolized to the highly active 1α,25-dihydroxyvitamin D₂ (1α,25-(OH)₂D₂) and 1α,24-dihydroxyvitamin D₂ (1α,24-(OH)₂D₂)[1]. The subsequent hydroxylation of 1α,25-(OH)₂D₂ by the enzyme CYP24A1 leads to the formation of 1α,24,25-(OH)₃D₂, a step generally associated with the catabolism and inactivation of the vitamin D hormone[2][3].
dot
Caption: Metabolic activation of 1α-OH-D₂ and subsequent catabolism.
Comparative Biological Activity
While direct comparative quantitative data for 1α,24,25-(OH)₃D₂ and its immediate precursors in a single study is limited, the established principles of vitamin D metabolism and the activities of related compounds provide a strong basis for assessing their relative potencies. The key biological activities are binding to the VDR and the subsequent activation of gene transcription.
| Compound | VDR Binding Affinity (Relative) | Transcriptional Activity (Relative) | Primary Role |
| 1α,25-(OH)₂D₂ | High | High | Active Vitamin D Hormone |
| 1α,24,25-(OH)₃D₂ | Low to Moderate | Low to Moderate | Catabolite of 1α,25-(OH)₂D₂ |
| 1α-OH-D₂ | Very Low | Very Low (indirectly active) | Prodrug, precursor to active metabolites |
| 24,25-(OH)₂D₂ | Low | Low | Metabolite with limited direct VDR activity |
This table is a qualitative summary based on the metabolic pathways and activities of analogous vitamin D compounds.
Studies on vitamin D₃ analogs have shown that 24-hydroxylation generally leads to a decrease in VDR binding affinity and transcriptional activity, positioning these metabolites as part of an inactivation pathway. For instance, 24-epi-1,25-(OH)₂D₂, a stereoisomer of a dihydroxylated vitamin D₂ metabolite, exhibits significantly lower activity compared to 1α,25-(OH)₂D₃[4][5]. In contrast, 1α,25-(OH)₂D₂ demonstrates a biological effectiveness nearly equal to that of the highly potent 1α,25-(OH)₂D₃ in terms of VDR binding and induction of biological responses[6].
The Vitamin D Signaling Pathway
The genomic actions of biologically active vitamin D metabolites are initiated by their binding to the VDR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
dot
Caption: Genomic signaling pathway of active vitamin D metabolites.
Experimental Protocols
The assessment of the biological activity of vitamin D compounds relies on standardized in vitro assays.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay quantifies the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand, typically [³H]-1α,25-(OH)₂D₃.
Objective: To determine the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of a test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25-(OH)₂D₃.
-
Test Compounds: 1α,24,25-(OH)₃D₂, 1α-OH-D₂, 24,25-(OH)₂D₂, and a reference compound (e.g., unlabeled 1α,25-(OH)₂D₃).
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
Incubate the VDR preparation with the radioligand in the presence of varying concentrations of the test compounds or reference compound.
-
Separate the bound from the free radioligand using HAP or filtration.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Data is analyzed to calculate the IC₅₀ value, which is then used to determine the binding affinity.
dot
Caption: Workflow for a competitive VDR binding assay.
Transcriptional Activation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in activating VDR-dependent gene expression.
Materials:
-
Cell Line: A suitable cell line (e.g., human osteosarcoma cells) transfected with a reporter plasmid. This plasmid contains a luciferase gene under the control of a promoter with one or more VDREs.
-
Test Compounds: 1α,24,25-(OH)₃D₂, 1α-OH-D₂, 24,25-(OH)₂D₂, and a reference agonist (e.g., 1α,25-(OH)₂D₃).
-
Cell Culture Medium and Reagents.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds or reference agonist.
-
Incubate for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Plot the relative light units against the log of the compound concentration to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
The biological activity of 1α,24,25-trihydroxyvitamin D₂ is intrinsically linked to its position within the metabolic cascade of vitamin D₂. As a product of the 24-hydroxylation of the highly active 1α,25-(OH)₂D₂, its primary role is likely associated with the attenuation of vitamin D signaling. In contrast, its precursor, 1α-OH-D₂, serves as a prodrug, which upon activation, gives rise to potent VDR agonists. 24,25-(OH)₂D₂ exhibits minimal direct activity through the VDR. Understanding these hierarchical differences in bioactivity is paramount for the rational design and development of novel vitamin D-based therapeutics. Further quantitative studies directly comparing these specific compounds are warranted to fully elucidate their pharmacological profiles.
References
- 1. Metabolism of 1 alpha-hydroxyvitamin D2 to activated dihydroxyvitamin D 2 metabolites decreases endogenous 1 alpha, 25-dihydroxyvitamin D 3 in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Effects of 1α,24,25-Trihydroxy VD2: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo effects of vitamin D analogs is crucial for therapeutic innovation. This guide provides a comparative analysis of 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25(OH)₃VD₂) against other key vitamin D metabolites, supported by experimental data and detailed protocols. While direct in vivo efficacy studies on 1α,24,25(OH)₃VD₂ are limited, this guide synthesizes available data on its metabolic pathway and compares it with well-characterized analogs like 1α,25-dihydroxyvitamin D₃ (Calcitriol) and 24R,25-dihydroxyvitamin D₃.
Comparative Biological Activity of Vitamin D Analogs
The following table summarizes the known biological activities of various vitamin D metabolites. It is important to note that 1α,24,25(OH)₃VD₂ is considered a catabolic product of 1α,25(OH)₂VD₂, suggesting it may have lower biological activity compared to its precursor.
| Feature | 1α,25-dihydroxyvitamin D₃ (Calcitriol) | 24R,25-dihydroxyvitamin D₃ | 1α,24,25-trihydroxyvitamin D₃ |
| Primary Function | Active hormonal form, regulates calcium and phosphate homeostasis, cell differentiation and proliferation. | Involved in bone fracture healing and chondrocyte maturation.[1] | Considered an intermediate in the catabolism of 1,25(OH)₂D₃.[2] |
| VDR Binding Affinity | High | Low | Poor (in vitro)[2] |
| Effect on Serum Calcium | Strong hypercalcemic effect. | Minimal to no hypercalcemic effect. | Likely low to no hypercalcemic effect. |
| Effect on Bone Mineralization | Promotes mineralization by regulating calcium and phosphate levels. | Stimulates bone mineralization. | Unknown in vivo. |
| Effect on Gene Regulation | Potent regulator of genes via VDR, including those for bone matrix proteins and calcium transporters. | Modulates gene expression in chondrocytes. | Likely a weak regulator of VDR-target genes. |
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of vitamin D analogs. Below are representative protocols for key in vivo experiments.
In Vivo Model for Vitamin D Deficiency and Repletion
A common model to study the in vivo effects of vitamin D analogs is the vitamin D-deficient rat.
Protocol:
-
Induction of Vitamin D Deficiency: Male Sprague-Dawley rats are fed a vitamin D-deficient diet for a period of 4-6 weeks. The diet should also have controlled levels of calcium and phosphorus to prevent confounding effects. The animals should be housed in a vivarium with no exposure to ultraviolet light.[3][4]
-
Confirmation of Deficiency: Serum levels of 25-hydroxyvitamin D (25(OH)D), calcium, and parathyroid hormone (PTH) are measured to confirm vitamin D deficiency and secondary hyperparathyroidism.
-
Administration of Analogs: Rats are divided into groups and administered daily or intermittent doses of the vitamin D analogs (e.g., 1α,24,25-Trihydroxy VD2, Calcitriol) or vehicle control, typically via oral gavage or intraperitoneal injection.
-
Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected at specified time points to measure serum calcium, phosphate, and PTH levels.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues such as intestine, kidney, and bone are collected for further analysis (e.g., gene expression, histology).
Assessment of Bone Mineralization and Resorption
Histomorphometric analysis of bone is a key method to quantify the effects of vitamin D analogs on bone structure.
Protocol:
-
Bone Labeling: To measure dynamic bone parameters, rats are injected with fluorochrome labels (e.g., calcein, alizarin red) at specific time points before sacrifice.
-
Sample Preparation: The tibias or femurs are collected, fixed, dehydrated in ethanol, and embedded in a hard resin (e.g., methyl methacrylate).
-
Sectioning: Undecalcified bone sections (5-10 µm thick) are cut using a microtome.
-
Histomorphometric Analysis: Sections are stained (e.g., Von Kossa, Toluidine Blue) and analyzed under a microscope equipped with a camera and image analysis software to quantify parameters such as osteoid volume, mineral apposition rate, and osteoclast/osteoblast surface.[5]
Signaling Pathways and Experimental Workflows
The biological effects of vitamin D metabolites are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The following diagrams illustrate the metabolic pathway of Vitamin D and a typical experimental workflow for comparing its analogs.
Caption: Metabolic pathway of Vitamin D3.
The diagram above illustrates the key steps in the synthesis and catabolism of vitamin D3. 1α,24,25-Trihydroxy VD2 is a metabolite in the catabolic pathway of the active hormone 1,25(OH)₂D₃.
Caption: In vivo comparison workflow.
This workflow outlines the key stages in an in vivo study designed to compare the effects of different vitamin D analogs.
Caption: Vitamin D Receptor signaling.
This diagram shows the general mechanism of action for vitamin D analogs, which involves binding to the VDR, heterodimerization with RXR, and subsequent regulation of target gene transcription. The affinity of this initial binding dictates the potency of the analog.
Conclusion
While 1α,24,25-Trihydroxy VD2 is a known metabolite of Vitamin D2, its specific in vivo functions and therapeutic potential remain largely unexplored. Based on its position in the metabolic pathway and preliminary in vitro data, it is likely to possess lower biological activity than its precursor, 1α,25(OH)₂VD₂. Further in vivo comparative studies are necessary to fully elucidate its pharmacological profile and determine its potential utility in research and drug development. The experimental protocols and comparative data for other analogs provided in this guide offer a framework for such future investigations.
References
- 1. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of modulating dietary vitamin D on the general bone health of rats during posterolateral spinal fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Rat Model of Vitamin D Deficiency: Safe and Rapid Induction of Vitamin D and Calcitriol Deficiency without Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
A Guide to the Cross-Reactivity of Vitamin D Metabolites in Commercial Immunoassays with a Focus on 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical specificity of common vitamin D immunoassays. A significant challenge in the accurate measurement of vitamin D status is the cross-reactivity of assays with various vitamin D metabolites beyond the primary target, 25-hydroxyvitamin D (25(OH)D). While data on major metabolites like 25-hydroxyvitamin D2 (25(OH)D2) is available, information regarding minor metabolites such as 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)3D2) is notably scarce. This guide addresses this gap by contextualizing the potential for cross-reactivity based on available data for structurally similar compounds and provides a detailed protocol for researchers to assess this interference directly.
The Vitamin D Metabolic Pathway: A Complex Landscape
Vitamin D, obtained from diet (as D2 or D3) or synthesized in the skin (D3), undergoes a series of hydroxylation steps to become biologically active or marked for degradation.[1][2][3] The liver first converts it to 25-hydroxyvitamin D (25(OH)D), the major circulating form and the standard biomarker for vitamin D status.[1] The kidneys then convert 25(OH)D to the active hormone, 1,25-dihydroxyvitamin D (1,25(OH)2D).[1][4]
Both 25(OH)D and 1,25(OH)2D can be further hydroxylated by the enzyme CYP24A1, primarily as part of a catabolic (inactivation) pathway.[1][3] This process creates numerous other metabolites, including 24,25-dihydroxyvitamin D (24,25(OH)2D) and subsequently, trihydroxy-metabolites like 1α,24,25(OH)3D. The presence of this complex mixture of structurally similar molecules presents a significant challenge for immunoassays, which rely on antibody binding for quantification.[5][6]
Immunoassay Cross-Reactivity Data
Immunoassays for vitamin D are typically designed to measure total 25(OH)D (the sum of 25(OH)D2 and 25(OH)D3). However, their specificity varies significantly, and antibodies may cross-react with other metabolites present in circulation.[7][8] This can lead to an over- or underestimation of an individual's true vitamin D status.
The following table summarizes reported cross-reactivity percentages for several vitamin D metabolites in different commercial immunoassays. Notably, specific data for 1α,24,25-Trihydroxy VD2 is not available in the reviewed literature, highlighting a critical knowledge gap. Data for the structurally similar metabolite, 24,25-dihydroxyvitamin D2, is included as a proxy to illustrate the potential for interference.
| Immunoassay Platform | Target Analyte | Cross-Reactivity: 25(OH)D2 | Cross-Reactivity: 24,25(OH)2D2 | Cross-Reactivity: 1α,24,25(OH)3D2 |
| Vitro iSYS | Total 25(OH)D | 105%[9] | 37%[9] | Data Not Available |
| Abbott Alinity i | Total 25(OH)D | 80.5% - 82.4%[9] | 71.4% - 114.2%[9] | Data Not Available |
| Siemens ADVIA Centaur | Total 25(OH)D | ~45.3%[10] - 100%[8] | Not Reported | Data Not Available |
| Roche Elecsys | Total 25(OH)D | ~41.2%[10] - 92%[11] | Not Reported | Data Not Available |
| DiaSorin LIAISON | Total 25(OH)D | Reported Bias: -15.3%*[11] | Not Reported | Data Not Available |
* Bias reported in subjects supplemented with Vitamin D2, indicating potential under-recovery.
The significant cross-reactivity of the Abbott Alinity i assay with 24,25(OH)2D2 (up to 114.2%) suggests that other metabolites with hydroxyl groups at the 24 and 25 positions, including 1α,24,25(OH)3D2, have a high potential to interfere with antibody binding, possibly leading to falsely elevated results. Conversely, the lower cross-reactivity seen with the Vitro iSYS assay for 24,25(OH)2D2 might imply better specificity, but this cannot be extrapolated to other metabolites without direct testing.
Experimental Protocol: Determining Immunoassay Cross-Reactivity
For laboratories and researchers investigating novel vitamin D compounds or seeking to validate an immunoassay's performance, determining cross-reactivity is a critical step. The following is a generalized protocol based on the established spike-and-recovery method.[5][12]
Objective
To quantify the percentage cross-reactivity of a non-target analyte (e.g., 1α,24,25-Trihydroxy VD2) in an immunoassay designed to measure a target analyte (e.g., Total 25(OH)D).
Materials
-
Immunoassay kit for the target analyte (e.g., Total 25(OH)D ELISA or CLIA kit).
-
Calibrators and controls provided with the immunoassay kit.
-
Analyte-free matrix (e.g., charcoal-stripped human serum).
-
Certified reference standard of the target analyte (e.g., 25(OH)D3).
-
Certified reference standard of the cross-reacting test compound (e.g., 1α,24,25-Trihydroxy VD2).
-
Precision pipettes, tubes, and other standard laboratory equipment.
-
Plate reader or automated immunoassay analyzer.
Methodology
-
Preparation of Standard Curve: Prepare a standard calibration curve for the target analyte (25(OH)D3) according to the immunoassay manufacturer's instructions, using the provided calibrators. This curve will be used to determine the apparent concentration of cross-reacting substances.
-
Preparation of Test Compound Solutions:
-
Create a high-concentration stock solution of the test compound (1α,24,25-Trihydroxy VD2) in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the test compound in the analyte-free serum matrix. The concentration range should be wide enough to produce a response that falls within the dynamic range of the assay (e.g., from a low concentration up to a very high concentration, such as 1000 ng/mL).
-
-
Assay Procedure:
-
Run the target analyte's standard curve on the immunoassay plate/analyzer.
-
In separate wells/tubes, run the series of test compound dilutions (prepared in step 2).
-
Run a blank sample (analyte-free matrix only) to establish the baseline.
-
Follow the immunoassay kit's protocol for incubation times, washing steps, and signal detection.
-
-
Data Analysis and Calculation:
-
Using the standard curve, determine the "apparent concentration" for each dilution of the test compound. This is the concentration of the target analyte (25(OH)D3) that would be reported by the assay for that sample.
-
Select a point that gives a significant response, often at 50% inhibition of maximum binding in competitive assays, or a point in the linear range of the assay for sandwich formats.
-
Calculate the percent cross-reactivity using the following formula[13]:
% Cross-Reactivity = (Apparent Concentration of Target Analyte / Actual Concentration of Test Compound) x 100
Example: If a sample containing 1000 ng/mL of 1α,24,25-Trihydroxy VD2 gives an apparent concentration reading of 100 ng/mL against the 25(OH)D3 standard curve, the cross-reactivity is 10%.
-
Conclusion and Recommendations
The potential for cross-reactivity with minor vitamin D metabolites like 1α,24,25-Trihydroxy VD2 in commercial immunoassays is high, yet specific data remains unpublished. The variability in cross-reactivity observed for related compounds like 24,25(OH)2D2 underscores that assay performance cannot be assumed and must be empirically verified.
For researchers working with vitamin D analogs or in clinical scenarios where unusual metabolite profiles may be present, the following is recommended:
-
Acknowledge Limitations: Be aware that standard immunoassays may not provide accurate quantification of the target analyte in the presence of high concentrations of other metabolites.
-
Method Validation: Whenever possible, perform in-house cross-reactivity studies using the protocol outlined above for any specific metabolites of interest.
-
Utilize Gold Standard Methods: For definitive and specific quantification of multiple vitamin D metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard method, as it can chromatographically separate structurally similar compounds before detection, thereby eliminating the issue of antibody cross-reactivity.[6][14]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn0.scrvt.com [cdn0.scrvt.com]
- 12. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticaltoxicology.com [analyticaltoxicology.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Stability of Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of various vitamin D analogs, offering valuable insights for researchers and professionals involved in drug development. Understanding the metabolic fate of these compounds is crucial for optimizing their therapeutic efficacy and minimizing potential side effects. This document summarizes key pharmacokinetic data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Introduction to Vitamin D Metabolism
Vitamin D and its analogs are prohormones that require enzymatic activation to exert their biological effects. The metabolic stability of these compounds, largely determined by their susceptibility to catabolism by cytochrome P450 (CYP) enzymes, dictates their half-life and duration of action. The primary activating enzyme is CYP27B1, which produces the active form, 1α,25-dihydroxyvitamin D3 (calcitriol). Conversely, the main catabolic enzyme is CYP24A1, which initiates the degradation of both the precursor, 25-hydroxyvitamin D (25(OH)D), and the active form, calcitriol. Additionally, CYP3A4 has been identified as a significant contributor to the metabolism of vitamin D and its analogs[1][2][3][4]. Analogs with increased resistance to CYP24A1- and CYP3A4-mediated catabolism are expected to have a longer half-life and, consequently, a more sustained therapeutic effect.
Comparative Metabolic Stability of Vitamin D Analogs
The metabolic stability of vitamin D analogs varies significantly due to structural modifications designed to alter their interaction with metabolic enzymes and the vitamin D receptor (VDR). The following tables summarize available quantitative data on the in vivo pharmacokinetics and in vitro metabolic stability of several key vitamin D analogs.
In Vivo Pharmacokinetic Parameters
| Vitamin D Analog | Patient Population | Terminal Half-life (t½) | Citation(s) |
| Calcitriol | Healthy Subjects | 5 - 10 hours | [5] |
| Dialysis Patients | 15 - 30 hours | [5] | |
| Paricalcitol | Healthy Subjects | 5 - 10 hours | [5] |
| Dialysis Patients | 15 - 30 hours | [5] | |
| Doxercalciferol (active metabolite: 1α,25-(OH)₂D₂) | Healthy Subjects | ~34 hours | [5] |
| Dialysis Patients | ~45 hours | [5] | |
| Calcipotriol | N/A | Shorter than calcitriol | [6] |
In Vitro Metabolic Stability in Liver Microsomes
The following data is from a study on novel vitamin D analogs, 20S(OH)D₃ and 20R(OH)D₃, and demonstrates a direct comparison of metabolic stability in liver microsomes from various species.
| Vitamin D Analog | Species | Half-life (t½) in minutes | Citation(s) |
| 20S(OH)D₃ | Human | 60 | [7] |
| Monkey | 37 | [7] | |
| Dog | 58 | [7] | |
| Rat | 57 | [7] | |
| Mouse | 40 | [7] | |
| 20R(OH)D₃ | Human | 34 | [7] |
| Monkey | 15 | [7] | |
| Dog | 32 | [7] | |
| Rat | 29 | [7] | |
| Mouse | 28 | [7] |
Signaling Pathways and Experimental Workflows
Vitamin D Metabolic Pathway
The metabolism of vitamin D is a tightly regulated process involving several key enzymatic steps in the liver and kidneys. The following diagram illustrates the primary activation and deactivation pathways.
Caption: Simplified overview of the vitamin D metabolic pathway.
Experimental Workflow for In Vitro Metabolic Stability Assay
The determination of in vitro metabolic stability typically involves incubating the vitamin D analog with liver microsomes and monitoring its degradation over time. This workflow provides a standardized approach to assess the intrinsic clearance of a compound.
References
- 1. In Silico Prediction of the Metabolic Resistance of Vitamin D Analogs against CYP3A4 Metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Interplay between Vitamin D and the Drug Metabolizing Enzyme CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative review of the pharmacokinetics of vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Calcipotriol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Fine Balance: A Comparative Guide to the Structure-Activity Relationship of Trihydroxylated Vitamin D Compounds
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of vitamin D compounds and their biological activity is paramount. This guide provides a comprehensive comparison of trihydroxylated vitamin D analogs, offering insights into their therapeutic potential. By presenting key experimental data, detailed methodologies, and visual representations of cellular pathways, this document serves as a critical resource for advancing research in this field.
The hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a key regulator of calcium homeostasis, but also a potent modulator of cell proliferation, differentiation, and apoptosis.[1] These latter properties have spurred the development of a vast number of synthetic analogs with the goal of separating the therapeutic, anti-proliferative effects from the often dose-limiting hypercalcemic activity.[2][3] This guide focuses on trihydroxylated vitamin D compounds, exploring how the addition and placement of a third hydroxyl group, among other structural modifications, influences their interaction with the Vitamin D Receptor (VDR) and their subsequent biological effects.
Comparative Biological Activity of Trihydroxylated Vitamin D Analogs
The biological activity of vitamin D compounds is primarily mediated through their binding to the nuclear Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR) to regulate the transcription of target genes.[4] The affinity of a compound for the VDR and its ability to induce gene transcription are key determinants of its biological potency. Furthermore, the anti-proliferative effects of these compounds are a critical measure of their potential as therapeutic agents, particularly in oncology.[5][6]
Below is a summary of the VDR binding affinity and anti-proliferative activity of several key trihydroxylated vitamin D compounds compared to the parent hormone, 1α,25(OH)₂D₃.
| Compound | Modification | Relative VDR Binding Affinity (vs. 1α,25(OH)₂D₃) | Anti-proliferative Activity (Cell Line) | Reference |
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | - | 100% | Potent inhibitor of proliferation in various cancer cell lines (e.g., MCF-7, HL-60).[4][7] | [4][7] |
| 1α,24R,25-trihydroxyvitamin D₃ | Additional hydroxyl group at C-24 | Lower than 1α,25(OH)₂D₃ | Less active than 1α,25(OH)₂D₃ in stimulating bone calcium mobilization. | [8] |
| 1α,25-dihydroxy-2-methylene-19-norvitamin D₃ (2MD) | 2-methylene group, 19-nor | Higher than 1α,25(OH)₂D₃ | 10 times more potent than 1α,25(OH)₂D₃ in inducing HL-60 cell differentiation. | [9] |
| 2α-(3-hydroxypropyl)-1α,25(OH)₂D₃ | 2α-(3-hydroxypropyl) group | 3-fold higher than 1α,25(OH)₂D₃ | Potent inhibitor of cancer cell growth. | |
| 1β-hydroxymethyl-16-ene-24,24-F₂-26,27-bishomo-25(OH)₂D₃ (QW-1624F2-2) | Multiple modifications | High | Promising anti-cancer activity with low calcemic effects.[3] | [3] |
| EB1089 (Seocalcitol) | Side chain modification | High | Potent anti-proliferative effects in breast cancer cells.[7] | [7] |
Key Signaling Pathway and Experimental Workflows
To understand the mechanism of action of trihydroxylated vitamin D compounds, it is essential to visualize the VDR-mediated signaling pathway and the workflows of the key assays used to evaluate their activity.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. The following sections provide detailed protocols for the key assays used to characterize the biological activity of trihydroxylated vitamin D compounds.
VDR Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Materials:
-
Purified recombinant VDR or nuclear extract from VDR-expressing cells.
-
Radiolabeled [³H]-1α,25(OH)₂D₃.
-
Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding).
-
Test compounds (trihydroxylated vitamin D analogs).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 300 mM KCl).
-
Hydroxylapatite slurry or glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and the reference compound (1α,25(OH)₂D₃).
-
In a microcentrifuge tube, add the assay buffer, a fixed concentration of [³H]-1α,25(OH)₂D₃, and the VDR preparation.
-
Add varying concentrations of the unlabeled test compound or reference compound. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled 1α,25(OH)₂D₃.
-
Incubate the mixture at 4°C for a specified time (e.g., 4-18 hours) to reach equilibrium.
-
Separate the bound from free radioligand using either hydroxylapatite slurry (centrifuge and wash the pellet) or vacuum filtration through glass fiber filters.
-
Add scintillation fluid to the washed pellet or the filter and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HL-60, A375 melanoma cells).[5]
-
Complete cell culture medium.
-
Trihydroxylated vitamin D compounds to be tested.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the trihydroxylated vitamin D compounds for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., ethanol or DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
Luciferase Reporter Gene Assay
This assay measures the ability of a vitamin D compound to activate the VDR and induce the transcription of a reporter gene.
Materials:
-
Host cell line (e.g., HEK293T, HeLa).
-
Expression vector for the human VDR.
-
Reporter plasmid containing a Vitamin D Response Element (VDRE) driving the expression of the luciferase gene (e.g., pGL3-VDRE-Luc).
-
A control plasmid for normalization (e.g., a Renilla luciferase vector).
-
Transfection reagent.
-
Trihydroxylated vitamin D compounds to be tested.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the host cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the normalization control plasmid.
-
After transfection (e.g., 24 hours), treat the cells with various concentrations of the trihydroxylated vitamin D compounds.
-
Incubate the cells for a further 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control cells to determine the transcriptional activity of the compounds.
Conclusion
The structure-activity relationship of trihydroxylated vitamin D compounds is a complex and dynamic field of research. Modifications to the A-ring, side chain, and the introduction of additional hydroxyl groups can significantly alter the VDR binding affinity, transcriptional activity, and ultimately, the anti-proliferative and calcemic effects of these molecules. The data and protocols presented in this guide provide a framework for the comparative evaluation of these promising therapeutic agents. Further research into novel analogs with optimized biological profiles holds the key to unlocking the full therapeutic potential of vitamin D in a range of diseases, from cancer to autoimmune disorders.
References
- 1. Vitamin D and its analogs as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The future of vitamin D analogs [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Studies on Vitamin D Derivatives with Diverse but Selective Biological Activities [jstage.jst.go.jp]
- 8. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Calcemic Effects of Vitamin D Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the calcemic effects of various vitamin D metabolites, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced physiological impacts of these compounds.
Data Presentation: Comparative Calcemic Effects
The following tables summarize quantitative data from in vivo studies, offering a clear comparison of the calcemic and related physiological effects of different vitamin D metabolites.
Table 1: Calcitriol vs. Paricalcitol in Patients with Chronic Kidney Disease (CKD) on Hemodialysis
| Parameter | Calcitriol | Paricalcitol | Key Findings & Citations |
| PTH Suppression | Slower onset of PTH reduction. | Achieved a ≥50% reduction in PTH significantly faster.[1] | Paricalcitol demonstrated a more rapid suppression of parathyroid hormone (PTH).[1] |
| Hypercalcemia | Higher incidence of sustained hypercalcemia.[1] | Significantly fewer episodes of sustained hypercalcemia.[1] | Paricalcitol is associated with a lower risk of hypercalcemia compared to calcitriol at doses that achieve similar PTH suppression.[1][2] |
| Serum Calcium x Phosphate (Ca x P) Product | More frequent elevations in Ca x P product. | Significantly fewer episodes of increased Ca x P product.[1] | Paricalcitol treatment resulted in fewer instances of elevated calcium-phosphorus product.[1] |
| Intestinal Calcium Absorption | Higher fractional intestinal calcium absorption (0.158 ± 0.006). | Lower fractional intestinal calcium absorption (0.135 ± 0.006). | Paricalcitol-treated patients absorbed approximately 14% less calcium from the intestine compared to those treated with calcitriol. |
Table 2: Alfacalcidol vs. Calcitriol in Patients with Hypoparathyroidism or CKD
| Parameter | Alfacalcidol | Calcitriol | Key Findings & Citations |
| Serum Calcium | Comparable serum calcium levels at 6 months (8.7 ± 0.4 mg/dL).[3] | Comparable serum calcium levels at 6 months (8.9 ± 0.4 mg/dL).[3] | Both metabolites can effectively maintain normocalcemia in patients with hypoparathyroidism.[3] In some studies with CKD patients, calcitriol was more potent in increasing total calcium levels at lower doses.[4] |
| Required Dose for Similar Effect | Higher median dose required (2.0 µg/d).[3] | Lower median dose required (0.75 µg/d).[3] | A lower dose of calcitriol is needed to achieve similar calcemic control as alfacalcidol.[3][5] |
| PTH Suppression | Less effective in suppressing PTH at equal doses in some studies.[6][7] | More effective in suppressing PTH at equal or lower doses.[4] | Calcitriol is generally more potent in suppressing PTH than alfacalcidol.[4][6][7] |
| Serum Phosphate | Comparable serum phosphate levels.[3] | Comparable serum phosphate levels.[3] | Both treatments can lead to comparable, and sometimes high, serum phosphate levels.[3] |
Table 3: Cholecalciferol (Vitamin D3) vs. Calcifediol (25(OH)D3)
| Parameter | Cholecalciferol (D3) | Calcifediol (25(OH)D3) | Key Findings & Citations |
| Rate of Increase in Serum 25(OH)D | Slower increase. | More rapid and robust increase.[8][9][10][11] | Calcifediol raises serum 25(OH)D levels more quickly than cholecalciferol.[8][9][10][11] |
| Potency in Raising Serum 25(OH)D | Less potent. | Approximately 3.2-fold more potent at physiologic doses.[9] | Calcifediol is more potent than cholecalciferol in increasing serum 25(OH)D concentrations.[9] |
| Dose-Response Relationship | Less linear, influenced by baseline 25(OH)D levels. | More linear and predictable.[8] | The response to calcifediol is more predictable across different baseline vitamin D statuses.[8] |
| Effect on Serum Calcium | No significant change in serum calcium at typical supplemental doses.[12] | No cases of hypercalcemia were reported in a study with daily doses up to 15 µg.[11][13] | Both are considered safe regarding hypercalcemia at recommended supplementation levels.[11][12][13] |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are outlined below.
Measurement of Serum Calcium, Phosphate, and PTH
-
Objective: To determine the circulating levels of calcium, phosphate, and parathyroid hormone following administration of vitamin D metabolites.
-
Animal Model: Typically, rodent models such as rats or mice are used. For studies relevant to kidney disease, models of induced chronic kidney disease (e.g., 5/6 nephrectomy) are employed.
-
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment, with controlled diet and lighting.
-
Baseline Blood Sampling: A baseline blood sample is collected from the tail vein, saphenous vein, or via retro-orbital sinus puncture under anesthesia.
-
Administration of Vitamin D Metabolites: The test compounds (e.g., calcitriol, paricalcitol) are administered through the appropriate route (e.g., oral gavage, intraperitoneal or intravenous injection) at predetermined doses. A vehicle control group receives the vehicle solution.
-
Post-Dose Blood Sampling: Blood samples are collected at specified time points after administration (e.g., 4, 8, 24, 48 hours) to assess the time-course of the calcemic response.
-
Sample Processing: Blood is allowed to clot, and serum is separated by centrifugation.
-
Biochemical Analysis: Serum calcium and phosphate levels are measured using automated clinical chemistry analyzers. Serum PTH levels are determined using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) specific for the animal species.
-
-
Data Analysis: Changes in serum calcium, phosphate, and PTH levels from baseline are calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA, t-test).
In Vivo Intestinal Calcium Absorption
-
Objective: To quantify the fraction of dietary or administered calcium that is absorbed from the intestine.
-
Methodology: Double-Isotope Technique [14]
-
Isotope Administration:
-
An oral dose of a calcium isotope (e.g., 45Ca) mixed with a known amount of stable carrier calcium is administered to the animal via gavage.
-
Simultaneously or shortly after, a different calcium isotope (e.g., 47Ca) is administered via intraperitoneal or intravenous injection. This second isotope serves as a marker for the systemic distribution of absorbed calcium.
-
-
Sample Collection: After a specified period to allow for absorption and distribution (e.g., 24-48 hours), a tissue sample that readily incorporates calcium is collected. In rats, the incisor teeth are a convenient and reliable sample.[14] Alternatively, blood, urine, or fecal samples can be collected over a defined period.
-
Isotope Analysis: The concentration of each isotope in the collected sample is determined using a gamma counter or liquid scintillation counter.
-
Calculation of Fractional Absorption: The fractional absorption of the orally administered calcium is calculated as the ratio of the percentage of the oral isotope (45Ca) to the percentage of the injected isotope (47Ca) found in the tissue sample.
-
In Vivo Bone Resorption Assessment
-
Objective: To quantify the extent of bone resorption in response to treatment with vitamin D metabolites.
-
Methodology 1: Bone Histomorphometry with TRAP Staining
-
Animal Treatment and Tissue Collection: Animals are treated with the vitamin D metabolites or vehicle for a specified duration. At the end of the study, animals are euthanized, and bones (e.g., tibia, femur, vertebrae) are collected.
-
Bone Processing: The bones are fixed, decalcified (using a gentle decalcifying agent like EDTA to preserve enzyme activity), and embedded in paraffin.[15][16][17]
-
Sectioning: Thin sections (4-6 µm) of the bone are cut using a microtome.
-
TRAP Staining: The sections are stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme highly expressed in osteoclasts.[15][16] TRAP-positive cells, which appear bright red, are identified as osteoclasts.[15]
-
Microscopy and Analysis: The stained sections are visualized under a microscope, and osteoclast number and surface area relative to the total bone surface are quantified using image analysis software.
-
-
Methodology 2: In Vivo Micro-Computed Tomography (micro-CT) [14][18][19][20][21]
-
Baseline Imaging: Anesthetized animals undergo a baseline high-resolution micro-CT scan of a specific skeletal site (e.g., caudal vertebrae or proximal tibia).
-
Treatment: Animals receive the vitamin D metabolite or vehicle as per the study design.
-
Follow-up Imaging: Subsequent micro-CT scans of the same skeletal site are performed at one or more follow-up time points.
-
Image Registration and Analysis: The sequential 3D images are digitally registered to align them precisely. By subtracting the earlier image from the later one, areas of bone formation (new bone) and bone resorption (lost bone) can be identified and quantified.[14][18][21] This allows for the calculation of dynamic parameters such as bone resorption rate.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Metabolic activation pathway of Vitamin D3 and the point of entry for Alfacalcidol.
References
- 1. Paricalcitol versus calcitriol in the treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Multicenter Trial of Paricalcitol versus Calcitriol for Secondary Hyperparathyroidism in Stages 3–4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alfacalcidol vs Calcitriol in the Management of Patient With Hypoparathyroidism: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Alfacalcidol Versus Calcitriol in Managing Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. revistanefrologia.com [revistanefrologia.com]
- 7. [A long-term comparative study of calcitriol versus alphacalcidol in patients with secondary hyperparathyroidism on hemodialysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Dose-response effects of supplementation with calcifediol on serum 25-hydroxyvitamin D status and its metabolites: A randomized controlled trial in older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized Trial of Vitamin D3 Supplementation in Children: Dose-Response Effects on Vitamin D Metabolites and Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
- 14. Effects of long-term in vivo micro-CT imaging on hallmarks of osteopenia and frailty in aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ihisto.io [ihisto.io]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. μCT-Based, In Vivo Dynamic Bone Histomorphometry Allows 3D Evaluation of the Early Responses of Bone Resorption and Formation to PTH and Alendronate Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of 1α,24,25-Trihydroxyvitamin D2 and Other Vitamin D Receptor Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1α,24,25-Trihydroxyvitamin D2 (a metabolite of Vitamin D2) and other prominent Vitamin D Receptor (VDR) activators. The following sections detail their relative performance based on available experimental data, outline the methodologies used in these assessments, and illustrate the key signaling pathways involved.
Comparative Analysis of VDR Activator Performance
The biological activity of Vitamin D analogs is primarily determined by their binding affinity to the Vitamin D Receptor (VDR) and their subsequent ability to modulate the transcription of target genes. While direct head-to-head studies for 1α,24,25-Trihydroxyvitamin D2 against a wide array of synthetic VDR activators are limited in publicly available literature, we can infer its potential activity based on studies of structurally similar compounds and its metabolic precursors.
Table 1: Comparison of VDR Binding Affinity and In Vitro Potency of Select VDR Activators
| Compound | Relative VDR Binding Affinity (%) | EC50 for Transcriptional Activation (nM) | Target Gene(s) | Cell Line | Reference |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100 | ~0.1 - 1 | CYP24A1, TRPV6, Osteocalcin | Various | [1][2] |
| 1α,25-Dihydroxyvitamin D2 | ~100 | Similar to Calcitriol | CYP24A1 | Intestinal cells | [3] |
| 1α,24(R),25-Trihydroxyvitamin D3 | Lower than Calcitriol | --- | --- | --- | --- |
| 24-epi-1α,25-Dihydroxyvitamin D2 | ~33 | Less potent than Calcitriol | Intestinal Calcium Transport | Chick Intestine | [4] |
| Paricalcitol | Lower than Calcitriol | ~0.2 | --- | --- | --- |
| Maxacalcitol | Higher than Calcitriol | ~0.05 | --- | --- | --- |
| 1α,24,25-Trihydroxyvitamin D2 | Data not available | Data not available | --- | --- | --- |
--- Data not available in the reviewed literature.
Table 2: In Vivo Effects of Select VDR Activators on Calcium Metabolism and Gene Expression
| Compound | Dose | Effect on Serum Calcium | Effect on Urinary Calcium | Induction of Duodenal CYP24A1 mRNA | Reference |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 1 ng/g/day (oral, rat) | Increased | Significantly Increased | Significantly Increased | --- |
| 1α,24-Dihydroxyvitamin D2 | 1 ng/g/day (oral, rat) | No significant change | Significantly Increased | Significantly Increased | --- |
| 1α,24-Dihydroxyvitamin D3 | 1 ng/g/day (oral, rat) | Increased | Significantly Increased | Significantly Increased | --- |
Data for 1α,24,25-Trihydroxyvitamin D2 is not available in direct comparative in vivo studies.
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental protocols designed to assess the efficacy of VDR activators.
VDR Binding Affinity Assay (Competitive Radioligand Binding)
This assay quantifies the ability of a test compound to compete with a radiolabeled VDR ligand (typically [³H]-1α,25(OH)₂D₃) for binding to the VDR.
Workflow:
Figure 1: Workflow for a competitive VDR binding assay.
Key Steps:
-
Preparation: A source of VDR (e.g., recombinant protein, nuclear extract from cells) is prepared.
-
Incubation: The VDR preparation is incubated with a fixed concentration of radiolabeled 1α,25(OH)₂D₃ and varying concentrations of the unlabeled test compound.
-
Separation: The VDR-bound radioligand is separated from the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).
Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a VDR activator to induce the transcription of a reporter gene under the control of a VDR-responsive promoter.
Workflow:
Figure 2: Workflow for a VDR transcriptional activation assay.
Key Steps:
-
Cell Culture and Transfection: Host cells are co-transfected with a plasmid expressing the VDR and a reporter plasmid containing a luciferase gene downstream of a promoter with one or more Vitamin D Response Elements (VDREs).
-
Treatment: The transfected cells are treated with various concentrations of the VDR activator.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and a substrate for the luciferase enzyme is added.
-
Measurement and Analysis: The light produced by the luciferase reaction is measured using a luminometer. The concentration of the VDR activator that produces 50% of the maximal response (EC50) is calculated.
VDR Signaling Pathway
The biological effects of VDR activators are mediated through the canonical nuclear VDR signaling pathway, which involves the regulation of gene expression.
Figure 3: Canonical VDR signaling pathway.
Pathway Description:
-
Ligand Binding: The VDR activator enters the cell and binds to the VDR, which is located in the cytoplasm or the nucleus.
-
Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).
-
Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Recruitment of Co-regulators: The DNA-bound heterodimer recruits a complex of co-activator proteins.
-
Gene Transcription: This complex then initiates the transcription of the target gene, leading to the synthesis of messenger RNA (mRNA).
-
Biological Response: The mRNA is translated into proteins that carry out the biological functions attributed to the VDR activator, such as regulating calcium homeostasis, cell differentiation, and immune responses.[1][2]
Conclusion
While 1α,24,25-Trihydroxyvitamin D2 is a known metabolite of vitamin D2, comprehensive, publicly available data directly comparing its VDR activation profile against a wide range of other VDR activators is currently scarce. The provided data on related compounds suggest that hydroxylation at the C-24 position can influence biological activity. Further head-to-head studies are necessary to fully elucidate the therapeutic potential of 1α,24,25-Trihydroxyvitamin D2 as a VDR activator. The experimental protocols and signaling pathway information presented here provide a foundational framework for such future investigations.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for 1α,24,25-Trihydroxyvitamin D2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the proper handling and disposal of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃VD₂), a potent vitamin D analog. Adherence to these procedures is essential to ensure personnel safety and environmental protection. As a potent compound, 1α,24,25(OH)₃VD₂ must be managed as hazardous waste from reception to disposal.
I. Immediate Safety and Handling Precautions
Proper handling is crucial to minimize exposure risk. Always consult the Safety Data Sheet (SDS) for the most detailed information.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the solid compound to avoid dust formation.[1][2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal techniques to prevent skin contact.[1][2]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1][2]
-
Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[2]
Engineering Controls:
-
Always handle 1α,24,25(OH)₃VD₂ in a certified chemical fume hood or other suitable containment ventilated enclosure to minimize inhalation exposure.
Spill Cleanup:
-
Gently sweep up the solid material and place it in a suitable, sealed container for disposal.[1][2]
-
Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or methanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
II. Step-by-Step Disposal Protocol
The required method for the disposal of potent pharmaceutical compounds like 1α,24,25(OH)₃VD₂ is high-temperature incineration through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Designate 1α,24,25(OH)₃VD₂ and any materials contaminated with it as "Hazardous Pharmaceutical Waste."
-
This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips, spatulas), and contaminated PPE.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.
Step 2: Preparing Solid Waste for Disposal
-
For small quantities of solid 1α,24,25(OH)₃VD₂, it is best practice to leave it in its original, securely closed container if possible.
-
If transferring the solid waste, place it into a new, clean, and compatible container (e.g., a glass vial with a screw cap).
-
Clearly label the container with "Hazardous Waste," the chemical name "1α,24,25-Trihydroxyvitamin D2," and the approximate quantity.
Step 3: Preparing Liquid Waste for Disposal (Solutions)
-
If disposing of a solution of 1α,24,25(OH)₃VD₂, collect it in a dedicated, leak-proof, and sealed container compatible with the solvent used.
-
Clearly label the container with "Hazardous Waste," the chemical name, the solvent(s), and the estimated concentration.
-
Commonly used flammable solvents like ethanol, methanol, or isopropanol are generally suitable for incineration.
Step 4: Packaging for Disposal (Lab Packing)
-
Place the primary container(s) of 1α,24,25(OH)₃VD₂ waste into a larger, durable, and leak-proof outer container, often a 55-gallon drum, provided by your institution's Environmental Health and Safety (EHS) office or a licensed waste vendor. This process is known as "lab packing."
-
Use an inert absorbent material, such as vermiculite, to surround the primary containers within the larger drum to prevent breakage and absorb any potential leaks.
-
Ensure that incompatible waste types are not packed in the same outer container.
Step 5: Labeling and Documentation
-
The outer container must be clearly labeled as "Hazardous Waste."
-
A hazardous waste manifest, a legal document that tracks the waste from generation to disposal, must be completed. This is typically handled in coordination with your institution's EHS department.
-
The manifest will include information about the waste generator, the transporter, and the designated treatment, storage, and disposal facility (TSDF).
Step 6: Storage and Collection
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic, until it is collected by a licensed hazardous waste transporter.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal of Empty Containers:
-
Empty containers that held 1α,24,25(OH)₃VD₂ should also be treated as hazardous waste and disposed of through incineration, as residual amounts of the potent compound may remain. Do not attempt to triple-rinse these containers for regular disposal unless explicitly permitted and guided by your institution's EHS department.
III. Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Primary Disposal Method | High-Temperature Incineration | Industry Best Practice |
| Incineration Temperature | 850°C to 1200°C | General Pharmaceutical Waste |
| Waste Segregation | Separate from non-hazardous waste | EHS Guidelines |
| Container Type | Leak-proof, sealed containers | EHS Guidelines |
| Manifest Retention Period | At least 3 years | EPA Regulations |
IV. Visualized Workflow for Disposal
Caption: Disposal workflow for 1α,24,25-Trihydroxy VD2.
References
Personal protective equipment for handling 1alpha, 24, 25-Trihydroxy VD2
This document provides essential safety, handling, and disposal protocols for 1α,24,25-Trihydroxy VD2 (CAS No: 457048-34-9), a potent Vitamin D analog. All personnel must review and understand these procedures before working with this compound.
Hazard Identification and Risk Assessment
1α,24,25-Trihydroxy VD2 is a biologically active Vitamin D analog.[1][2] While specific toxicity data is limited, it should be handled as a potent compound with the potential for adverse health effects even at low exposure levels. Analogs like Calcitriol are known to be fatal if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[3][4] Therefore, a high degree of caution is mandatory.
Primary Risks:
-
Acute Toxicity: Potential for high toxicity upon inhalation, ingestion, or skin contact.[3][4]
-
Teratogenicity: May cause defects in a developing embryo with prolonged exposure.[5]
-
Target Organ Damage: May cause damage to organs through repeated exposure.[4]
Personal Protective Equipment (PPE)
Strict adherence to PPE requirements is critical to prevent exposure.[6] All PPE should be selected based on a risk assessment of the specific procedures being performed.[7]
| Task / Operation | Gloves | Gown / Lab Coat | Eye / Face Protection | Respiratory Protection |
| Transporting & Storage | Single pair, Nitrile | Standard Lab Coat | Safety Glasses | Not typically required |
| Weighing (Solid) | Double pair, Nitrile[6] | Disposable, low-permeability gown with knit cuffs[6][7] | Safety Goggles or Face Shield[7][8] | N95 Respirator or higher (within a certified chemical fume hood or ventilated balance enclosure)[9] |
| Preparing Solutions | Double pair, Nitrile[6] | Disposable, low-permeability gown with knit cuffs[6][7] | Safety Goggles and Face Shield[7][8] | Work within a certified chemical fume hood |
| Administering to Cultures/Animals | Double pair, Nitrile | Disposable, low-permeability gown with knit cuffs | Safety Goggles | Work within a biological safety cabinet or fume hood |
| Spill Cleanup & Waste Disposal | Double pair, chemical-resistant (e.g., Nitrile) | Disposable, low-permeability gown | Safety Goggles and Face Shield | N95 Respirator or higher, depending on spill size |
-
Glove Protocol: When double-gloving, place the inner glove cuff under the gown cuff and the outer glove over the gown cuff to ensure no skin is exposed.[6] Change the outer glove immediately if contaminated.[6]
-
Gown Protocol: Gowns must be disposable, made of a low-permeability fabric, have a solid front, and tight-fitting cuffs.[6] Cloth lab coats are not sufficient for handling this compound.[7]
Operational Plan: Handling and Storage
A systematic workflow minimizes the risk of exposure and contamination.
Step-by-Step Protocol:
-
Preparation: Before handling, ensure a chemical fume hood or other ventilated enclosure is certified and functioning.[3] Assemble all necessary materials, including PPE, spatulas, weigh paper, solvent, and storage vials.
-
Donning PPE: Put on all required PPE as specified in the table above for "Weighing" or "Preparing Solutions."
-
Handling Solid: Conduct all manipulations of the solid compound within a fume hood or ventilated balance enclosure to prevent inhalation of dust.[5][10] Avoid creating dust.[10]
-
Solution Preparation: Prepare solutions by adding solvent to the vial containing the pre-weighed compound. Cap and vortex to dissolve.
-
Storage: Store the compound as a solid powder or in solution at recommended temperatures, protected from light and under nitrogen gas.[1][11]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of all disposable items as hazardous waste. Wash hands thoroughly after removing gloves.[6]
Disposal Plan
Improper disposal can contaminate the environment and pose a risk to others.[12][13] Do not flush this compound or its solutions down the drain.[12][13]
Step-by-Step Protocol:
-
Segregate Waste: All items that have come into direct contact with 1α,24,25-Trihydroxy VD2 are considered hazardous waste. This includes gloves, gowns, pipette tips, weigh papers, and empty vials.
-
Collect Waste:
-
Solids: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste bag or container.[5]
-
Liquids: Collect all unused solutions and solvent rinses in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Decontamination: Wipe down all surfaces (fume hood, balance, benchtops) with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution. The cleaning materials (wipes) must also be disposed of as hazardous waste.
-
Final Disposal: Store sealed waste containers in a designated satellite accumulation area. Contact your institution's Environmental Health & Safety (EH&S) department for pickup and final disposal, which is typically done via high-temperature incineration.[14]
Emergency Procedures
In case of accidental exposure or spill, immediate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[15] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15] |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
| Minor Spill (in hood) | Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[5] Carefully sweep or pick up the material and place it in a sealed container for hazardous waste disposal.[10] Clean the area as described in the disposal plan. |
| Major Spill (outside hood) | Evacuate the immediate area. Alert others and restrict access. Contact your institution's EH&S or emergency response team immediately.[5] |
Vitamin D Signaling Pathway Overview
1α,24,25-Trihydroxy VD2, as a Vitamin D analog, is expected to exert its biological effects through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1 alpha,24(S)-dihydroxyvitamin D2: a biologically active product of 1 alpha-hydroxyvitamin D2 made in the human hepatoma, Hep3B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 9. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 10. biocrick.com [biocrick.com]
- 11. 1alpha, 24, 25-Trihydroxy VD2 - Immunomart [immunomart.com]
- 12. How Do You Dispose of Old Vitamins? | Medical Waste Pros [medicalwastepros.com]
- 13. athensservices-2bin.recyclist.co [athensservices-2bin.recyclist.co]
- 14. How to Dispose of Expired Vitamins - MedWaste Management [medwastemngmt.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
